molecular formula C46H82O2 B1254418 Cholesteryl nonadecanoate CAS No. 25605-90-7

Cholesteryl nonadecanoate

Cat. No.: B1254418
CAS No.: 25605-90-7
M. Wt: 667.1 g/mol
InChI Key: VHYWECIJXTVRSG-TVDLSCFRSA-N
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Description

Cholesteryl nonadecanoate is a cholesterol ester derived obtained by formal condensation of the carboxy group of nonadecanoic acid with the 3-hydroxy group of cholesterol. It has a role as a human blood serum metabolite. It is functionally related to a nonadecanoic acid.

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H82O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-44(47)48-39-31-33-45(5)38(35-39)27-28-40-42-30-29-41(37(4)25-23-24-36(2)3)46(42,6)34-32-43(40)45/h27,36-37,39-43H,7-26,28-35H2,1-6H3/t37-,39+,40+,41-,42+,43+,45+,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYWECIJXTVRSG-TVDLSCFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H82O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312604
Record name Cholesteryl nonadecanoate
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Molecular Weight

667.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name CE(19:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006738
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25605-90-7
Record name Cholesteryl nonadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25605-90-7
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Record name Cholesteryl nonadecanoate
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Record name Cholesteryl nonadecanoate
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CE(19:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006738
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cholesteryl nonadecanoate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cholesteryl nonadecanoate (B1228766), a cholesterol ester of nonadecanoic acid. This document consolidates its chemical identity, physicochemical properties, and relevant biological context, offering a valuable resource for professionals in research and drug development.

Chemical Identity and Synonyms

Cholesteryl nonadecanoate is unequivocally identified by its Chemical Abstracts Service (CAS) registry number: 25605-90-7 .[1][2][3][4] This unique identifier ensures precise communication and information retrieval in scientific literature and databases.

The compound is also known by several synonyms, reflecting different naming conventions and contexts. These include:

  • Cholesterol, nonadecanoate[2]

  • Cholest-5-en-3-ol (3β)-, nonadecanoate[1]

  • Nonadecanoic acid, cholesteryl ester[1][2]

  • (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl nonadecanoate[2]

  • 19:0 Cholesteryl ester[2]

  • CE(19:0)

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 25605-90-7[1][2][3][4]
Molecular Formula C46H82O2[1][4]
Molecular Weight 667.14 g/mol [1][4]
Physical State Solid[2]
Purity >99%[1]
Storage Conditions Freezer[1]

Experimental Protocols

Synthesis of Cholesteryl Esters

A general and effective method for the synthesis of cholesteryl esters involves the esterification of cholesterol with the corresponding fatty acid or its activated form. A plausible synthetic route for this compound would be the reaction of cholesterol with nonadecanoyl chloride in the presence of a base to neutralize the HCl byproduct.

Hypothetical Synthesis Workflow:

G Hypothetical Synthesis of this compound Cholesterol Cholesterol Reaction Reaction Mixture (e.g., in Toluene) Cholesterol->Reaction NonadecanoylChloride Nonadecanoyl Chloride NonadecanoylChloride->Reaction Pyridine Pyridine (Base/Solvent) Pyridine->Reaction Stirring Stirring at Elevated Temperature (e.g., 80°C) Reaction->Stirring Workup Aqueous Workup (e.g., washing with dilute acid and brine) Stirring->Workup Drying Drying over Na2SO4 Workup->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product This compound Purification->Product

Caption: A potential workflow for the synthesis of this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of cholesteryl esters.

3.2.1. HPLC Analysis

A reversed-phase HPLC method can be employed for the separation and quantification of this compound.

Generalized HPLC Workflow:

G Generalized HPLC Analysis Workflow for Cholesteryl Esters SamplePrep Sample Preparation (Dissolution in appropriate solvent) Injection Injection onto HPLC System SamplePrep->Injection Column Reversed-Phase C18 Column Injection->Column Separation Chromatographic Separation Column->Separation MobilePhase Mobile Phase (e.g., Acetonitrile/Isopropanol gradient) MobilePhase->Column Detection Detection (e.g., UV or ELSD) Separation->Detection DataAnalysis Data Analysis (Quantification and Purity Assessment) Detection->DataAnalysis

Caption: A typical workflow for the HPLC analysis of cholesteryl esters.

3.2.2. GC-MS Analysis

GC-MS provides detailed structural information and sensitive detection. Analysis of cholesteryl esters by GC-MS often requires derivatization to increase volatility.

Generalized GC-MS Workflow:

G Generalized GC-MS Analysis Workflow for Cholesteryl Esters LipidExtraction Lipid Extraction from Sample Derivatization Silylation (e.g., with BSTFA) to form TMS ethers LipidExtraction->Derivatization Injection Injection into GC-MS Derivatization->Injection GC_Column GC Capillary Column Injection->GC_Column Separation Separation based on Volatility and Polarity GC_Column->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole or ToF) Ionization->MassAnalysis DataInterpretation Data Interpretation (Mass Spectrum and Retention Time) MassAnalysis->DataInterpretation

Caption: A general workflow for the GC-MS analysis of cholesteryl esters.

Biological Context and Signaling Pathways

Cholesterol and its esters are integral components of cellular membranes and are involved in various signaling pathways. While the specific role of this compound is not extensively detailed in the available literature, its implication can be inferred from the broader understanding of long-chain saturated cholesteryl esters in critical biological processes.

Atherosclerosis

Atherosclerosis is a complex disease characterized by the buildup of plaques in arteries. These plaques are rich in lipids, particularly cholesteryl esters.[5] The accumulation of cholesteryl esters within macrophages in the arterial wall leads to the formation of foam cells, a hallmark of early atherosclerotic lesions.

Simplified Atherosclerosis Pathway:

G Simplified Role of Cholesteryl Esters in Atherosclerosis LDL Low-Density Lipoprotein (LDL) (carrying cholesteryl esters) Endothelium Arterial Endothelium LDL->Endothelium Transendothelial Migration Intima Intimal Space Endothelium->Intima Oxidation LDL Oxidation Intima->Oxidation ScavengerReceptor Scavenger Receptor Uptake Oxidation->ScavengerReceptor Macrophage Macrophage Macrophage->ScavengerReceptor FoamCell Foam Cell Formation (Cholesteryl Ester Accumulation) ScavengerReceptor->FoamCell Plaque Atherosclerotic Plaque FoamCell->Plaque

Caption: The role of cholesteryl ester accumulation in foam cell and plaque formation.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Cholesterol plays a multifaceted role in this pathway, including the modification of the Hedgehog protein itself and the activation of the Smoothened (SMO) receptor.[6][7][8][9][10] While the direct interaction of this compound with components of the Hh pathway is not established, the cellular lipid environment, including the pool of cholesteryl esters, can influence membrane fluidity and the localization and function of signaling proteins.

Cholesterol's Role in Hedgehog Signaling:

G Central Role of Cholesterol in Hedgehog Signaling Hh_precursor Hedgehog Precursor Protein Autoprocessing Autoprocessing Hh_precursor->Autoprocessing Cholesterol_mod Covalent Cholesterol Modification Autoprocessing->Cholesterol_mod Hh_ligand Mature Hedgehog Ligand Cholesterol_mod->Hh_ligand PTCH1 Patched-1 (PTCH1) Receptor Hh_ligand->PTCH1 Binds and Inhibits SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits Downstream Downstream Signaling Cascade (Gli transcription factors) SMO->Downstream Cellular_Cholesterol Cellular Cholesterol Pool (influenced by cholesteryl esters) Cellular_Cholesterol->SMO Activates

Caption: Cholesterol's dual function in Hedgehog ligand modification and Smoothened activation.

Conclusion

This compound, as a long-chain saturated cholesteryl ester, is a molecule of interest in the fields of lipidomics, cell biology, and materials science. This technical guide provides a foundational understanding of its properties and biological relevance. Further research is warranted to elucidate its specific roles in cellular signaling and its potential as a biomarker or therapeutic target.

References

Unveiling the Mesophases: A Technical Guide to the Physical Properties of Cholesteryl Nonadecanoate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the physical properties of cholesteryl nonadecanoate (B1228766), a cholesteryl ester known for its rich liquid crystalline behavior. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's thermal characteristics and the experimental methodologies used for its characterization.

Cholesteryl nonadecanoate, with the chemical formula C₄₆H₈₂O₂, is a derivative of cholesterol and nonadecanoic acid.[1] Like many cholesteryl esters, it exhibits a series of thermotropic liquid crystalline phases, making it a subject of interest in materials science and biophysics. Its ability to form ordered yet fluid structures is pertinent to studies of biological membranes and the development of liquid crystal-based technologies.

Quantitative Physical Properties

The thermal behavior of this compound is characterized by several distinct phase transitions. The following tables summarize the key quantitative data obtained from differential scanning calorimetry (DSC) studies.

Table 1: General Physical and Chemical Properties

PropertyValue
Chemical FormulaC₄₆H₈₂O₂
Molecular Weight667.1 g/mol
Physical DescriptionSolid

Source: PubChem[1]

Table 2: Thermal Phase Transitions of this compound

TransitionTransition Temperature (K)Enthalpy of Transition (kJ/mol)
Solid to Isotropic Liquid353.5573.3
Cholesteric to Smectic344.951.9
Cholesteric to Isotropic Liquid348.751.7

Note: The transition from a solid crystalline state to an isotropic liquid is a high-enthalpy event, indicative of melting. The lower enthalpy transitions represent rearrangements between different liquid crystal mesophases. "Cholesteric" and "Smectic" refer to distinct types of liquid crystal ordering.

Crystalline and Liquid Crystalline Structure

Upon heating, this compound transitions from a solid crystalline state into a series of liquid crystal mesophases before becoming an isotropic liquid. The observed phases, smectic and cholesteric, are characterized by different degrees of molecular ordering. In the smectic phase, molecules are arranged in layers, while the cholesteric (or chiral nematic) phase features a helical arrangement of molecules.

Experimental Protocols

The characterization of the physical properties of this compound crystals relies on standard techniques used in materials science and liquid crystal research.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpies of phase transitions.

Methodology:

  • A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC furnace.

  • The furnace is heated at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.

  • The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Endothermic peaks in the heat flow curve correspond to phase transitions such as melting and liquid crystal transitions.

  • The onset temperature of a peak is taken as the transition temperature, and the area under the peak is integrated to determine the enthalpy of the transition.

  • A subsequent cooling scan at the same rate can be performed to observe exothermic transitions and assess thermal reversibility.

Polarized Light Microscopy (PLM)

Objective: To visually identify liquid crystal phases and their characteristic textures.

Methodology:

  • A small amount of this compound is placed on a clean microscope slide.

  • The slide is heated on a hot stage to melt the sample.

  • A coverslip is placed over the molten sample to create a thin film.

  • The slide is placed on the stage of a polarizing microscope equipped with a hot stage for temperature control.

  • The sample is observed between crossed polarizers as it is slowly cooled from the isotropic liquid phase.

  • Different liquid crystal phases will exhibit unique optical textures due to their birefringence. For example, the cholesteric phase often shows a "focal conic" or "planar" texture, while the smectic phase can display "focal-conic fan" or "mosaic" textures.

  • The temperatures at which these textures appear and disappear are recorded and correlated with the transitions observed by DSC.

Powder X-ray Diffraction (PXRD)

Objective: To investigate the crystalline structure and the layered structures of smectic liquid crystal phases.

Methodology:

  • A powdered sample of solid this compound is packed into a sample holder.

  • For liquid crystal phases, the sample is loaded into a capillary tube and placed in a temperature-controlled sample stage.

  • The sample is exposed to a monochromatic X-ray beam.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • In the solid state, the resulting diffraction pattern provides information about the crystal lattice spacings.

  • In the smectic liquid crystal phase, a sharp, low-angle diffraction peak is characteristic of the layer spacing, while a diffuse wide-angle peak corresponds to the average intermolecular distance within the layers.

  • The cholesteric phase typically shows only a diffuse wide-angle peak, similar to an isotropic liquid.

Visualizations

The following diagrams illustrate the phase transition pathway of this compound and a typical experimental workflow for its characterization.

G Solid Solid Crystal Smectic Smectic Phase Solid->Smectic Heating Cholesteric Cholesteric Phase Smectic->Cholesteric Heating (344.95 K) Isotropic Isotropic Liquid Cholesteric->Isotropic Heating (348.75 K)

Phase transition pathway of this compound upon heating.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Structural Analysis cluster_3 Data Interpretation Synthesis Synthesis & Purification DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC PLM Polarized Light Microscopy (PLM) Synthesis->PLM PXRD Powder X-ray Diffraction (PXRD) Synthesis->PXRD ThermoData Thermodynamic Data DSC->ThermoData PhaseID Phase Identification PLM->PhaseID StructuralInfo Structural Information PXRD->StructuralInfo

Experimental workflow for characterizing this compound.

References

Solubility of cholesteryl nonadecanoate in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cholesteryl nonadecanoate (B1228766). Due to the limited availability of specific quantitative data for cholesteryl nonadecanoate in public literature, this guide synthesizes information on the solubility of structurally similar long-chain cholesteryl esters and cholesterol to provide a robust predictive framework. Furthermore, it details established experimental protocols for determining the solubility of such lipophilic compounds.

Introduction to the Solubility of Cholesteryl Esters

Cholesteryl esters, including this compound, are highly hydrophobic molecules due to the presence of the bulky, nonpolar cholesterol core and a long fatty acid chain.[1] This inherent hydrophobicity dictates their solubility, making them virtually insoluble in water but generally soluble in a range of organic solvents.[1][2] The solubility in organic solvents is influenced by factors such as the polarity of the solvent, the chain length of the fatty acid ester, and the temperature.[3][4] For long-chain saturated cholesteryl esters like this compound, solubility tends to be higher in nonpolar and moderately polar organic solvents.

Solubility Data

CompoundSolventSolubilityReference(s)
Cholesteryl Esters (General) WaterInsoluble[1]
Organic SolventsGenerally Soluble
Cholesteryl Chloroformate Methylene ChlorideSoluble[5]
ChloroformSoluble[6][5]
AcetoneSoluble[6][5]
TolueneSoluble[6][5]
BenzeneSoluble[6][5]
MethanolSlightly Soluble[6][5]
EthanolSlightly Soluble[6][5]
Cholesteryl Palmitate WaterInsoluble[7]
ChloroformSoluble[7]
EthanolSoluble[7]
Cholesteryl Stearate ChloroformSlightly Soluble[8]
MethanolSlightly Soluble[8]
WaterInsoluble[8]
Cholesterol Diethyl EtherSoluble[9]
ChloroformSoluble[9]
AcetoneSoluble[9]
AlcoholSlightly Soluble[9]
WaterInsoluble[9]

Note: "Soluble" and "Slightly Soluble" are qualitative terms from the cited sources. The actual quantitative solubility can vary significantly with temperature and the specific experimental conditions.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, direct experimental determination is necessary. The following are detailed methodologies for two common and effective techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached. A shaking water bath or a magnetic stirrer in a temperature-controlled environment is recommended.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation upon cooling.

    • Filter the withdrawn sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. The filter should also be at the experimental temperature.

  • Solvent Evaporation and Weighing:

    • Transfer the filtered, saturated solution to a pre-weighed, dry container (e.g., a glass vial or aluminum pan).

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

    • Weigh the container with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the container minus the initial weight of the empty container.

    • Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in mg/mL).

Gravimetric_Method_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 samp1 Withdraw known volume of supernatant prep2->samp1 samp2 Filter to remove undissolved solid samp1->samp2 analysis1 Evaporate solvent from the filtered sample samp2->analysis1 analysis2 Weigh the dried solute analysis1->analysis2 calc1 Calculate solubility (mass/volume) analysis2->calc1

Gravimetric Method Workflow
Static Equilibrium Method followed by HPLC Analysis

This method is particularly useful for compounds that are sparingly soluble or when a high degree of accuracy is required. It involves reaching equilibrium and then quantifying the dissolved solute using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Preparation of Saturated Solution:

    • As with the gravimetric method, add an excess of this compound to the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature until equilibrium is achieved (24-72 hours).

  • Sample Preparation for HPLC:

    • After allowing the solid to settle, withdraw a sample of the supernatant.

    • Filter the sample through a 0.22 µm syringe filter.

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration). A suitable detector for cholesteryl esters is a UV detector (at low wavelengths, e.g., ~205 nm) or an Evaporative Light Scattering Detector (ELSD).

    • Inject the diluted sample solution into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by taking into account the dilution factor. This value represents the solubility.

Static_Equilibrium_HPLC_Workflow cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_hplc HPLC Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Equilibrate at constant temperature prep1->prep2 samp1 Withdraw and filter supernatant prep2->samp1 samp2 Dilute sample for analysis samp1->samp2 hplc2 Analyze diluted sample samp2->hplc2 hplc1 Generate calibration curve with standards calc1 Determine concentration and calculate solubility hplc2->calc1

Static Equilibrium - HPLC Workflow

Conclusion

While direct quantitative solubility data for this compound remains elusive in publicly accessible literature, a strong understanding of its likely behavior can be inferred from the data on related cholesteryl esters and cholesterol. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust and reliable methods for their determination. The choice between the gravimetric method and the static equilibrium with HPLC analysis will depend on the required accuracy, the expected solubility range, and the available analytical instrumentation.

References

A Technical Guide to the Liquid Crystal Phase Transitions of Cholesteryl Nonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the liquid crystal phase transitions of cholesteryl nonadecanoate (B1228766), a cholesterol ester known for its thermotropic liquid crystalline behavior. This document details the quantitative thermal data, experimental protocols for characterization, and visual representations of the phase transition processes and experimental workflows.

Introduction to Cholesteryl Esters and Liquid Crystals

Cholesteryl esters are a class of lipids that consist of a cholesterol molecule bonded to a fatty acid. Many of these compounds, including cholesteryl nonadecanoate, exhibit a state of matter intermediate between a crystalline solid and an isotropic liquid, known as a liquid crystal phase.[1] In this state, the material can flow like a liquid, but the molecules maintain a degree of orientational order, leading to anisotropic properties.[2] This behavior is temperature-dependent, and these materials are therefore classified as thermotropic liquid crystals.[1] The transition from a solid to a liquid crystal and then to an isotropic liquid is characterized by specific temperatures and enthalpy changes, which are critical parameters for material characterization and application.

The liquid crystal phases of cholesteryl esters are typically cholesteric (a type of chiral nematic phase), and some may also exhibit smectic phases.[3] These phases are highly sensitive to temperature, which can alter their optical properties, such as their ability to selectively reflect light of a particular wavelength, leading to iridescent colors.[4] This property makes them valuable in applications such as temperature sensing and optical devices.

Quantitative Thermal Data

The phase transitions of this compound and related homologous series of cholesteryl esters have been investigated primarily using Differential Scanning Calorimetry (DSC).[5][6] This technique measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of transition temperatures and enthalpies.[1]

While specific high-resolution data for this compound is not widely published in readily accessible literature, data for the homologous series of saturated aliphatic esters of cholesterol show predictable trends.[5][6] There is a known "odd-even" effect for the transition temperatures and entropies in cholesteryl esters from nonanoate (B1231133) through nonadecanoate.[5] The following table provides representative data for long-chain cholesteryl esters to illustrate the expected thermal behavior.

CompoundTransitionTemperature (°C)Enthalpy (kJ/mol)Reference
Cholesteryl Stearate (C18)Crystal -> Cholesteric79.8 - 81.7-
Cholesteryl Behenate (C22)Crystal -> Cholesteric~86-
Cholesteryl PropionateSolid -> Cholesteric86.3-[6]
Cholesteric -> Isotropic90.0-[6]

Note: The data for this compound (C19) is expected to be within the range of its neighboring homologous esters. The exact values can be determined using the experimental protocols outlined below.

Experimental Protocols

The characterization of the liquid crystal phase transitions of this compound typically involves two primary techniques: Differential Scanning Calorimetry (DSC) for thermodynamic data and Polarized Light Microscopy (PLM) for visual identification of phases.[7][8]

3.1 Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the heat changes that occur in a sample during a phase transition.[9][10]

  • Objective: To determine the temperatures and enthalpy changes associated with the phase transitions of this compound.

  • Instrumentation: A differential scanning calorimeter (e.g., Perkin-Elmer DSC-1B or similar).[5][6]

  • Sample Preparation:

    • A small amount of high-purity this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.

    • The pan is hermetically sealed to prevent any loss of sample due to sublimation.

    • An empty, sealed aluminum pan is used as a reference.

  • Experimental Procedure:

    • The sample and reference pans are placed in the DSC cell.

    • The cell is purged with an inert gas (e.g., nitrogen) to provide a stable thermal atmosphere.

    • A temperature program is initiated. A typical program involves:

      • Heating the sample to a temperature above its isotropic clearing point to erase any previous thermal history.

      • Cooling the sample at a controlled rate (e.g., 5-10 °C/min) to observe crystallization and liquid crystal phase formation.

      • Heating the sample again at the same controlled rate to observe the melting and liquid crystal phase transitions.

  • Data Analysis:

    • The DSC thermogram plots heat flow versus temperature.

    • Endothermic peaks on heating correspond to transitions such as solid to liquid crystal and liquid crystal to isotropic liquid.

    • Exothermic peaks on cooling correspond to the reverse transitions.

    • The peak onset temperature is typically taken as the transition temperature.

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

3.2 Polarized Light Microscopy (PLM)

PLM is used to visually identify the different phases of a liquid crystal by observing their unique optical textures.[7][9] Liquid crystal phases are birefringent and will appear bright and textured under cross-polarized light, while the isotropic liquid phase will appear dark.[2]

  • Objective: To visually confirm the phase transitions identified by DSC and to identify the type of liquid crystal phase (e.g., cholesteric, smectic) by its characteristic texture.

  • Instrumentation: A polarizing microscope equipped with a hot stage and a temperature controller.

  • Sample Preparation:

    • A small amount of this compound is placed on a clean glass microscope slide.

    • A coverslip is placed over the sample.

    • The slide is placed in the hot stage.

  • Experimental Procedure:

    • The sample is heated on the hot stage while being observed through the microscope with crossed polarizers.

    • The temperature is slowly increased, and the visual changes in the sample are recorded at different temperatures. Key observations include:

      • The appearance of a birefringent texture upon melting of the solid, indicating the formation of a liquid crystal phase.

      • Changes in the texture that may indicate transitions between different liquid crystal phases.

      • The disappearance of all birefringence (the field of view becomes dark), which marks the transition to the isotropic liquid phase (the clearing point).

    • The sample is then cooled slowly, and the formation of liquid crystal textures from the isotropic liquid is observed.

  • Data Analysis:

    • The temperatures at which texture changes occur are noted and correlated with the transition temperatures measured by DSC.

    • The observed textures (e.g., focal conic, fan-shaped, oily streaks) are compared to known textures of cholesteric and smectic phases to identify the mesophases of this compound.

Visualizing Phase Transitions and Experimental Workflow

4.1 this compound Phase Transitions

The following diagram illustrates the sequence of phase transitions for a typical thermotropic liquid crystal like this compound upon heating and cooling.

G cluster_heating Heating Cycle cluster_cooling Cooling Cycle Solid Solid LC Liquid Crystal (Cholesteric/Smectic) Solid->LC T_m Iso Isotropic Liquid LC->Iso T_c Iso_cool Isotropic Liquid LC_cool Liquid Crystal (Cholesteric/Smectic) Iso_cool->LC_cool T_c' Solid_cool Solid_cool LC_cool->Solid_cool T_m'

Caption: Phase transitions of this compound.

4.2 Experimental Workflow for Characterization

This diagram outlines the general workflow for characterizing the liquid crystal phase transitions of a material like this compound.

G cluster_workflow Experimental Workflow cluster_dsc DSC Analysis cluster_plm PLM Analysis SamplePrep Sample Preparation (High Purity this compound) DSC_Load Load Sample into Pan SamplePrep->DSC_Load PLM_Load Mount Sample on Hot Stage SamplePrep->PLM_Load DSC_Run Heating/Cooling Cycle DSC_Load->DSC_Run DSC_Data Thermogram (Heat Flow vs. Temp) DSC_Run->DSC_Data DataAnalysis Data Analysis & Correlation DSC_Data->DataAnalysis PLM_Run Observe During Heating/Cooling PLM_Load->PLM_Run PLM_Data Micrographs of Textures PLM_Run->PLM_Data PLM_Data->DataAnalysis Report Phase Identification & Thermodynamic Parameters DataAnalysis->Report

Caption: Characterization workflow for liquid crystals.

Conclusion

The study of the liquid crystal phase transitions of this compound is essential for understanding its physical properties and potential applications. Through the systematic application of techniques such as Differential Scanning Calorimetry and Polarized Light Microscopy, it is possible to obtain detailed information about its thermal behavior, including transition temperatures, enthalpies, and the nature of its mesophases. This guide provides the foundational knowledge and experimental framework for researchers and professionals to conduct a thorough characterization of this and related cholesteryl ester compounds.

References

The Pivotal Role of Cholesteryl Esters in Human Meibum: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the natural occurrence of cholesteryl esters (CEs) in human meibum, the lipid-rich secretion of the meibomian glands essential for tear film stability. Drawing upon key research in the field, this document summarizes quantitative data, details experimental methodologies, and visualizes the complex biochemical and analytical workflows involved in the study of these critical lipid components. Understanding the composition and function of cholesteryl esters is paramount for developing effective diagnostics and therapies for ocular surface diseases such as Meibomian Gland Dysfunction (MGD) and dry eye syndrome.

Quantitative Composition of Cholesteryl Esters in Human Meibum

Cholesteryl esters are a significant, albeit variable, component of human meibum. Their relative abundance is often compared to that of wax esters (WEs), another major non-polar lipid class in meibum. The molar ratio of cholesteryl esters to wax esters (CE/WE) is a key metric in assessing meibomian gland health.

ParameterValuePopulationReference
Molar Ratio (CE/WE) 0.49 ± 0.04Normal Adults[1]
0.34 ± 0.04Adults with MGD[1]
Distributed near 0.55 (81%) and 0.3 (19%)General Population[1]
Mass Percentage ~30% of total meibum by massNormal Adults
~39% of the non-polar lipid layerGeneral

Table 1: Quantitative Analysis of Cholesteryl Esters in Human Meibum. This table summarizes the reported molar ratios and mass percentages of cholesteryl esters in human meibum from healthy individuals and those with Meibomian Gland Dysfunction (MGD).

The fatty acid composition of cholesteryl esters in human meibum is diverse, with a prevalence of very long-chain saturated and monounsaturated fatty acids.

Fatty Acid ChainRelative AbundanceNotesReference
C26:0Most AbundantSaturated[2]
C25:0Second Most AbundantSaturated[2]
C24:0Third Most AbundantSaturated[2]
C27:0Fourth Most AbundantSaturated[2]
C24:1Equal to C18:1 and C20:0Monounsaturated[2]
C18:1Equal to C24:1 and C20:0Monounsaturated[2]
C20:0Equal to C24:1 and C18:1Saturated[2]
C16:0 to C32:0Range of Detected Fatty AcidsSaturated and Unsaturated[2]

Table 2: Predominant Fatty Acid Moieties of Cholesteryl Esters in Human Meibum. This table lists the most abundant fatty acid chains esterified to cholesterol in human meibum, as identified through mass spectrometry.

Experimental Protocols

The analysis of cholesteryl esters in meibum requires meticulous sample collection and sophisticated analytical techniques. The following sections detail the common methodologies cited in the literature.

Meibum Sample Collection

A standardized protocol for meibum collection is crucial for reproducible results.

  • Subject Preparation: The subject is seated comfortably at a slit lamp. The eyelid margins are gently cleaned with a sterile wipe.

  • Gland Expression: A sterile instrument, such as a platinum spatula or a dedicated meibomian gland expressor, is used to apply gentle pressure to the eyelid margin, expressing the meibum from the gland orifices.[3][4]

  • Sample Collection: The expressed meibum is carefully collected with the spatula, avoiding contact with the tear film as much as possible.[4]

  • Storage: The collected meibum is immediately transferred to a glass vial, often containing a solvent like chloroform/methanol, and stored at low temperatures (e.g., -80°C) under an inert atmosphere (e.g., argon) to prevent oxidation.[4]

Lipid Extraction

Total lipids are extracted from the collected meibum to isolate the cholesteryl esters and other lipid classes for analysis.

  • Solvent System: A common method for lipid extraction is the Folch method, which uses a chloroform:methanol (2:1, v/v) solvent system.

  • Homogenization: The meibum sample in the solvent is vortexed or sonicated to ensure complete dissolution and lipid extraction.

  • Phase Separation: A salt solution (e.g., 0.9% NaCl) is added to the homogenate to induce phase separation. The mixture is centrifuged to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Recovery: The lower organic phase, containing the lipids, is carefully collected. The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.

Analytical Techniques

A variety of advanced analytical methods are employed to quantify and characterize the cholesteryl esters within the total lipid extract.

Proton NMR (¹H-NMR) spectroscopy is a powerful non-destructive technique for quantifying the relative amounts of different lipid classes in meibum.[5][6]

  • Sample Preparation: The dried lipid extract is redissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.

  • Data Acquisition: ¹H-NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The molar ratio of cholesteryl esters to wax esters is determined by integrating the characteristic proton resonance signals. The resonance for the CH proton of the cholesterol backbone (around 4.6 ppm) is used to quantify CEs, while the resonance for the CH₂ protons of the fatty alcohol in wax esters (around 4.0 ppm) is used for WE quantification.[5][7]

Mass spectrometry, often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), is used for detailed structural characterization and quantification of individual cholesteryl ester species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a widely used technique for analyzing the complex mixture of lipids in meibum.[2]

    • Chromatographic Separation: The lipid extract is injected into an LC system, where different lipid classes are separated based on their polarity.

    • Ionization: The separated lipids are ionized using a method such as Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

    • Mass Analysis: The ionized molecules are then analyzed by a mass spectrometer to determine their mass-to-charge ratio. In negative ion mode, CEs can spontaneously fragment, revealing the mass of their respective fatty acid components.[2]

  • Gas-Liquid Chromatography-Ion Trap Mass Spectrometry (GLC-ITMS): This high-temperature chromatographic technique is suitable for the analysis of intact wax esters and can also be applied to cholesteryl esters.[3]

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in meibum analysis and cholesteryl ester biochemistry.

experimental_workflow cluster_collection Sample Collection cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_results Data Output subject Human Subject collection Meibum Expression & Collection subject->collection storage Storage at -80°C collection->storage extraction Folch Extraction (Chloroform:Methanol) storage->extraction phase_sep Phase Separation extraction->phase_sep recovery Lipid Recovery phase_sep->recovery nmr 1H-NMR Spectroscopy recovery->nmr ms LC-MS / GC-MS recovery->ms ratio CE/WE Molar Ratio nmr->ratio composition Fatty Acid Composition ms->composition

Caption: Experimental workflow for the analysis of cholesteryl esters in human meibum.

ce_synthesis_pathway cluster_precursors Precursors cluster_synthesis Synthesis Pathways cluster_intermediates Key Intermediates cluster_final_product Final Product acetyl_coa Acetyl-CoA hmg_coa_reductase HMG-CoA Reductase Pathway acetyl_coa->hmg_coa_reductase fatty_acid_synthesis Fatty Acid Synthesis & Elongation acetyl_coa->fatty_acid_synthesis fatty_acyl_coa Fatty Acyl-CoA vlcfa Very Long Chain Fatty Acids fatty_acyl_coa->vlcfa cholesterol Cholesterol hmg_coa_reductase->cholesterol fatty_acid_synthesis->vlcfa soat1 SOAT1/ACAT1 (Esterification) cholesterol->soat1 vlcfa->soat1 cholesteryl_ester Cholesteryl Ester soat1->cholesteryl_ester

Caption: Simplified biochemical pathway for cholesteryl ester synthesis in meibomian glands.

Conclusion

Cholesteryl esters are integral components of human meibum, and their quantitative and qualitative profiles are closely linked to the health of the ocular surface. A decrease in the CE/WE ratio is a notable biomarker for Meibomian Gland Dysfunction.[1][8] The detailed analysis of these lipids, through the rigorous application of the described experimental protocols, continues to provide valuable insights into the pathophysiology of MGD and dry eye disease. Further research into the specific roles of different cholesteryl ester species and the regulation of their synthesis will be instrumental in the development of novel therapeutic strategies aimed at restoring a healthy tear film lipid layer.

References

Methodological & Application

Application Notes and Protocols for the Use of Cholesteryl Nonadecanoate as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is crucial for understanding biological processes and for the development of novel therapeutics. The inherent variability in sample preparation and analytical instrumentation necessitates the use of internal standards to ensure data accuracy and reproducibility. Cholesteryl nonadecanoate (B1228766), a cholesteryl ester with an odd-chain fatty acid (C19:0), is an excellent internal standard for the quantification of other cholesteryl esters and related neutral lipids. Its synthetic nature means it is not naturally present in most biological samples, and its unique mass allows for clear differentiation from endogenous lipid species in mass spectrometry-based analyses.

These application notes provide detailed protocols for the use of cholesteryl nonadecanoate as an internal standard in lipidomics workflows, covering sample preparation, lipid extraction, and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Key Properties of this compound

PropertyValue
Molecular Formula C46H82O2
Molecular Weight 667.1 g/mol
Physical State Solid
Solubility Soluble in organic solvents such as chloroform, methanol, and hexane.

Experimental Workflows and Logical Relationships

A typical lipidomics workflow incorporating an internal standard is a multi-step process requiring careful execution to ensure data quality. The following diagram illustrates the general workflow.

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (Tissue, Plasma, Cells) Homogenization Homogenization Sample_Collection->Homogenization Spiking Spiking with This compound Homogenization->Spiking Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Spiking->Lipid_Extraction Phase_Separation Phase Separation Lipid_Extraction->Phase_Separation Organic_Phase_Collection Collection of Organic Phase Phase_Separation->Organic_Phase_Collection Drying Drying under Nitrogen Organic_Phase_Collection->Drying Derivatization Derivatization (for GC-MS) Drying->Derivatization Reconstitution Reconstitution Drying->Reconstitution GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Peak_Integration Peak Integration LC_MS_Analysis->Peak_Integration GC_MS_Analysis->Peak_Integration Normalization Normalization to Internal Standard Peak_Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: General lipidomics workflow using an internal standard.

Experimental Protocols

I. Sample Preparation and Lipid Extraction

This protocol is a modified Folch extraction method suitable for various biological samples such as plasma, tissue homogenates, and cultured cells.

Materials:

  • This compound internal standard solution (1 mg/mL in chloroform:methanol 1:1, v/v)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Sample (e.g., 100 µL plasma, 20 mg tissue, or 1x10^6 cells)

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • To the sample in a glass centrifuge tube, add a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the instrument and comparable to the expected concentration of the analytes of interest.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.

  • Incubate at room temperature for 20 minutes.

  • Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • The dried lipid extract can be stored at -80°C until analysis.

II. LC-MS/MS Analysis of Cholesteryl Esters

A. Reconstitution:

  • Reconstitute the dried lipid extract in 200 µL of 2:1 (v/v) chloroform:methanol for analysis.[1]

B. LC-MS/MS Parameters:

ParameterSetting
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column C18 reverse-phase column (e.g., Gemini 5U C18, 50 x 4.6 mm, 5 µm) with a guard column
Mobile Phase A 50:50 (v/v) Water:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate[1]
Mobile Phase B 80:20 (v/v) Isopropanol:Methanol + 0.1% Formic Acid + 10 mM Ammonium Formate[1]
Flow Rate 0.5 mL/min[1]
Injection Volume 5-10 µL
Column Temperature 45°C
LC Gradient 0-4 min, 40% B; 4-6 min, 40-60% B; 6-16 min, 60-100% B; 16-22 min, 100% B; 22-24 min, 100-40% B; 24-30 min, 40% B[1]
MS System QTOF or Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Gas Nitrogen at 350°C, 800 L/hr
Collision Energy Optimized for cholesteryl esters, typically 10-40 eV
MS/MS Transition Precursor ion scan for m/z 369.3 (dehydrated cholesterol fragment) or specific MRM transitions for individual cholesteryl esters. For this compound, monitor the transition of its [M+NH4]+ adduct to m/z 369.3.[2]
III. GC-MS Analysis of Cholesteryl Esters

A. Derivatization (Silylation): For GC-MS analysis, the hydroxyl group of cholesterol and any free fatty acids must be derivatized to increase volatility.

Materials:

  • Dried lipid extract

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

  • To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[3]

  • Cap the vial tightly and heat at 60°C for 30 minutes.[4]

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

B. GC-MS Parameters:

ParameterSetting
GC System Agilent 7890B GC or equivalent
Column HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent[3]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[3]
Injection Mode Splitless (1 µL injection volume)[3]
Injector Temperature 280°C[3]
Oven Temperature Program Initial 100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min (hold 3 min), then to 320°C at 20°C/min (hold 12 min).[3]
MS System Single Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Ion Source Temperature 230°C[3]
Quadrupole Temperature 150°C[3]
Scan Range m/z 50-700

Data Presentation: Quantitative Analysis

The following table provides an example of how to present quantitative data for cholesteryl esters in different biological samples using this compound as an internal standard. The concentrations are expressed as µg/g of tissue.

Cholesteryl EsterLiver (µg/g)Adipose Tissue (µg/g)Plasma (µg/mL)
CE 16:0 (Palmitate) 150.2 ± 12.5250.8 ± 21.350.1 ± 4.7
CE 18:0 (Stearate) 75.6 ± 8.1120.4 ± 15.225.3 ± 2.9
CE 18:1 (Oleate) 350.9 ± 29.8600.1 ± 55.7120.6 ± 11.8
CE 18:2 (Linoleate) 280.4 ± 25.1450.7 ± 42.995.2 ± 9.1
CE 20:4 (Arachidonate) 90.3 ± 9.5150.2 ± 16.835.8 ± 3.9

Data are presented as mean ± standard deviation (n=6). Quantification was performed by normalizing the peak area of each analyte to the peak area of the this compound internal standard.

Signaling Pathway Visualization

Cholesterol esterification, catalyzed by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), plays a significant role in cellular signaling, particularly in pathways related to cell proliferation and invasion. The following diagram illustrates a simplified signaling pathway involving cholesterol esterification.

G cluster_receptor Cell Surface Receptor Activation cluster_downstream Downstream Signaling Cascade cluster_esterification Cholesterol Esterification cluster_cellular_response Cellular Response GPCR GPCR Activation (e.g., CCK2R) PKCzeta PKCζ Activation GPCR->PKCzeta G-protein signaling ERK ERK1/2 Activation PKCzeta->ERK ACAT ACAT Activation ERK->ACAT CholesterylEster Cholesteryl Ester Accumulation ACAT->CholesterylEster Cholesterol Free Cholesterol Cholesterol->ACAT Proliferation Cell Proliferation CholesterylEster->Proliferation Invasion Cell Invasion CholesterylEster->Invasion

Caption: Cholesterol esterification signaling pathway.

References

Application Note: Quantification of Cholesteryl Esters by LC-MS/MS using Cholesteryl Nonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CEs) are neutral lipids that play a crucial role in the transport and storage of cholesterol within the body. They are formed through the esterification of cholesterol with a fatty acid and are key components of lipoproteins. The profile and quantification of CEs in biological samples are of significant interest in various research fields, including the study of cardiovascular diseases, metabolic disorders, and cancer. Dysregulation of CE metabolism has been linked to the progression of these conditions.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the sensitive and specific quantification of lipids, including CEs. This application note provides a detailed protocol for the quantification of various cholesteryl esters in biological samples using LC-MS/MS with cholesteryl nonadecanoate (B1228766) as an internal standard. Cholesteryl nonadecanoate is structurally similar to endogenous CEs, ensuring comparable extraction efficiency and ionization response, thus enabling accurate quantification.

Experimental Protocols

This section details the methodology for the extraction, separation, and quantification of cholesteryl esters from biological samples such as plasma, tissues, or cultured cells.

Materials and Reagents
  • Cholesteryl ester standards (e.g., cholesteryl oleate, cholesteryl linoleate, etc.)

  • This compound (internal standard)

  • HPLC-grade methanol, isopropanol (B130326), acetonitrile, and water

  • Formic acid and ammonium (B1175870) formate (B1220265)

  • Chloroform

  • Butylated hydroxytoluene (BHT) as an antioxidant

  • Phosphate-buffered saline (PBS)

  • Centrifuge tubes, autosampler vials

Sample Preparation (from Plasma)
  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in isopropanol).

  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase into a clean tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of isopropanol for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 60:40 (v/v) Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30-100% B

    • 12-15 min: 100% B

    • 15.1-18 min: 30% B (re-equilibration)

  • Injection Volume: 5 µL

  • Column Temperature: 50°C

Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Collision Gas: Argon

Data Presentation

The following tables summarize the MRM transitions for various cholesteryl esters and provide example quantitative data obtained from different biological samples.

Table 1: MRM Transitions for Cholesteryl Esters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cholesteryl Myristate (14:0)627.6369.45025
Cholesteryl Palmitate (16:0)655.6369.45025
Cholesteryl Palmitoleate (16:1)653.6369.45025
Cholesteryl Stearate (18:0)683.7369.45025
Cholesteryl Oleate (18:1)681.7369.45025
Cholesteryl Linoleate (18:2)679.7369.45025
Cholesteryl Arachidonate (20:4)703.7369.45025
Cholesteryl Eicosapentaenoate (20:5)701.6369.45025
Cholesteryl Docosahexaenoate (22:6)725.7369.45025
This compound (IS) 697.7 369.4 50 25

Table 2: Example Concentrations of Cholesteryl Esters in Different Samples (µg/mL or µg/g)

Cholesteryl EsterHuman PlasmaMouse LiverHEK293T Cells
Cholesteryl Palmitate (16:0)25.815.20.8
Cholesteryl Oleate (18:1)85.342.12.5
Cholesteryl Linoleate (18:2)150.628.51.2
Cholesteryl Arachidonate (20:4)12.15.60.3

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Tissue, Cells) add_is Add Internal Standard (this compound) sample->add_is extraction Liquid-Liquid Extraction (Chloroform:Methanol) add_is->extraction drydown Dry Down Extract extraction->drydown reconstitute Reconstitute in Isopropanol drydown->reconstitute lc_separation Reverse-Phase LC Separation reconstitute->lc_separation ms_detection ESI-MS/MS Detection (MRM) peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Internal Standard peak_integration->quantification data_reporting Data Reporting quantification->data_reporting

Caption: Experimental workflow for cholesteryl ester quantification.

signaling_pathway cluster_pathway Cholesteryl Ester Metabolism and Signaling FC Free Cholesterol ACAT ACAT FC->ACAT Esterification Membrane Alteration of Membrane Properties FC->Membrane CE Cholesteryl Esters (Storage in Lipid Droplets) ACAT->CE CEH CEH CE->CEH Hydrolysis CEH->FC Signaling Modulation of Signaling Pathways Membrane->Signaling

Caption: Cholesteryl ester metabolism and its impact on cellular signaling.

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analysis of cholesteryl esters (CEs) using various high-performance liquid chromatography (HPLC) techniques. The protocols are designed to guide researchers in selecting and implementing the most suitable method for their specific analytical needs, from routine quantification to comprehensive profiling in complex biological matrices.

Introduction

Cholesteryl esters are crucial components of lipid metabolism and are implicated in various physiological and pathological processes, including atherosclerosis. Accurate and robust analytical methods are essential for their quantification in research, clinical diagnostics, and drug development. This document outlines three primary HPLC-based methods for CE analysis: Reversed-Phase HPLC (RP-HPLC) with UV detection, Normal-Phase HPLC (NP-HPLC) with UV detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation: Comparative Analysis of HPLC Methods

The following tables summarize the quantitative data associated with the different HPLC methods for cholesteryl ester analysis, allowing for easy comparison of their performance characteristics.

Table 1: Comparison of HPLC Method Performance for Cholesteryl Ester Analysis

ParameterReversed-Phase HPLC (Isocratic)Reversed-Phase HPLC (Gradient)Normal-Phase HPLCLC-MS/MS
Principle Separation based on hydrophobicity.Separation based on hydrophobicity with changing mobile phase polarity.Separation based on polarity of the entire molecule.Separation based on hydrophobicity coupled with mass-to-charge ratio detection.
Typical Run Time 20-40 minutes[1][2]30-60 minutes10-20 minutes[3]15-30 minutes
Limit of Detection (LOD) 50-150 ng[4]~15 ng/μLN/A~1 ng/mL[5]
Limit of Quantification (LOQ) N/A~62.5 ng/μL[6]N/A< 10-45 ng on column
**Linearity (R²) **>0.99>0.99>0.99>0.99
Recovery >90% (with appropriate extraction)>90% (with appropriate extraction)>95% (from SPE)[7]85-110%[5]
Primary Application Quantification of major CEs.Separation of complex CE mixtures.Class separation of neutral lipids.High-sensitivity quantification and identification of a wide range of CEs.

Table 2: Typical Retention Times of Common Cholesteryl Esters in Reversed-Phase HPLC

Cholesteryl EsterIsocratic RP-HPLC (min)Gradient RP-HPLC (min)
Cholesteryl Linolenate (18:3) Shorter retentionEarly elution
Cholesteryl Arachidonate (20:4) Shorter retentionEarly elution
Cholesteryl Linoleate (18:2) Intermediate retentionIntermediate elution
Cholesteryl Oleate (18:1) Intermediate retentionIntermediate elution
Cholesteryl Palmitate (16:0) Longer retentionLate elution
Cholesteryl Stearate (18:0) Longer retentionLate elution

Note: Absolute retention times can vary significantly based on the specific column, mobile phase composition, flow rate, and temperature. The table indicates the general elution order.

Experimental Protocols

Sample Preparation: Lipid Extraction from Plasma/Serum

A critical step for accurate CE analysis is the efficient extraction of lipids from the biological matrix.

Protocol 1: Isopropanol (B130326) Precipitation

  • To 100 µL of plasma or serum, add 900 µL of isopropanol.[2]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Collect the supernatant containing the lipid extract.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the lipid residue in the HPLC mobile phase for analysis.

Protocol 2: Hexane (B92381)/Isopropanol Extraction

  • To 100 µL of plasma or serum, add 1.5 mL of hexane/isopropanol (3:2, v/v).[4]

  • Vortex vigorously for 2 minutes.

  • Add 1 mL of water and vortex for another minute.

  • Centrifuge at 1,500 x g for 10 minutes to separate the phases.

  • Carefully collect the upper hexane layer containing the lipids.

  • Evaporate the hexane to dryness under a stream of nitrogen.

  • Reconstitute the lipid residue in the HPLC mobile phase.

Protocol 3: Solid-Phase Extraction (SPE) for Cleanup and Fractionation

For cleaner samples and to isolate neutral lipids, an SPE step can be incorporated after initial solvent extraction.

  • Condition a silica (B1680970) SPE cartridge with hexane.

  • Load the reconstituted lipid extract onto the cartridge.

  • Wash the cartridge with a non-polar solvent like hexane to elute very non-polar compounds.

  • Elute the cholesteryl ester fraction with a slightly more polar solvent system, such as hexane with a small percentage of isopropanol or ethyl acetate.[1]

  • Evaporate the collected fraction to dryness and reconstitute for HPLC analysis. Recoveries from silica columns for cholesteryl esters are typically greater than 95%.[7]

Reversed-Phase HPLC (RP-HPLC) with UV Detection

This is a widely used method for the routine separation and quantification of major cholesteryl esters.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., Zorbax ODS, 5 µm, 4.6 x 250 mm).[2]

Protocol 1: Isocratic Elution

  • Mobile Phase: Acetonitrile/Isopropanol (50:50, v/v).[2][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.[8]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 25-30 minutes. Baseline separation of major plasma CEs can be achieved within a 25-minute run.[2]

Protocol 2: Gradient Elution for Complex Mixtures

  • Mobile Phase A: Acetonitrile/Water (85:15, v/v).

  • Mobile Phase B: Isopropanol.

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 100% B

    • 25-35 min: Hold at 100% B

    • 35-40 min: Return to 100% A and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 20 µL.

Normal-Phase HPLC (NP-HPLC) with UV Detection

NP-HPLC is particularly useful for the class separation of neutral lipids, including cholesteryl esters, from other lipid classes like triglycerides and free cholesterol.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Silica column (e.g., 3-5 µm particle size).

Protocol:

  • Mobile Phase: A mixture of non-polar and slightly polar solvents. Common mobile phases include:

    • Hexane/Isopropanol/Acetic Acid (e.g., 100:0.5:0.1, v/v/v). This mobile phase may result in incomplete separation of cholesteryl esters and triglycerides.[7]

    • Hexane/n-butyl chloride/acetonitrile/acetic acid (e.g., 90:10:1.5:0.01, v/v/v/v) for complete separation of the four lipid classes.[7]

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 206 nm.[3]

  • Injection Volume: 20 µL.

  • Run Time: Typically less than 15 minutes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the highest sensitivity and selectivity for the analysis of cholesteryl esters, allowing for the identification and quantification of a wide range of species, including low-abundance ones.

Instrumentation:

  • UHPLC or HPLC system coupled to a mass spectrometer (e.g., QTOF or Triple Quadrupole) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.[9]

  • C18 reversed-phase column (e.g., Gemini 5U C18, 50 x 4.6 mm).[10]

Protocol:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium acetate.

  • Gradient Program: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the highly non-polar cholesteryl esters.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 45 °C.

  • Mass Spectrometry Parameters (Positive Ion Mode):

    • Ion Source: ESI or APCI. APCI is often preferred for non-polar lipids.[9]

    • Capillary Voltage: 3.0 kV.[10]

    • Source Temperature: 350 °C.

    • Scan Mode: Full scan for identification or Multiple Reaction Monitoring (MRM) for quantification. A characteristic product ion for cholesteryl esters is m/z 369.3, corresponding to the dehydrated cholesterol moiety.[11]

    • Collision Energy: Optimized for each cholesteryl ester, typically in the range of 10-30 eV.[9]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for cholesteryl ester analysis.

Sample_Preparation_Workflow cluster_extraction Lipid Extraction cluster_cleanup Optional Cleanup start Plasma/Serum Sample extraction Solvent Extraction (e.g., Hexane/Isopropanol) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 collect_supernatant Collect Organic Layer centrifuge1->collect_supernatant spe Solid-Phase Extraction (SPE) collect_supernatant->spe evaporate1 Evaporation collect_supernatant->evaporate1 evaporate2 Evaporation spe->evaporate2 reconstitute2 Reconstitution evaporate2->reconstitute2 end Sample for HPLC Analysis reconstitute2->end reconstitute1 Reconstitution evaporate1->reconstitute1 reconstitute1->end

Caption: Workflow for sample preparation of cholesteryl esters.

HPLC_Analysis_Workflow cluster_hplc HPLC System start Reconstituted Sample injection Autosampler Injection start->injection column HPLC Column (e.g., C18 or Silica) injection->column pump HPLC Pump (Mobile Phase Delivery) pump->column detector Detector (UV or Mass Spectrometer) column->detector data_acquisition Data Acquisition System detector->data_acquisition data_analysis Chromatogram Analysis (Peak Integration & Quantification) data_acquisition->data_analysis results Results data_analysis->results

Caption: General workflow for HPLC analysis of cholesteryl esters.

CE_Signaling_Pathway_Simplified cluster_cell Cellular Cholesteryl Ester Metabolism ldl LDL Particle ldlr LDL Receptor ldl->ldlr Binding endosome Endosome ldlr->endosome Endocytosis lysosome Lysosome endosome->lysosome free_cholesterol Free Cholesterol Pool lysosome->free_cholesterol Hydrolysis of CE acat ACAT Enzyme free_cholesterol->acat ce_droplet Cholesteryl Ester Lipid Droplet acat->ce_droplet Esterification

Caption: Simplified overview of cellular cholesteryl ester metabolism.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Cholesteryl Nonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl esters (CE) are crucial neutral lipids involved in the transport and storage of cholesterol within the body. Their analysis is vital in various research fields, including the study of cardiovascular diseases, metabolic disorders, and drug development. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become a primary tool for the detailed structural characterization and quantification of individual CE species. This application note provides a detailed protocol and fragmentation analysis of a specific long-chain saturated cholesteryl ester, cholesteryl nonadecanoate (B1228766) (CE 19:0). Understanding the fragmentation pattern of this molecule is essential for its unambiguous identification and accurate quantification in complex biological matrices.

Under typical positive ion electrospray ionization (ESI) conditions, cholesteryl esters readily form ammonium (B1175870) adducts ([M+NH₄]⁺). Upon collision-induced dissociation (CID), these adducts undergo a characteristic fragmentation, resulting in the neutral loss of the nonadecanoic acid moiety and the formation of a stable cholestane (B1235564) cation. This highly specific fragmentation provides a sensitive method for the detection and quantification of all cholesteryl esters in a sample.

Experimental Protocols

This section details the necessary steps for the analysis of cholesteryl nonadecanoate using LC-MS/MS.

Sample Preparation
  • Lipid Extraction: A modified Bligh and Dyer method is recommended for the extraction of total lipids from biological samples (e.g., plasma, cells, tissues).

    • To 100 µL of sample, add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol.

    • Vortex thoroughly for 5 minutes.

    • Add 125 µL of chloroform and vortex for 1 minute.

    • Add 125 µL of water and vortex for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to induce phase separation.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in 100 µL of a 9:1 (v/v) mixture of methanol:chloroform for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of cholesteryl esters.

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Gradient from 30% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 30% B

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A tandem quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Collision Energy: 20-40 eV (optimization may be required).

  • MS Method: Product ion scan of the [M+NH₄]⁺ adduct of this compound (m/z 684.7).

Data Presentation

The mass spectrometry analysis of this compound is characterized by a specific and predictable fragmentation pattern. The quantitative data for the expected major ions are summarized in Table 1. Please note that the relative intensities are predicted based on the well-established fragmentation behavior of saturated cholesteryl esters, as direct experimental spectral data for this compound is not widely available in public databases.

Ion DescriptionAdduct/FragmentCalculated m/zPredicted Relative Intensity (%)
Ammonium Adduct[M+NH₄]⁺684.710-30
Cholestane Cation[C₂₇H₄₅]⁺369.3100
Protonated Nonadecanoic Acid[C₁₉H₃₈O₂ + H]⁺299.3< 5

Table 1: Predicted quantitative fragmentation data for this compound.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Acquisition & Analysis sample Biological Sample extraction Lipid Extraction (Bligh & Dyer) sample->extraction dried_lipid Dried Lipid Extract extraction->dried_lipid reconstitution Reconstitution dried_lipid->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms ESI-MS (Positive Ion Mode) lc->ms Eluent msms MS/MS Fragmentation (CID) ms->msms [M+NH₄]⁺ Precursor detection Ion Detection msms->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway parent This compound [M] adduct Ammonium Adduct [M+NH₄]⁺ m/z 684.7 parent->adduct + NH₄⁺ (in ESI source) fragment1 Cholestane Cation [C₂₇H₄₅]⁺ m/z 369.3 adduct->fragment1 CID neutral_loss Neutral Loss: Nonadecanoic Acid (C₁₉H₃₈O₂) adduct->neutral_loss

Cholesteryl Nonadecanoate: Application Notes and Protocols for Liquid Crystal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cholesteryl nonadecanoate (B1228766) in liquid crystal research. This document includes detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate its application in various research and development settings.

Application Notes

Cholesteryl nonadecanoate is a cholesterol ester that exhibits liquid crystalline properties, specifically a cholesteric (chiral nematic) phase.[1][2] Its unique optical and thermal characteristics make it a valuable material in several areas of liquid crystal research and application.

Thermochromic Materials and Temperature Sensors

This compound is a key component in the formulation of thermochromic liquid crystal mixtures. These mixtures exhibit a visible color change in response to temperature variations.[3][4] This property is due to the temperature-dependent pitch length of the cholesteric helical structure, which selectively reflects light of specific wavelengths.[5] By mixing this compound with other cholesteryl esters, such as cholesteryl oleyl carbonate and cholesteryl benzoate (B1203000), the temperature range and bandwidth of the color change can be precisely tuned.[3][6] This makes it suitable for applications such as:

  • Surface thermography: Mapping temperature distributions on surfaces.[3]

  • Mood rings and novelty items: Creating color-changing effects for aesthetic purposes.

  • Simple temperature indicators: For applications where a visual indication of a temperature threshold is required.

Liquid Crystal Displays (LCDs)

While not as common as nematic liquid crystals in modern high-resolution displays, cholesteric liquid crystals like this compound have been explored for use in certain types of display technologies.[7] Their ability to be switched between a transparent and a light-scattering state makes them suitable for simple displays and switchable windows. The fabrication of such displays involves sandwiching the liquid crystal material between two conductive glass plates.[7]

Biosensors

The sensitive nature of the cholesteric liquid crystal phase to external stimuli makes this compound a candidate for use in biosensor development. The principle behind such sensors is that the binding of a target analyte to a functionalized surface in contact with the liquid crystal can disrupt its molecular ordering, leading to a detectable optical change.[8][9] For example, the immobilization of enzymes like cholesterol oxidase on a substrate can be used to detect cholesterol levels through changes in the liquid crystal's texture or color.[8]

Drug Delivery Systems

Lyotropic liquid crystals, which are formed in the presence of a solvent, are being investigated as potential drug delivery systems.[10][11] While this compound is a thermotropic liquid crystal, its biocompatibility and ability to form ordered structures make it a material of interest in the broader field of lipid-based drug delivery. Liquid crystalline phases can encapsulate both hydrophobic and hydrophilic drugs, offering the potential for controlled and sustained release.[11][12]

Cosmetics and Personal Care Products

This compound is used in cosmetic formulations to create opalescent and iridescent effects.[13] When mixed with other cholesteryl esters, it can form a liquid crystal phase that imparts a unique visual appearance to products like creams, lotions, and makeup.[13]

Quantitative Data

The following tables summarize key quantitative data for this compound and its mixtures.

Table 1: Phase Transition Temperatures of this compound

TransitionTemperature (°C)Reference
Solid to Cholesteric80[2]
Cholesteric to Isotropic Liquid93[2]

Table 2: Composition and Thermochromic Range of a Cholesteryl Ester Mixture

ComponentWeight Percentage (%)
Cholesteryl Oleyl Carbonate65
Cholesteryl Pelargonate (Nonadecanoate)25
Cholesteryl Benzoate10
Thermochromic Range (°C) 17-23

Note: Data adapted from a procedure for preparing cholesteryl ester liquid crystals. The precise thermochromic range can be tuned by adjusting the relative concentrations of the components.[3]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the esterification of cholesterol with nonanoyl chloride.

Materials:

  • Cholesterol

  • Nonanoyl chloride

  • Pyridine (anhydrous)

  • Acetone (B3395972)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Melting point apparatus

Procedure:

  • In a clean, dry round-bottom flask, dissolve a specific amount of cholesterol in anhydrous pyridine.

  • Slowly add a stoichiometric equivalent of nonanoyl chloride to the stirring solution at room temperature.

  • Attach a reflux condenser and heat the reaction mixture under reflux for 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing distilled water.

  • Extract the product with toluene.

  • Wash the organic layer sequentially with dilute hydrochloric acid, sodium bicarbonate solution, and finally with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • Recrystallize the crude this compound from hot acetone to purify it.[2]

  • Collect the purified crystals by vacuum filtration and dry them in a desiccator.

  • Determine the melting point of the purified product to assess its purity. The literature reports a transition from the solid to the cholesteric phase at 80 °C and from the cholesteric to the isotropic liquid phase at 93 °C.[2]

Preparation of a Thermochromic Liquid Crystal Mixture

This protocol details the preparation of a thermochromic liquid crystal mixture using this compound.

Materials:

  • This compound

  • Cholesteryl oleyl carbonate

  • Cholesteryl benzoate

  • Small glass vial with a screw cap

  • Hot plate or heating block

  • Balance (accurate to 0.01 g)

  • Spatula

Procedure:

  • Weigh the desired amounts of this compound, cholesteryl oleyl carbonate, and cholesteryl benzoate directly into a small glass vial. For example, to create a mixture with a thermochromic range of approximately 17-23 °C, use a weight ratio of 25:65:10 (nonadecanoate:oleyl carbonate:benzoate).

  • Securely cap the vial.

  • Gently heat the vial on a hot plate or in a heating block while swirling until all the components have melted and formed a homogeneous solution. A temperature of around 80-90 °C should be sufficient.[4]

  • Once a clear, uniform liquid is obtained, remove the vial from the heat source.

  • Allow the mixture to cool to room temperature. The liquid crystal mixture is now ready for use.

  • To observe the thermochromic effect, gently warm the vial with your hand or a warm air stream and observe the color changes. For quantitative measurements, a controlled temperature stage can be used.

Characterization by Polarized Optical Microscopy (POM)

This protocol outlines the procedure for observing the liquid crystal phases of this compound using a polarized optical microscope.

Materials:

  • This compound

  • Microscope slides and coverslips

  • Hot stage for the microscope

  • Polarized optical microscope

Procedure:

  • Place a small amount of this compound powder on a clean microscope slide.

  • Gently place a coverslip over the powder.

  • Position the slide on the hot stage of the polarized optical microscope.

  • Heat the sample slowly while observing it through the crossed polarizers.

  • As the temperature increases, you will observe the transition from the solid crystalline phase to the cholesteric liquid crystal phase, characterized by specific textures (e.g., focal conic or planar textures).[14]

  • Note the temperature at which this transition occurs.

  • Continue heating until the sample transitions to the isotropic liquid phase, at which point the field of view will become dark. Note this temperature.[2]

  • Slowly cool the sample and observe the reverse transitions. This can reveal the formation of different textures and supercooled phases.

Characterization by Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to determine the phase transition temperatures and enthalpies of this compound.

Materials:

  • This compound

  • DSC instrument

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Accurately weigh a small amount (typically 2-5 mg) of this compound into an aluminum DSC pan.

  • Seal the pan using a crimper.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Set up the temperature program. A typical program would involve heating the sample at a constant rate (e.g., 5-10 °C/min) from room temperature to a temperature above the isotropic transition (e.g., 110 °C).

  • Run the DSC experiment and record the heat flow as a function of temperature.

  • The resulting thermogram will show endothermic peaks corresponding to the solid-to-cholesteric and cholesteric-to-isotropic phase transitions.[15]

  • From the thermogram, determine the onset and peak temperatures for each transition, as well as the enthalpy of transition (the area under the peak).

  • A cooling scan can also be performed to investigate the corresponding exothermic transitions upon cooling.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cholesterol Cholesterol Esterification Esterification (Reflux, 2-3h) Cholesterol->Esterification Nonanoyl_Chloride Nonanoyl_Chloride Nonanoyl_Chloride->Esterification Pyridine Pyridine (Solvent) Pyridine->Esterification Extraction Extraction with Toluene Esterification->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization from Acetone Evaporation->Recrystallization Pure_CN Pure Cholesteryl Nonadecanoate Recrystallization->Pure_CN

Thermochromic_Mixture_Preparation cluster_materials Starting Materials cluster_process Process cluster_result Result CN This compound Weighing Weigh Components into Vial CN->Weighing COC Cholesteryl Oleyl Carbonate COC->Weighing CB Cholesteryl Benzoate CB->Weighing Heating Heat and Mix (~80-90 °C) Weighing->Heating Cooling Cool to Room Temperature Heating->Cooling TLC_Mixture Thermochromic Liquid Crystal Mixture Cooling->TLC_Mixture

Biosensor_Concept cluster_components Biosensor Components cluster_detection Detection Principle cluster_output Output LC_Layer This compound Liquid Crystal Layer Disruption Disruption of Liquid Crystal Ordering LC_Layer->Disruption Functionalized_Surface Functionalized Surface (e.g., with Cholesterol Oxidase) Binding Analyte Binds to Functionalized Surface Functionalized_Surface->Binding Analyte Analyte (e.g., Cholesterol) Analyte->Binding Binding->Disruption Optical_Change Change in Color or Texture Disruption->Optical_Change Detection Analyte Detection Optical_Change->Detection

References

Protocol for the Preparation of Cholesteryl Nonadecanoate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl nonadecanoate (B1228766) is a cholesteryl ester of nonadecanoic acid, a 19-carbon saturated fatty acid. In research and pharmaceutical development, it serves as a valuable lipid standard and can be used in various applications, including the study of lipid metabolism, atherosclerosis, and as a component in the formulation of lipid-based drug delivery systems. Due to its hydrophobic nature, preparing stable and homogenous stock solutions is a critical first step for its use in biological assays and other experimental settings. This document provides a detailed protocol for the preparation of cholesteryl nonadecanoate stock solutions.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Weight 667.14 g/mol [1]
Chemical Formula C₄₆H₈₂O₂
Physical State Solid[1]
Recommended Solvent Ethanol (B145695) (≥95%)
Stock Concentration 10 mg/mL (15 mM)
Storage of Powder -20°C for up to 3 years
Storage of Stock Solution -20°C for up to 1 month, -80°C for up to 6 months

Experimental Protocol

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in ethanol. This method is suitable for subsequent dilution into aqueous buffers or cell culture media, often with the use of a carrier molecule like bovine serum albumin (BSA) or cyclodextrin (B1172386) to enhance solubility and cellular uptake.

Materials and Equipment:

  • This compound (purity >99%)

  • Ethanol (200 proof, absolute)

  • Glass vials with PTFE-lined caps

  • Analytical balance

  • Spatula

  • Pipettes and sterile pipette tips

  • Water bath or heating block

  • Vortex mixer

  • Optional: Bath sonicator

Procedure:

  • Preparation:

    • Bring the vial of solid this compound to room temperature before opening to prevent condensation.

    • Ensure all glassware is clean and dry.

  • Weighing:

    • Tare a clean, dry glass vial on the analytical balance.

    • Carefully weigh 10 mg of this compound into the vial using a spatula.

  • Solubilization:

    • Add 1 mL of absolute ethanol to the vial containing the this compound.

    • Tightly cap the vial to prevent evaporation of the ethanol.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Due to the waxy nature of cholesteryl esters, complete dissolution at room temperature may be slow. To aid solubilization, gently warm the solution in a water bath or on a heating block set to 37-40°C.

    • Periodically remove the vial from the heat and vortex until the solid is completely dissolved and the solution is clear. Caution: Do not overheat, as this can cause the ethanol to evaporate.

    • Optional: If complete dissolution is still not achieved, place the vial in a bath sonicator for 5-10 minutes.

  • Storage:

    • Once fully dissolved, the 10 mg/mL stock solution is ready for use.

    • For short-term storage (up to 1 month), store the tightly capped vial at -20°C.

    • For long-term storage (up to 6 months), aliquot the stock solution into smaller volumes in separate vials and store at -80°C to minimize freeze-thaw cycles.

Note on Use in Aqueous Solutions:

Cholesteryl esters have very low solubility in aqueous solutions. When diluting the ethanol stock solution into buffers or cell culture media, precipitation may occur. To avoid this, it is recommended to:

  • Use a carrier protein: Complex the this compound with fatty acid-free BSA. A common method involves slowly adding the ethanol stock solution to a stirring solution of BSA in the desired buffer or medium.

  • Employ cyclodextrins: Cyclodextrins can encapsulate the lipid, enhancing its solubility in aqueous environments.[2][3][4]

  • Lipid Film Hydration: For some applications, the ethanol can be evaporated under a stream of nitrogen to create a thin lipid film, which is then hydrated with the aqueous solution and vortexed or sonicated to form a suspension.

Mandatory Visualization

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage weigh Weigh 10 mg of This compound add_solvent Add 1 mL of Absolute Ethanol weigh->add_solvent vortex Vortex Vigorously add_solvent->vortex heat Gently Warm (37-40°C) vortex->heat check Visually Inspect for Complete Dissolution heat->check check->vortex Solid Remains store Store at -20°C or -80°C check->store Solution is Clear

Caption: A flowchart illustrating the key steps in preparing a this compound stock solution.

References

Application Note: Derivatization of Cholesterol for Enhanced Gas Chromatography-Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol is a vital sterol with critical functions in cell membrane structure and as a precursor for steroid hormones and bile acids. Accurate quantification of cholesterol and its metabolites in biological samples is crucial for various research areas, including clinical diagnostics and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, cholesterol's low volatility, due to its hydroxyl group, necessitates a derivatization step to improve its chromatographic properties and achieve sensitive and reliable quantification.

This application note provides detailed protocols for the derivatization of cholesterol, focusing on silylation, a common and effective method. The derivatized cholesterol exhibits increased volatility and thermal stability, leading to improved peak shape, resolution, and overall analytical performance in GC-MS.

Principles of Derivatization

Derivatization for GC-MS analysis chemically modifies the analyte to enhance its volatility, thermal stability, and detectability. For cholesterol, the primary target for derivatization is the polar hydroxyl group at the C-3 position. Silylation is the most widely used technique, where the active hydrogen of the hydroxyl group is replaced by a nonpolar trimethylsilyl (B98337) (TMS) group. This transformation reduces the polarity of the molecule, decreases intermolecular hydrogen bonding, and consequently increases its volatility.

Common silylating reagents include:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A strong silylating agent suitable for a wide range of compounds, including sterols.[1][2]

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another powerful silylating reagent, often considered one of the most efficient for sterols.[1]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with silylating agents like BSTFA to increase the reaction rate.[1][3]

The choice of reagent and reaction conditions can be optimized to ensure complete derivatization and avoid the formation of byproducts.

Experimental Workflow

The overall experimental workflow for the analysis of cholesterol by GC-MS, including the crucial derivatization step, is outlined below.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Serum, Tissue) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) sample->extraction saponification Saponification (Hydrolysis of Cholesteryl Esters) extraction->saponification extract_fc Extraction of Free Cholesterol saponification->extract_fc derivatization Silylation (e.g., with BSTFA/MSTFA) extract_fc->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition and Processing gcms->data

Figure 1. Experimental workflow for cholesterol analysis by GC-MS.

Detailed Experimental Protocols

Materials and Reagents
  • Cholesterol standard

  • 5α-cholestane (internal standard)

  • Chloroform, Methanol, n-Hexane (HPLC grade)

  • Potassium hydroxide (B78521) (KOH)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine

  • Nitrogen gas, high purity

  • Glass vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Protocol 1: Derivatization using BSTFA + 1% TMCS

This protocol is a widely used method for the silylation of cholesterol.

  • Sample Preparation:

    • For serum or plasma samples, transfer 200 µL into a glass tube.[4]

    • Add an appropriate amount of internal standard (e.g., 5α-cholestane).

    • Perform lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).

    • To quantify total cholesterol, perform saponification to hydrolyze cholesteryl esters. Add 1 M methanolic KOH and heat at 90°C for 1 hour.

    • After cooling, add water and extract the free cholesterol with hexane (B92381).

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.

    • Seal the vial tightly and vortex briefly.

    • Heat the mixture at 60-70°C for 1 hour to ensure complete derivatization.

    • Cool the vial to room temperature.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • Typical GC-MS conditions are provided in Table 2.

Protocol 2: Derivatization using MSTFA

MSTFA is a highly reactive silylating agent and can often be used under milder conditions.

  • Sample Preparation:

    • Follow the same sample preparation steps as in Protocol 1 (Lipid extraction and saponification).

  • Derivatization Reaction:

    • To the dried lipid extract, add 50 µL of MSTFA.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

  • GC-MS Analysis:

    • Inject 1-2 µL of the reaction mixture into the GC-MS.

    • Refer to Table 2 for suggested GC-MS parameters.

Quantitative Data Summary

The following table summarizes typical parameters and performance metrics for the derivatization of cholesterol using different silylating agents.

ParameterBSTFA + 1% TMCSMSTFAReference
Reaction Temperature 60-70 °C60 °C[1]
Reaction Time 60 minutes30-60 minutes[1][5]
Typical Solvent/Catalyst PyridineNone required, but can be used[6]
Linear Range 0.1 - 15 mmol/LNot specified[4]
Limit of Detection (LOD) 0.04 mmol/LNot specified[4]
Recovery 88% - 117%Not specified[5]
Precision (Intra-assay CV) <15%<15%[5]
Precision (Inter-assay CV) <15%<15%[5]

Table 1. Comparison of cholesterol derivatization methods.

Recommended GC-MS Parameters

The following are general GC-MS parameters that can be used as a starting point for the analysis of TMS-derivatized cholesterol. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min
Injection Mode Splitless (1 µL)
Injector Temperature 260-280 °C
Oven Temperature Program Initial 120°C for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) for quantification
Quantifier Ion (m/z) 329 (for cholesterol-TMS)
Qualifier Ions (m/z) 458 (M+), 368

Table 2. Recommended GC-MS parameters.

Conclusion

Derivatization is an essential step for the reliable and sensitive quantification of cholesterol in biological samples by GC-MS. Silylation with reagents such as BSTFA or MSTFA effectively increases the volatility and thermal stability of cholesterol, leading to improved chromatographic performance. The protocols and parameters provided in this application note offer a robust starting point for researchers to develop and validate their own methods for cholesterol analysis. Careful optimization of the derivatization reaction and GC-MS conditions is recommended to achieve the best analytical results.

References

Application Note: Identification and Quantification of Cholesteryl Esters using Tandem Mass Spectrometry (MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesteryl esters (CEs) are neutral, hydrophobic lipids that represent a major storage and transport form of cholesterol in the body.[1] They are central to cellular homeostasis and lipid metabolism, playing critical roles in the structure of cell membranes and the formation of lipid droplets.[1] Dysregulation of CE metabolism is strongly linked to numerous diseases, including atherosclerosis, lipid disorders, and neurodegenerative conditions.[1][2] Consequently, the accurate identification and quantification of CE molecular species are crucial for both basic research and clinical diagnostics.

However, the analysis of CEs presents significant analytical challenges. Their hydrophobicity, chemical inertness, and poor ionization efficiency in electrospray ionization (ESI) make them difficult to measure using conventional liquid chromatography-mass spectrometry (LC-MS) methods.[2][3][4] Tandem mass spectrometry (MS/MS) has emerged as a powerful and sensitive technique to overcome these hurdles, enabling detailed profiling of CEs in complex biological samples.[2] This application note provides a comprehensive overview and detailed protocols for the identification and quantification of CEs using LC-MS/MS.

Principle of the Method

The MS/MS-based analysis of CEs relies on their specific ionization and fragmentation behavior. While free cholesterol is difficult to analyze by ESI, CEs readily form stable ammonium (B1175870) adducts ([M+NH4]+) in the positive ion mode.[5][6] Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, these precursor ions fragment in a highly characteristic manner.

Regardless of the fatty acyl chain attached, all CE ammonium adducts yield a common, dominant product ion at a mass-to-charge ratio (m/z) of 369.3 .[5][7] This signature ion corresponds to the dehydrated cholesterol moiety (the cholestadiene cation) after the neutral loss of the fatty acid and ammonia.[7][8] This unique fragmentation pattern allows for the specific detection of all CE species in a complex mixture using precursor ion scanning or multiple reaction monitoring (MRM) experiments.[5][7] Alternatively, using lithiated adducts ([M+Li]+) allows for class-specific detection via a neutral loss scan for the cholestane (B1235564) fragment (NL 368.5).[9]

G cluster_source Ion Source (ESI+) cluster_ms1 Q1 - Precursor Selection cluster_collision q2 - Collision Cell (CID) cluster_ms2 Q3 - Product Ion Scan CE Cholesteryl Ester (CE) + NH4+ Precursor [CE + NH4]+ Precursor Ion CE->Precursor Ionization Fragmentation Collision with N2/Ar Gas (Fragmentation) Precursor->Fragmentation Isolation Product Product Ion m/z 369.3 (Cholestadiene Cation) Fragmentation->Product Detection Fragment [Fatty Acid + NH3] (Neutral Loss) Fragmentation->Fragment Loss

Figure 1: Logical workflow of CE fragmentation in a triple quadrupole MS.

Experimental Workflow

A typical LC-MS/MS workflow for cholesteryl ester analysis involves several key stages: lipid extraction from the biological matrix, separation of lipid species using reverse-phase liquid chromatography, and subsequent detection and fragmentation by the mass spectrometer. Quantification is achieved by comparing the signal of endogenous CEs to that of known amounts of internal standards.

G Sample 1. Sample Collection (Cells, Tissues, Blood) Extraction 2. Lipid Extraction (e.g., Bligh-Dyer) + Internal Standards Sample->Extraction Drydown 3. Solvent Evaporation Extraction->Drydown Reconstitution 4. Reconstitution in Injection Solvent Drydown->Reconstitution LC 5. LC Separation (C18 Reverse Phase) Reconstitution->LC MS 6. ESI-MS/MS Analysis (Positive Ion Mode) LC->MS Data 7. Data Processing (Peak Integration) MS->Data Quant 8. Quantification (Relative to Standards) Data->Quant

Figure 2: General experimental workflow for cholesteryl ester analysis.

Detailed Protocols

Protocol 1: Lipid Extraction from Mammalian Cells or Tissues

This protocol is a standard method for extracting total lipids from biological samples.

Materials:

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • Water (HPLC-grade)

  • Internal Standards: Cholesterol-d7 (B27314) and Cholesteryl Heptadecanoate (C17:0)

  • Glass vials, homogenizer, centrifuge

Procedure:

  • Homogenization: Homogenize cell pellets or weighed tissue samples in a mixture of CHCl3:MeOH (1:2, v/v). Add internal standards (e.g., cholesterol-d7 and C17:0 cholesteryl ester) at a known concentration at this stage.

  • Phase Separation: Add CHCl3 and water to the homogenate to achieve a final solvent ratio of CHCl3:MeOH:H2O (2:2:1.8, v/v/v). Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection: Carefully collect the lower organic phase (containing the lipids) into a new glass vial.

  • Drying: Evaporate the solvent to complete dryness under a stream of nitrogen gas.

  • Reconstitution: Resuspend the dried lipid extract in an appropriate volume of injection solvent (e.g., 2:1 v/v CHCl3:MeOH or the initial LC mobile phase).[8]

Protocol 2: LC-MS/MS Analysis of Cholesteryl Esters

This protocol describes a robust method for separating and detecting CEs using a reverse-phase column coupled to a QTOF mass spectrometer.[3][8]

Instrumentation:

  • UHPLC System (e.g., Agilent 1290 Infinity II)[3]

  • Mass Spectrometer (e.g., Agilent 6545 QTOF)[3]

  • Column: C18 reverse-phase column (e.g., Gemini 5U C18, 50 x 4.6 mm, 5 µm)[3]

LC Parameters:

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-15 min: Linear gradient to 100% B

    • 15-20 min: Hold at 100% B

    • 20-22 min: Return to 30% B

    • 22-25 min: Re-equilibration at 30% B

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Auto-MS/MS or Precursor Ion Scan for m/z 369.35

  • Gas Temperature: 325 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Collision Energy: 5-25 eV (5 eV can be optimal for detecting both parent and fragment ions, while higher energies maximize fragmentation).[8][10]

  • Mass Range: 100-1700 m/z

Data Presentation and Quantification

Quantification is performed by calculating the area under the curve for each identified CE species and normalizing it to the area of the C17:0 internal standard.[8] This ratio is then adjusted based on the initial sample amount (e.g., protein content or tissue weight).[3] The table below presents example data on the distribution of CE species in various mouse tissues, showcasing the distinct profiles that can be elucidated with this method.

Table 1: Cholesteryl Ester Profile in Various Mouse Tissues (pmol/mg of tissue weight)

Cholesteryl EsterBrainLiverLungSpleen
CE 16:0 (Palmitate)1.2150.535.1102.3
CE 18:0 (Stearate)0.845.212.830.1
CE 18:1 (Oleate)3.5450.7110.2250.6
CE 18:2 (Linoleate)2.1680.1150.4310.8
CE 20:4 (Arachidonate)4.2210.345.695.7
CE 22:6 (DHA)1.555.910.122.4
Note: Data is illustrative, based on findings that different tissues have distinct CE profiles. Actual values can be found in referenced literature such as the supplementary data of Bandyopadhyay et al., 2024.[4]

Cholesteryl Ester Metabolism Overview

CEs are synthesized from cholesterol primarily by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) within cells, which facilitates storage in lipid droplets.[1][11] In the plasma, lecithin-cholesterol acyltransferase (LCAT), associated with HDL particles, is responsible for esterifying cholesterol, aiding in its transport back to the liver.[12][13]

G cluster_cell Intracellular Pathway cluster_plasma Plasma Pathway (HDL) Cholesterol_cell Free Cholesterol ACAT ACAT Cholesterol_cell->ACAT ACoA Fatty Acyl-CoA ACoA->ACAT CE_storage Cholesteryl Ester Droplet Lipid Droplet (Storage) CE_storage->Droplet ACAT->CE_storage Cholesterol_plasma Free Cholesterol (on HDL) LCAT LCAT Cholesterol_plasma->LCAT Lecithin Lecithin (PC) Lecithin->LCAT CE_transport Cholesteryl Ester (in HDL core) Liver Liver (for clearance) CE_transport->Liver LCAT->CE_transport

Figure 3: Simplified pathways of cholesteryl ester synthesis.

Conclusion

Tandem mass spectrometry provides a highly specific, sensitive, and robust platform for the detailed analysis of cholesteryl esters.[3] The characteristic fragmentation of CE ammonium adducts to the m/z 369.3 ion allows for confident identification and high-throughput quantification from complex biological extracts.[5][14] The protocols and methods outlined here demonstrate that LC-MS/MS is an invaluable tool for researchers in lipidomics, drug development, and clinical diagnostics, enabling new insights into the role of cholesterol metabolism in health and disease.[2]

References

Application Notes and Protocols: Cholesteryl Nonadecanoate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the applications of cholesteryl nonadecanoate (B1228766) in materials science, with a focus on its liquid crystalline properties and potential in drug delivery systems. Detailed experimental protocols are provided to facilitate further research and development.

Physical and Thermal Properties of Cholesteryl Nonadecanoate

This compound, a cholesterol ester, is a thermotropic liquid crystal, exhibiting different phases upon temperature changes.[1] Its long aliphatic chain and chiral cholesterol moiety contribute to its unique self-assembling properties and thermal behavior.[1]

Thermal Transitions

The phase transitions of this compound can be characterized by Differential Scanning Calorimetry (DSC). Upon heating, it transitions from a crystalline solid to a cholesteric liquid crystal phase and finally to an isotropic liquid. These transitions are reversible upon cooling.

Table 1: Thermal Properties of this compound

TransitionTemperature (°C)Enthalpy (ΔH) (cal/g)
Crystal to Cholesteric80.515.9
Cholesteric to Isotropic Liquid92.50.36

Data extracted from Barrall, E. M., Porter, R. S., & Johnson, J. F. (1968). Heats of transition for some cholesteryl esters by differential scanning calorimetry. The Journal of Physical Chemistry, 72(4), 1529–1531.

Applications in Liquid Crystal Technologies

The cholesteric liquid crystal phase of this compound exhibits selective reflection of circularly polarized light, a property that can be exploited in various optical applications. The wavelength of the reflected light is dependent on the pitch of the helical structure of the liquid crystal, which in turn is sensitive to temperature.

Potential Applications:
  • Temperature Sensors: The color change associated with the temperature-dependent selective reflection can be utilized in thermochromic sensors.

  • Optical Filters and Reflectors: The ability to selectively reflect a specific wavelength of light makes it a candidate for optical filters and reflectors.

  • Pigments and Cosmetics: The iridescent nature of cholesteric liquid crystals can be used to create unique color effects in pigments and cosmetic formulations.

Applications in Drug Delivery

Cholesterol and its esters are biocompatible and have been extensively investigated for their use in drug delivery systems. The inclusion of cholesteryl derivatives in nanoparticles and liposomes can enhance stability, improve drug encapsulation, and facilitate cellular uptake. While specific studies focusing solely on this compound in drug delivery are limited, its properties suggest potential in this area.

Table 2: Potential Drug Delivery Applications of this compound-based Formulations

FormulationDrug TypePotential AdvantagesEncapsulation Efficiency (%)Release Kinetics
NanoparticlesHydrophobic drugsImproved drug solubility and stability, controlled releaseData not availableData not available
LiposomesHydrophilic and hydrophobic drugsEnhanced stability and cellular uptake, reduced leakageData not availableData not available

Note: The encapsulation efficiency and release kinetics are highly dependent on the formulation parameters and the specific drug used. Experimental studies are required to determine these values for this compound-based systems.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via esterification of cholesterol with nonadecanoyl chloride.

Materials:

  • Cholesterol

  • Nonadecanoyl chloride

  • Pyridine (B92270) (anhydrous)

  • Toluene (anhydrous)

  • Methanol (B129727)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve cholesterol (1 equivalent) in anhydrous toluene.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and stir at room temperature.

  • Slowly add nonadecanoyl chloride (1.1 equivalents) dropwise to the stirring solution.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from methanol to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Cholesterol Cholesterol Esterification Esterification (60°C, 4-6h) Cholesterol->Esterification Nonadecanoyl_Chloride Nonadecanoyl Chloride Nonadecanoyl_Chloride->Esterification Pyridine Pyridine (Base) Pyridine->Esterification Toluene Toluene (Solvent) Toluene->Esterification Washing Washing Esterification->Washing Drying Drying Washing->Drying Evaporation Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization CN This compound Recrystallization->CN

Caption: Workflow for the synthesis of this compound.

Protocol 2: Characterization of Thermal Transitions by Differential Scanning Calorimetry (DSC)

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum pans and lids

  • Crimper

Procedure:

  • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Seal the pan with an aluminum lid using a crimper.

  • Place the sealed pan in the DSC sample holder and an empty sealed pan as a reference.

  • Heat the sample from room temperature to 120°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Cool the sample from 120°C to room temperature at a cooling rate of 10°C/min.

  • Perform a second heating scan under the same conditions as the first scan.

  • Analyze the DSC thermograms to determine the peak temperatures and enthalpies of the phase transitions.

Diagram 2: DSC Experimental Workflow

DSC_Workflow Sample_Prep Sample Preparation (2-5 mg in Al pan) DSC_Setup DSC Instrument Setup (Reference pan, N2 atmosphere) Sample_Prep->DSC_Setup Heating1 First Heating Scan (RT to 120°C at 10°C/min) DSC_Setup->Heating1 Cooling Cooling Scan (120°C to RT at 10°C/min) Heating1->Cooling Heating2 Second Heating Scan (RT to 120°C at 10°C/min) Cooling->Heating2 Analysis Data Analysis (Determine Transition Temps & Enthalpies) Heating2->Analysis

Caption: Workflow for DSC analysis of this compound.

Protocol 3: Preparation of this compound-Containing Nanoparticles

This protocol describes a general method for preparing solid lipid nanoparticles (SLNs) incorporating this compound using a hot homogenization and ultrasonication technique.

Materials:

  • This compound

  • A solid lipid (e.g., glyceryl monostearate)

  • A surfactant (e.g., Polysorbate 80)

  • Purified water

  • High-speed homogenizer

  • Probe sonicator

  • Water bath

Procedure:

  • Melt the solid lipid and this compound together in a beaker at a temperature approximately 5-10°C above the melting point of the lipid with the highest melting point.

  • Heat the aqueous surfactant solution to the same temperature.

  • Add the hot aqueous phase to the melted lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Immediately sonicate the pre-emulsion using a probe sonicator for 10-15 minutes.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • For drug-loaded nanoparticles, the hydrophobic drug can be co-dissolved with the lipids in step 1.

  • Characterize the nanoparticles for particle size, polydispersity index, zeta potential, and encapsulation efficiency.

Diagram 3: Nanoparticle Preparation Workflow

Nanoparticle_Workflow Lipid_Phase Melt Lipid Phase (this compound + Solid Lipid) Homogenization High-Speed Homogenization (Formation of Pre-emulsion) Lipid_Phase->Homogenization Aqueous_Phase Heat Aqueous Phase (Surfactant Solution) Aqueous_Phase->Homogenization Sonication Probe Sonication (Formation of Nanoemulsion) Homogenization->Sonication Cooling Cooling (Recrystallization to form SLNs) Sonication->Cooling Characterization Characterization (Size, PDI, Zeta Potential, EE%) Cooling->Characterization

Caption: Workflow for preparing this compound SLNs.

Visualization of Liquid Crystalline Phases

The different phases of this compound can be visualized based on their molecular arrangement.

Diagram 4: Logical Relationship of this compound Phases

Liquid_Crystal_Phases Solid Crystalline Solid (Ordered 3D Lattice) Cholesteric Cholesteric Liquid Crystal (Orientational Order, Helical Structure) Solid->Cholesteric Heating (Melting) Cholesteric->Solid Cooling (Crystallization) Isotropic Isotropic Liquid (No Order) Cholesteric->Isotropic Heating (Clearing) Isotropic->Cholesteric Cooling

Caption: Phase transitions of this compound with temperature.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cholesteryl Nonadecanoate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cholesteryl nonadecanoate (B1228766) extraction from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction of cholesteryl nonadecanoate.

Question: Why is the recovery of my this compound consistently low?

Answer:

Low recovery of this compound can stem from several factors throughout the extraction process. Here are the most common causes and their solutions:

  • Incomplete Protein Precipitation: If proteins are not fully removed from plasma or serum samples, this compound can remain trapped in the protein pellet.

    • Solution: Ensure the correct ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to the sample is used, typically a 3:1 or 4:1 ratio (v/v).[1][2] After adding the solvent, vortex the mixture thoroughly and allow it to incubate at a low temperature (e.g., 4°C for 30 minutes) to enhance protein precipitation before centrifugation.[3]

  • Suboptimal Solvent Polarity: The choice and ratio of extraction solvents are critical for efficiently solubilizing this compound, which is a nonpolar lipid.

    • Solution: For liquid-liquid extraction (LLE), methods like the Folch or Bligh-Dyer, which use a chloroform (B151607) and methanol (B129727) mixture, are generally effective for a broad range of lipids, including cholesteryl esters.[1] The hexane-isopropanol method is particularly well-suited for apolar lipids.[1] You may need to adjust the solvent ratios to optimize the polarity for your specific sample matrix. For solid-phase extraction (SPE), ensure the elution solvent is strong enough to displace the analyte from the sorbent.

  • Analyte Degradation: Cholesteryl esters, especially those with polyunsaturated fatty acids, are susceptible to oxidation.[4] Enzymatic degradation by esterases can also occur, particularly in tissue samples.[5]

    • Solution: To prevent oxidation, it is recommended to work with cold solvents and samples, and to minimize exposure to air and light.[6] Adding antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents can also be beneficial. To inhibit enzymatic activity, samples should be processed quickly after collection or flash-frozen in liquid nitrogen and stored at -80°C.[7] Using enzyme inhibitors during tissue homogenization can also be effective.

  • Insufficient Phase Separation in LLE: An emulsion at the interface of the aqueous and organic layers during LLE can trap the analyte and lead to poor recovery.

    • Solution: To break up emulsions, you can try adding a small amount of saturated sodium chloride solution or centrifuging the sample at a higher speed for a longer duration.

  • Issues with the Internal Standard: An inappropriate internal standard or inconsistent addition can lead to inaccurate quantification, which may be perceived as low recovery.

    • Solution: Use a structurally similar internal standard that is not present in the sample. For cholesteryl ester analysis, odd-chain cholesteryl esters like cholesteryl heptadecanoate are a good choice.[8] Ensure the internal standard is added to the sample at the very beginning of the extraction process to account for any losses during sample preparation.[9]

Question: I'm observing significant matrix effects in my LC-MS analysis. How can I minimize them?

Answer:

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a common challenge in LC-MS analysis of biological samples.[10][11] Phospholipids are a major contributor to matrix effects in plasma and serum samples.[10]

Here are some strategies to mitigate matrix effects:

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE can be more effective than LLE at removing interfering matrix components. A well-developed SPE method with appropriate wash steps can significantly clean up the sample before LC-MS analysis.

    • Protein Precipitation: While a necessary step, protein precipitation alone may not be sufficient to remove all matrix interferences.[12] It is often used as a preliminary step before SPE.

  • Chromatographic Separation:

    • Improve Resolution: Adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity can help to chromatographically separate this compound from interfering compounds.

    • Divert the Flow: Use a divert valve to direct the early-eluting, more polar matrix components (like salts and some phospholipids) to waste instead of into the mass spectrometer.

  • Mass Spectrometry Detection:

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

    • Optimize Ionization Source Parameters: Adjusting settings like the capillary voltage, gas flow rates, and temperature can sometimes help to minimize the impact of matrix components on the ionization of the target analyte.

  • Assess and Quantify Matrix Effects:

    • Post-Extraction Spiking: To determine the extent of matrix effects, compare the signal of the analyte spiked into an extracted blank matrix with the signal of the analyte in a neat solvent.[10] This will help you understand if you are experiencing ion suppression or enhancement.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A1: The choice between LLE and SPE depends on several factors, including the sample matrix, the required sample throughput, and the desired level of sample cleanup.

  • Liquid-Liquid Extraction (LLE): Methods like the Folch and Bligh-Dyer are robust and widely used for lipid extraction.[1] They are effective for a broad range of lipids and can handle larger sample volumes. However, they can be labor-intensive, use larger volumes of chlorinated solvents, and may be less effective at removing certain matrix components compared to SPE.[13][14]

  • Solid-Phase Extraction (SPE): SPE offers more selectivity and can provide a cleaner extract, which is beneficial for sensitive downstream analyses like LC-MS.[15] It is also more amenable to automation and higher throughput. However, method development for SPE can be more complex, requiring careful selection of the sorbent and optimization of the wash and elution steps.

Q2: Which internal standard should I use for the quantification of this compound?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte. However, if that is not available, a close structural analog that is not naturally present in the sample is the next best choice. For this compound, a good option is another odd-chain cholesteryl ester, such as cholesteryl heptadecanoate (C17:0) .[8] It is crucial to add the internal standard at the beginning of the sample preparation process to account for any analyte loss during extraction and analysis.[9]

Q3: How can I prevent the degradation of this compound during sample storage and processing?

A3: this compound, like other lipids, can be susceptible to degradation. Here are key preventative measures:

  • Storage: Store biological samples (plasma, serum, tissues) at -80°C until analysis to minimize enzymatic activity and oxidation.[7] Avoid repeated freeze-thaw cycles.

  • Sample Handling: Process samples on ice whenever possible. Use of cold solvents can help to quench enzymatic activity.[6]

  • Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to your extraction solvents to prevent oxidative degradation.

  • Inert Atmosphere: For highly sensitive analyses, you can perform the extraction under an inert nitrogen atmosphere to minimize contact with oxygen.

Data Presentation

Table 1: Comparison of Extraction Method Performance for Cholesteryl Esters

ParameterLiquid-Liquid Extraction (Folch)Solid-Phase Extraction (Reversed-Phase)Reference
Average Recovery ~85-95%~90-99%Illustrative
Reproducibility (%RSD) <15%<10%Illustrative
Sample Throughput LowerHigher (amenable to automation)[13]
Solvent Consumption HighLow[13]
Matrix Effect Reduction ModerateHigh[12]

Note: The quantitative values for recovery and reproducibility are illustrative for cholesteryl esters and may vary depending on the specific biological matrix and experimental conditions. Specific recovery data for this compound is not widely available in the literature.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma/Serum

This protocol is adapted from the Folch method.

  • Sample Preparation: Thaw frozen plasma or serum samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma in a glass tube, add a known amount of cholesteryl heptadecanoate internal standard dissolved in a small volume of methanol.

  • Protein Precipitation & Extraction:

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Phase Separation:

    • Add 500 µL of 0.9% NaCl solution to the tube.

    • Vortex for another 1 minute.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases. You should observe a lower organic phase and an upper aqueous phase.

  • Collection of Organic Phase:

    • Carefully aspirate and discard the upper aqueous layer.

    • Using a glass Pasteur pipette, transfer the lower organic (chloroform) layer containing the lipids to a new clean glass tube.

  • Drying and Reconstitution:

    • Evaporate the solvent from the organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol (B130326) or mobile phase) for your downstream analysis (e.g., LC-MS).

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Tissue Homogenate

This is a general protocol using a reversed-phase SPE cartridge.

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in a suitable buffer on ice.

    • Perform a protein quantification assay on the homogenate.

  • Protein Precipitation:

    • To a known amount of tissue homogenate, add 3 volumes of ice-cold acetonitrile containing the internal standard (cholesteryl heptadecanoate).

    • Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound and other lipids with 1 mL of a nonpolar solvent mixture (e.g., 2% isopropanol in hexane (B92381) or another suitable solvent).

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the extract in the desired solvent for analysis.

Visualizations

LLE_Workflow cluster_start Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_collection Lipid Recovery start Start: Plasma/Serum Sample add_is Add Internal Standard (e.g., Cholesteryl Heptadecanoate) start->add_is add_solvents Add Chloroform:Methanol (2:1 v/v) add_is->add_solvents vortex1 Vortex (Protein Precipitation) add_solvents->vortex1 add_salt Add 0.9% NaCl vortex1->add_salt vortex2 Vortex add_salt->vortex2 centrifuge Centrifuge (Phase Separation) vortex2->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic dry_down Evaporate Solvent (Nitrogen Stream) collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute end_node Ready for LC-MS Analysis reconstitute->end_node

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Troubleshooting_Tree problem Low Recovery of This compound cause1 Incomplete Protein Precipitation? problem->cause1 cause2 Suboptimal Solvent Polarity? problem->cause2 cause3 Analyte Degradation? problem->cause3 cause4 Emulsion in LLE? problem->cause4 solution1 Optimize solvent:sample ratio (3:1 or 4:1). Incubate at 4°C before centrifugation. cause1->solution1 Yes solution2 For LLE, try Hexane:Isopropanol. For SPE, use a stronger elution solvent. cause2->solution2 Yes solution3 Use cold solvents and samples. Add antioxidant (BHT) to solvents. Flash-freeze tissues. cause3->solution3 Yes solution4 Add saturated NaCl solution. Centrifuge at higher speed. cause4->solution4 Yes

Caption: Troubleshooting Decision Tree for Low Recovery Issues.

References

Stability and proper storage conditions for cholesteryl nonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of cholesteryl nonadecanoate (B1228766) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid cholesteryl nonadecanoate?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container in a freezer. When handled correctly, it can be stable for extended periods.[1][2]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Solutions of this compound should be stored in glass vials with Teflon-lined caps (B75204) at -80°C for up to six months or at -20°C for up to one month.[1] It is recommended to purge the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. Avoid using plastic containers for storage of organic solutions as plasticizers may leach into the solvent.

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester bond can be cleaved, yielding cholesterol and nonadecanoic acid. This can be accelerated by the presence of moisture and either acidic or basic conditions.

  • Oxidation: The cholesterol moiety is susceptible to oxidation, particularly at the C7 position and the double bond in the B-ring, leading to the formation of various oxidized sterols (oxysterols). The fatty acid chain can also undergo oxidation.

Q4: What are the visible signs of this compound degradation?

A4: As a white to off-white solid, any significant change in color or appearance may indicate degradation.[1] For solutions, the appearance of precipitates or a change in color could suggest instability. However, degradation can occur without visible changes, necessitating analytical testing for confirmation.

Q5: Which analytical techniques are suitable for assessing the stability of this compound?

A5: Several analytical techniques can be employed to monitor the stability of this compound. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD or MS) is a powerful tool for separating and quantifying the parent compound and its degradation products.[3][4] Thin-Layer Chromatography (TLC) can also be used for a qualitative or semi-quantitative assessment of degradation.[5][6][7][8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected experimental results Degradation of this compound due to improper storage or handling.1. Verify the storage conditions and handling procedures. 2. Assess the purity of the this compound stock using an appropriate analytical method (e.g., HPLC or TLC). 3. Prepare fresh solutions from a new stock of the compound if degradation is confirmed.
Precipitate formation in a stored solution The solvent may be inappropriate for long-term storage, or the storage temperature may be too high, leading to degradation and precipitation of less soluble products. The concentration may also be too high for the storage temperature.1. Ensure the chosen solvent is suitable for this compound and the intended experimental conditions. 2. Confirm that the solution is stored at the recommended temperature (-20°C or -80°C). 3. Consider preparing more dilute stock solutions or warming the solution gently before use.
Discoloration of the solid or solution This could indicate significant oxidation or other chemical degradation.1. Discard the discolored material. 2. Obtain a fresh supply of this compound. 3. Review handling procedures to prevent future contamination or exposure to light and air.

Stability and Storage Conditions

The stability of this compound is dependent on its physical state and the storage environment.

Form Storage Temperature Expected Stability
Powder-20°C3 years[1]
4°C2 years[1]
In Solvent-80°C6 months[1]
-20°C1 month[1]

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

G A This compound B Hydrolysis A->B E Oxidation A->E C Cholesterol B->C D Nonadecanoic Acid B->D F Oxidized Cholesteryl Esters (e.g., Hydroperoxides, Ketones) E->F G Further Degradation Products F->G

Degradation Pathways of this compound.

Experimental Protocols

General Workflow for Stability Assessment

A forced degradation study is recommended to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1M HCl) G Develop Stability-Indicating Analytical Method (e.g., HPLC) B Base Hydrolysis (e.g., 0.1M NaOH) C Oxidation (e.g., 3% H2O2) D Thermal Stress (e.g., 60°C) E Photostability (UV/Vis light) H Analyze Stressed Samples G->H I Identify and Quantify Degradation Products H->I J Evaluate Stability Profile I->J F Prepare Solutions of This compound F->A F->B F->C F->D F->E

Forced Degradation Study Workflow.

Methodology for a Forced Degradation Study:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., isopropanol (B130326) or a mixture of chloroform (B151607) and methanol).

  • Stress Conditions: Expose the solutions to a range of stress conditions to induce degradation. These conditions typically include:

    • Acidic Conditions: Add a small volume of a dilute acid (e.g., 0.1 M HCl) and incubate at a controlled temperature.

    • Basic Conditions: Add a small volume of a dilute base (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

    • Oxidative Conditions: Add a dilute solution of an oxidizing agent (e.g., 3% hydrogen peroxide) and incubate.

    • Thermal Stress: Incubate the solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solution to controlled UV and visible light.

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating method, such as HPLC. The method should be able to separate the intact this compound from its degradation products.

  • Data Evaluation: Quantify the amount of remaining this compound and the formation of degradation products at each time point to determine the degradation rate under each stress condition.

Note: The specific conditions for the forced degradation study (e.g., acid/base concentration, temperature, duration of exposure) may need to be optimized to achieve a target degradation of 5-20%.

References

Technical Support Center: Quantification of Cholesteryl Nonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of matrix effects in the LC-MS/MS quantification of cholesteryl nonadecanoate (B1228766).

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and why are they a concern for cholesteryl nonadecanoate quantification?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can cause a decrease (ion suppression) or an increase (ion enhancement) in the mass spectrometer signal, which negatively impacts the accuracy, precision, and sensitivity of quantification.[1]

For this compound, a hydrophobic lipid, analysis in complex biological matrices like plasma or serum is particularly challenging. The primary sources of matrix effects in these samples are phospholipids (B1166683), which are highly abundant and can co-elute with the target analyte, competing for ionization in the MS source.[1][2][3] This competition can lead to significant ion suppression, resulting in underestimation of the analyte's true concentration and poor assay reproducibility.[4]

Q2: How can I quantitatively assess the degree of matrix effect in my assay?

A: The most common quantitative method is the post-extraction addition (or post-extraction spike) technique.[1][5] This approach compares the analyte's signal in a clean solution to its signal in a sample matrix that has already been processed.[1][6] This allows you to isolate the effect of the matrix on the analyte's ionization.

The calculation is as follows:

  • Matrix Effect (ME) % = (B / A) * 100

    • A: Peak area of the analyte in a neat (clean) solvent.

    • B: Peak area of the analyte spiked into a blank matrix sample after the extraction process.

A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[1]

Table 1: Example Data for Matrix Effect Assessment

Sample SetAnalyte Peak AreaMatrix Effect (ME) %Interpretation
A: Standard in Neat Solvent850,000N/AReference Signal
B: Post-Extraction Spike in Plasma680,00080.0%Ion Suppression
B: Post-Extraction Spike in Tissue952,000112.0%Ion Enhancement

See Appendix A for a detailed experimental protocol on how to perform this assessment.

Q3: Which sample preparation method is best for reducing matrix effects when analyzing this compound?

A: Improving the sample clean-up process is the most effective strategy for minimizing matrix effects.[2][7] While simple Protein Precipitation (PPT) is fast, it is the least effective at removing interfering components, especially phospholipids, often leading to significant ion suppression.[3][7][8] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer much cleaner extracts.[7]

For this compound, which is non-polar, a well-developed SPE method is often the most robust choice. Specialized techniques like HybridSPE, which specifically target phospholipids, can provide exceptionally clean extracts.[1]

Table 2: Comparison of Common Sample Preparation Techniques

TechniquePhospholipid RemovalAnalyte Recovery (for Lipids)ThroughputCost & Complexity
Protein Precipitation (PPT) Low to MediumGoodHighLow cost, simple, but prone to matrix effects.[7]
Liquid-Liquid Extraction (LLE) Medium to HighGood to ExcellentMediumCan be optimized for high selectivity.[2][7]
Solid-Phase Extraction (SPE) HighGood to ExcellentMediumExcellent for removing interferences.[1][7]
HybridSPE-Phospholipid Very High (>99%)ExcellentHighHigher cost but superior phospholipid removal.[1]
Q4: How does a stable isotope-labeled internal standard (SIL-IS) help in overcoming matrix effects?

A: Using a stable isotope-labeled internal standard (SIL-IS) is the preferred approach to compensate for matrix effects that cannot be eliminated through sample preparation.[2][9] A SIL-IS, such as this compound-d7, is chemically identical to the analyte and will have nearly identical chromatographic retention times and ionization behavior.[2][10]

Because the SIL-IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[2][9] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[9] This method is considered a cornerstone of robust bioanalytical LC-MS/MS assays.[11][12][13]

Table 3: Comparison of Internal Standard (IS) Types

Internal Standard TypeHow it CompensatesProsCons
Analog IS (Different Compound)Elutes close to the analyte but may have different ionization efficiency.Better than no IS.Does not perfectly mimic the analyte's behavior in the ion source.
Stable Isotope-Labeled (SIL) IS Co-elutes and behaves identically to the analyte during ionization.[2]The "gold standard"; corrects for matrix effects, extraction variability, and instrument drift.[2][6]Can be expensive and are not always commercially available.
Q5: Can I further minimize matrix effects by adjusting my LC-MS/MS parameters?

A: Yes, optimizing chromatographic and mass spectrometer settings can help separate your analyte from interfering matrix components.[1]

  • Chromatography: Adjusting the LC method can physically separate this compound from the bulk of phospholipids that cause suppression.[1]

    • Gradient Optimization: Lengthening the gradient can increase the resolution between the analyte and interferences.[7]

    • Column Chemistry: Using advanced column technologies like UPLC can improve peak shape and resolution, which helps reduce the impact of co-eluting matrix components.[7]

  • Mass Spectrometry:

    • Scheduled MRM: By only monitoring for the analyte's specific transition during its expected elution window, you reduce the chances of the instrument detecting interfering compounds.

    • Ion Source Parameters: Optimizing gas flows, temperature, and voltages can sometimes improve analyte ionization in the presence of matrix components, though this is less effective than proper sample clean-up.

Visual Guides & Workflows

MatrixEffectWorkflow cluster_prep Sample Preparation Sets cluster_analysis LC-MS/MS Analysis cluster_calc Calculation & Interpretation setA Set A: Neat Standard Analyte + IS in clean solvent analyzeA Analyze Set A Measure Peak Area (A) setA->analyzeA setB Set B: Post-Extraction Spike Blank matrix extract + Analyte + IS analyzeB Analyze Set B Measure Peak Area (B) setB->analyzeB calculate Calculate ME % (B / A) * 100 analyzeA->calculate analyzeB->calculate interpret Interpret Result calculate->interpret suppress Ion Suppression (Optimize Sample Prep) interpret->suppress < 100% enhance Ion Enhancement (Optimize Sample Prep) interpret->enhance > 100% none No Matrix Effect interpret->none = 100%

Caption: Workflow for the quantitative assessment of matrix effects.

TroubleshootingTree start Problem Identified: Poor Accuracy or Precision q1 Is a SIL-IS being used? start->q1 use_sil Implement SIL-IS (e.g., this compound-d7) q1->use_sil No q2 How effective is the sample preparation? q1->q2 Yes use_sil->q2 ppt Currently using PPT? q2->ppt Assess upgrade_prep Upgrade to SPE or LLE (See Table 2) ppt->upgrade_prep Yes q3 Is chromatography optimized? ppt->q3 No (Using SPE/LLE) upgrade_prep->q3 optimize_lc Optimize LC Gradient (Increase separation from matrix) q3->optimize_lc No end Re-evaluate Assay Performance q3->end Yes optimize_lc->end

Caption: Troubleshooting decision tree for minimizing matrix effects.

Appendix A: Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition

This protocol allows for the quantification of ion suppression or enhancement.[1]

Objective: To determine the percentage of matrix effect on the quantification of this compound.

Materials:

  • Blank biological matrix (e.g., plasma from an untreated control group).

  • This compound analytical standard.

  • Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., this compound-d7).

  • All solvents and reagents used in your established extraction procedure.

  • LC-MS/MS system.

Procedure:

  • Prepare Sample Set A (Neat Solution):

    • In a clean vial, prepare a solution of the analyte and SIL-IS at a known concentration (e.g., mid-point of your calibration curve) using the final reconstitution solvent of your extraction method (e.g., 90:10 Methanol:Water). This solution represents 100% signal with no matrix interference.[1]

  • Prepare Sample Set B (Post-Extraction Spike):

    • Take a volume of blank biological matrix and perform your entire extraction procedure (e.g., SPE or LLE) without adding any analyte or IS.

    • To the final, clean extract, add the exact same amount of analyte and SIL-IS as prepared in Set A.[1] This sample contains the matrix components that would normally be present after clean-up.

  • Analysis:

    • Inject both sets of samples (A and B) onto the LC-MS/MS system using your established method. It is recommended to analyze at least three replicates of each.

    • Integrate the peak area for the this compound in all samples.

  • Calculation:

    • Calculate the average peak area for Set A (Area_A) and Set B (Area_B).

    • Calculate the Matrix Effect (ME) % using the formula: ME % = (Area_B / Area_A) * 100

Protocol 2: Example Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline for a reversed-phase SPE clean-up. This method should be optimized for your specific application.

Objective: To extract this compound from plasma while removing polar interferences like phospholipids.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18).

  • Plasma sample.

  • SIL-IS solution.

  • Methanol, Isopropanol (B130326), Hexane (all HPLC grade).

  • SPE vacuum manifold.

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 10 µL of SIL-IS solution.

    • Add 400 µL of isopropanol to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 1 mL of Hexane.

    • Wash with 1 mL of Isopropanol.

    • Equilibrate with 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from Step 1 onto the conditioned SPE cartridge. Apply a gentle vacuum to slowly pull the sample through.

  • Washing (Interference Removal):

    • Wash the cartridge with 1 mL of 40% Methanol in water. This removes salts and very polar interferences.

    • Wash the cartridge with 1 mL of 80% Methanol in water. This step is crucial for removing a significant portion of phospholipids while retaining the non-polar cholesteryl ester.[1]

  • Elution:

    • Elute the this compound with 1 mL of Hexane.

    • Collect the eluate in a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume (e.g., 100 µL) of your mobile phase or another appropriate solvent for LC-MS/MS analysis.

References

Resolving co-eluting isobaric lipid species from cholesteryl esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of co-eluting isobaric lipid species from cholesteryl esters.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting isobaric cholesteryl esters and why are they a problem?

A: Co-eluting isobaric cholesteryl esters are distinct lipid molecules that have the same nominal mass-to-charge ratio (isobaric) and are not separated by the chromatographic system (co-eluting). This poses a significant analytical challenge because standard mass spectrometry detection cannot differentiate between them, leading to potential misidentification and inaccurate quantification.[1][2] Resolving these species is critical for accurately understanding their distinct biological roles.

Q2: What are the primary strategies for resolving co-eluting isobaric cholesteryl esters?

A: The main approaches involve enhancing separation before mass analysis, utilizing advanced mass spectrometry techniques, or a combination of both. Key strategies include:

  • Chromatographic Optimization: Modifying liquid chromatography (LC) conditions to improve separation. This can involve changes to the stationary phase (column), mobile phase composition, or temperature.[3][4]

  • Advanced Mass Spectrometry: Employing tandem mass spectrometry (MS/MS) to fragment the molecules and identify them by their unique fragment ions.[5][6] High-resolution mass spectrometry (HRAM) can also resolve species with very small mass differences.[2]

  • Ion Mobility Spectrometry (IMS): Adding a dimension of separation based on the ion's size, shape, and charge, which can resolve isobars that are chromatographically and mass-spectrometrically similar.[4][7]

  • Chemical Derivatization: Chemically modifying the cholesteryl esters to alter their chromatographic or mass spectrometric behavior, enabling their separation.[4][8]

Q3: My cholesteryl ester of interest is co-eluting with another isobaric lipid. How can I improve the chromatographic separation?

A: If you are experiencing co-elution, consider the following chromatographic adjustments:

  • Change the Stationary Phase: If you are using a standard C18 column, switching to a column with a different selectivity, such as a pentafluorophenyl (PFP) or a charged surface hybrid (CSH) C18 column, can resolve the co-eluting species.[4]

  • Modify the Mobile Phase: Adjusting the solvent composition, gradient, or additives can significantly impact selectivity. For reversed-phase chromatography, altering the ratio of organic solvents (e.g., acetonitrile (B52724), isopropanol, methanol) is a common starting point.[3][9][10]

  • Optimize Temperature: Column temperature affects the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing separation. Experiment with different temperatures to find the optimal resolution.

  • Consider a Different Chromatographic Mode: If reversed-phase LC is not providing adequate separation, consider normal-phase LC, hydrophilic interaction liquid chromatography (HILIC), or supercritical fluid chromatography (SFC).[4][7][11][12]

Q4: How can tandem mass spectrometry (MS/MS) help in differentiating isobaric cholesteryl esters?

A: Tandem mass spectrometry (MS/MS) is a powerful tool for distinguishing isobaric compounds. In a typical MS/MS experiment, the isobaric precursor ions are isolated and then fragmented through collision-induced dissociation (CID).[6] Cholesteryl esters exhibit characteristic fragmentation patterns. A common fragmentation is the neutral loss of the cholestane (B1235564) moiety (368.5 Da) or the generation of a stable cholestane cation at m/z 369.3.[5][13][14] By identifying unique fragment ions for each co-eluting species, it is possible to differentiate and quantify them.

Q5: What are the characteristic fragmentation patterns for cholesteryl esters in positive ion mode ESI-MS/MS?

A: When analyzed by positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), cholesteryl esters typically form adducts with ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺).[5][13][14] Upon fragmentation, these adducts yield characteristic product ions. The most prominent fragmentation is often the loss of the neutral cholestane molecule or the formation of the cholesteryl cation.

Adduct IonPrecursor m/zCharacteristic Fragment IonDescription
Ammonium Adduct[M+NH₄]⁺m/z 369.3Cholesteryl cation[8]
Sodium Adduct[M+Na]⁺Neutral Loss of 368.5Loss of the cholestane moiety[14]
Lithium Adduct[M+Li]⁺Neutral Loss of 368.5Loss of the cholestane moiety[5]

Q6: When should I consider using ion mobility spectrometry (IMS)?

A: Ion mobility spectrometry (IMS) is particularly useful when both chromatography and standard MS/MS are insufficient to resolve isobaric cholesteryl esters.[4][7] IMS separates ions in the gas phase based on their size and shape (collisional cross-section). If co-eluting isobars have different three-dimensional structures, IMS can separate them, providing an additional dimension of resolution.[4]

Troubleshooting Guides

Problem 1: Poor peak shape and resolution for cholesteryl esters.

Possible Cause Troubleshooting Step
Inappropriate Column Chemistry For reversed-phase separation of these nonpolar lipids, a C18 column is a good starting point.[10][15] If resolution is still poor, consider a PFP or CSH C18 column for alternative selectivity.[4]
Suboptimal Mobile Phase Ensure the mobile phase has sufficient organic solvent strength to elute the hydrophobic cholesteryl esters. A common mobile phase for reversed-phase separation is a gradient of acetonitrile and isopropanol.[9]
Low Column Temperature Increasing the column temperature can improve peak shape and reduce analysis time for these types of compounds.
Sample Overload Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample.

Problem 2: Inability to differentiate isobaric cholesteryl esters by MS/MS.

Possible Cause Troubleshooting Step
Identical Fragmentation Patterns If the isobaric species produce the same fragment ions, chromatographic separation is essential. Refer to the chromatographic optimization strategies in the FAQs.
Low Fragmentation Efficiency Optimize the collision energy in your MS/MS method to ensure efficient fragmentation and production of diagnostic ions.
Incorrect Adduct Formation The choice of adduct (e.g., ammonium, sodium, lithium) can influence fragmentation. Experiment with different mobile phase additives to promote the formation of adducts that yield more informative fragments.[5][13][14]
Insufficient Mass Resolution If the isobaric species have slightly different exact masses, using a high-resolution mass spectrometer (HRAM) may be sufficient to resolve them.[2][6]

Problem 3: Low signal intensity for cholesteryl esters.

Possible Cause Troubleshooting Step
Poor Ionization Efficiency Cholesteryl esters are neutral lipids and can have poor ionization efficiency in ESI. Consider using atmospheric pressure chemical ionization (APCI), which is often more suitable for nonpolar compounds.[12] The use of lithiated adducts has been shown to enhance ionization.[5]
Matrix Effects Components of the sample matrix can suppress the ionization of the target analytes. Improve sample cleanup using solid-phase extraction (SPE) to remove interfering substances.[16][17]
In-source Fragmentation High source temperatures or voltages can cause the analytes to fragment before they are analyzed. Optimize the ion source parameters to minimize in-source fragmentation.

Experimental Protocols

Protocol 1: General Workflow for Cholesteryl Ester Analysis

This protocol outlines a typical workflow for the analysis of cholesteryl esters from biological samples.

G Figure 1. General Experimental Workflow for Cholesteryl Ester Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis start Biological Sample lipid_extraction Lipid Extraction (e.g., Bligh-Dyer or Folch method) start->lipid_extraction spe_cleanup Solid-Phase Extraction (SPE) (Optional, for complex matrices) lipid_extraction->spe_cleanup lc_separation Liquid Chromatography (e.g., Reversed-Phase HPLC) spe_cleanup->lc_separation ms_detection Mass Spectrometry (ESI or APCI) lc_separation->ms_detection msms_fragmentation Tandem MS (MS/MS) (Collision-Induced Dissociation) ms_detection->msms_fragmentation data_processing Data Processing (Peak integration, identification) msms_fragmentation->data_processing quantification Quantification data_processing->quantification

Figure 1. General Experimental Workflow for Cholesteryl Ester Analysis.

Protocol 2: Reversed-Phase HPLC-MS/MS for Cholesteryl Ester Separation

This protocol provides a starting point for developing an RPLC-MS/MS method.

  • Sample Preparation:

    • Extract lipids from the biological sample using a suitable method (e.g., Bligh-Dyer).[17]

    • For complex matrices, perform a solid-phase extraction (SPE) cleanup to remove phospholipids (B1166683) and other interfering lipids.[17]

    • Reconstitute the dried lipid extract in the initial mobile phase.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run to elute the nonpolar cholesteryl esters.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50 °C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Scan Mode: Full scan to identify precursor ions, followed by product ion scans (MS/MS) of the targeted cholesteryl ester m/z values.

    • Fragmentation: Use collision-induced dissociation (CID). Optimize the collision energy for each compound to obtain characteristic fragment ions (e.g., m/z 369.3 or neutral loss of 368.5).[5][8][13][14]

Protocol 3: Troubleshooting Co-elution using a Logical Flow

This diagram illustrates a logical approach to troubleshooting co-elution issues.

G Figure 2. Troubleshooting Logic for Co-eluting Isobaric Species cluster_0 Chromatographic Optimization cluster_1 Mass Spectrometric Resolution cluster_2 Chemical Modification start Co-elution of Isobaric Cholesteryl Esters Observed optimize_lc Optimize LC Method (Gradient, Temperature, Flow Rate) start->optimize_lc optimize_msms Optimize MS/MS (Collision Energy, Adducts) start->optimize_msms derivatization Chemical Derivatization start->derivatization resolved Species Resolved optimize_lc->resolved If successful not_resolved Still Co-eluting optimize_lc->not_resolved If unsuccessful change_column Change Column Chemistry (e.g., PFP, CSH) change_column->resolved change_mode Change Chromatographic Mode (e.g., NPLC, SFC) change_mode->resolved optimize_msms->resolved If successful use_hram Utilize High-Resolution MS use_hram->resolved use_ims Implement Ion Mobility Spectrometry use_ims->resolved derivatization->resolved not_resolved->change_column not_resolved2->change_mode not_resolved_ms->use_hram not_resolved_ms2->use_ims

Figure 2. Troubleshooting Logic for Co-eluting Isobaric Species.

References

Preventing degradation of cholesteryl esters during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of cholesteryl esters during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cholesteryl ester degradation during sample preparation? Cholesteryl esters are susceptible to degradation through several mechanisms:

  • Enzymatic Hydrolysis: Endogenous enzymes like cholesterol esterase and other lipases can hydrolyze the ester bond, breaking down cholesteryl esters into free cholesterol and fatty acids.[1][2][3] This activity can persist even at low temperatures if not properly quenched.[1]

  • Oxidation: The cholesterol molecule itself and, more significantly, any polyunsaturated fatty acid (PUFA) chains are prone to oxidation when exposed to air and light.[1][4] This leads to the formation of oxysterols and other oxidation products, which can interfere with analysis and misrepresent the original sample composition.[4][5]

  • Chemical Degradation: Non-enzymatic hydrolysis can occur due to unfavorable pH and high temperatures during sample processing.[1]

  • Physical Instability: Repeated freeze-thaw cycles can alter sample integrity, leading to variability in measurements of up to 37% for cholesterol in certain lipoprotein fractions.[1][6] Additionally, analytes can be lost due to adsorption to surfaces in the gas chromatography (GC) system.[7]

Q2: How should I collect and store biological samples to ensure cholesteryl ester stability? Proper collection and storage are critical for preserving sample integrity.

  • Sample Type: For blood-based studies, plasma is generally preferred over serum. The coagulation process in serum can lead to significant differences in lipid profiles compared to plasma collected with anticoagulants like EDTA.[1]

  • Temperature: Store samples at -80°C for long-term stability.[6][8] While -20°C is common, enzymatic activity can be more effectively reduced at -70°C or -80°C.[1] For short-term storage (up to one week), effects of storage at 4°C, -20°C, or -80°C are minimal for most lipid classes in unfractionated serum.[6]

  • Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles to an absolute minimum.[1][6] If possible, aliquot samples into single-use volumes immediately after collection and before the initial freezing.

  • Environment: Protect samples from light and oxygen.[1][9] Store lipid extracts in glass vials with Teflon-lined caps (B75204) under an inert gas like argon or nitrogen.[10]

Q3: Which additives can I use to prevent degradation? Several additives can be incorporated during sample collection and preparation to inhibit degradation pathways.

  • Enzyme Inhibitors: To prevent enzymatic hydrolysis, consider adding broad-spectrum serine hydrolase inhibitors like phenylmethylsulfonyl fluoride (B91410) (PMSF) or specific cholesterol esterase inhibitors.[1] For plasma samples, adding a serine protease inhibitor like diethyl p-nitrophenylphosphate (E600) is also a common practice.[11][12]

  • Antioxidants: To prevent oxidation, especially of PUFA-containing cholesteryl esters, add an antioxidant to the sample or extraction solvent.[1] Butylated hydroxytoluene (BHT) is a widely used synthetic antioxidant for this purpose.[4][8] Natural antioxidants like tocopherols (B72186) (Vitamin E) and rosemary extracts have also been shown to be effective.[4]

Q4: Does pH or temperature during extraction affect cholesteryl ester stability? Yes, both pH and temperature are critical factors.

  • Temperature: Perform extractions at low temperatures (e.g., on ice) to minimize enzymatic activity.[1] Quenching enzymatic reactions with cold organic solvents like methanol (B129727) is a recommended first step.[1] For tissue samples, heat treatment prior to homogenization can also be used to inactivate lipases.[1] However, avoid excessive heat (e.g., during solvent evaporation), as it can promote thermal-induced oxidation.[4][9] A temperature of 50°C is often used for drying extracts.[9][13]

  • pH: Extreme pH values can catalyze the chemical hydrolysis of the ester bond. While most extraction protocols operate under neutral conditions, it is important to be aware that the activity of degrading enzymes is pH-dependent. For example, acid cholesterol ester hydrolases are active in acidic compartments like lysosomes, while neutral hydrolases act elsewhere.[3]

Troubleshooting Guide

Problem 1: My cholesteryl ester recovery is consistently low after extraction.

Possible Cause Troubleshooting Step
Incomplete Extraction Ensure the solvent system is appropriate for cholesteryl esters, which are very nonpolar. A common and effective mixture is Chloroform:Isopropanol:NP-40 (7:11:0.1).[13] Ensure vigorous mixing (vortexing, sonication) to fully dissolve the lipid pellet after solvent evaporation.[9]
Enzymatic Degradation Work quickly and at low temperatures (on ice).[1] Pre-cool solvents. Add an enzyme inhibitor cocktail or PMSF to the sample immediately after collection or during homogenization to deactivate esterases.[1]
Oxidative Degradation Add an antioxidant like BHT (e.g., 50 µg/ml) to the extraction solvent.[8] Minimize sample exposure to air and light. Flush storage vials with nitrogen or argon before sealing.[10]
Physical Loss Use glass tubes and vials with Teflon-lined caps, as cholesteryl esters can adsorb to certain plastics.[10] Ensure complete transfer of the organic phase during liquid-liquid extraction, avoiding the protein layer.

Problem 2: I am seeing unexpected or inconsistent results in my GC or LC-MS analysis.

Possible Cause Troubleshooting Step
On-Column Degradation (GC) Unsaturated sterol esters can decompose on the GC column.[7] Ensure the carrier gas is high purity and free of oxygen or water.[7] Check for leaks in the system. Deactivate active sites in the injector and column by using a new, properly deactivated liner or running a deactivating agent.[7]
In-Source Fragmentation (MS) Cholesteryl esters can fragment in the mass spectrometer's ion source, leading to inaccurate quantification.[14] The degree of fragmentation depends on the fatty acid chain's length and saturation.[14] Optimize MS source conditions (e.g., collision energy) to minimize fragmentation. Use species-specific response factors or a stable isotope-labeled internal standard for each class of cholesteryl ester if possible.[14][15]
Contamination Contaminating residues from sample preparation steps (e.g., direct transmethylation) can interfere with GC analysis, particularly in the region where PUFAs elute.[16] Purify fatty acid methyl esters (FAMEs) by TLC before GC analysis if this is suspected.[16]
Sample Variability Inconsistent sample handling can introduce significant variability. Standardize all procedures, from collection to analysis. Minimize freeze-thaw cycles by preparing single-use aliquots.[1][6] Use an internal standard added at the very beginning of the preparation to account for losses.[7]

Quantitative Data Summary

Table 1: Impact of Sample Handling on Lipid Quantification

ParameterConditionObserved EffectSource
Freeze-Thaw Cycle (Single) Freezing serum prior to lipoprotein fractionation- 37% decrease in HDL free cholesterol- 35% increase in LDL cholesteryl ester[6]
Freeze-Thaw Cycles (Multiple) 1-3 cycles on unfractionated serumMinimal effect on most high-abundance lipid species (0-8% of metabolites affected).[6]
Storage Temperature (1 week) -20°C vs. -80°CMinimal effect on most lipid classes in unfractionated serum. However, 19% of diacylglycerol metabolites were affected by storage at -20°C.[6]

Table 2: Common Antioxidants for Preventing Cholesteryl Ester Oxidation

AntioxidantTypeEfficacy NotesSource
Butylated hydroxytoluene (BHT) SyntheticWidely used and efficient at inhibiting thermal-induced cholesterol oxidation.[4] Often added to extraction solvents.[8]
Tertiary butylhydroquinone (TBHQ) SyntheticEfficiently inhibits thermal-induced oxidation of cholesterol.[4]
α- and γ-tocopherol (Vitamin E) NaturalShows strong inhibitory action against cholesterol oxidation.[4]
Rosemary Oleoresin Extract NaturalA natural extract with strong inhibitory action against cholesterol oxidation.[4]
Quercetin Natural (Flavonoid)Demonstrates strong inhibitory action against cholesterol oxidation.[4]

Experimental Protocols

Protocol 1: Extraction of Cholesteryl Esters from Cells/Tissue

This protocol is adapted from methods used in commercially available kits.[9][13]

  • Sample Preparation:

    • For cultured cells, use 1 x 10⁶ cells.

    • For tissue, use 10 mg of tissue.

  • Homogenization:

    • Add 200 µL of ice-cold Extraction Solution (Chloroform:Isopropanol:NP-40 at a 7:11:0.1 ratio).

    • Note: To minimize oxidation, the Extraction Solution can be supplemented with 50 µg/mL BHT.[8]

    • Homogenize the sample in a microhomogenizer on ice.

  • Centrifugation:

    • Centrifuge the homogenate at 15,000 x g for 5 minutes at 4°C.[9][13]

  • Solvent Collection:

    • Carefully transfer the lower organic phase to a new glass tube. Avoid disturbing the upper aqueous layer and the solid protein interface.

  • Drying:

    • Dry the organic solvent in a heat block at 50°C.

    • After the solvent has evaporated, place the tube under a vacuum for 30 minutes to remove any residual solvent.[9][13]

  • Reconstitution:

    • Dissolve the dried lipid film in 200 µL of Assay Buffer (e.g., Cholesterol Assay Buffer from a kit) by sonicating or vortexing until the solution is homogeneous.[9][13] The sample may appear cloudy.

    • The reconstituted sample is now ready for quantification.

Protocol 2: Quantification using a Colorimetric Assay

This protocol outlines the key steps for determining free cholesterol and total cholesterol, from which the cholesteryl ester amount is calculated.[9][13][17]

  • Standard Curve Preparation:

    • Prepare a series of cholesterol standards according to the kit manufacturer's instructions, typically ranging from 0 to 5 µ g/well .[13]

  • Sample Plating:

    • Add your reconstituted samples to a 96-well plate. For unknown samples, it is wise to test several different volumes to ensure the readings fall within the standard curve range.[9]

    • Adjust the volume in all sample and standard wells to 50 µL with Assay Buffer.

  • Ester Hydrolysis (for Total Cholesterol Measurement):

    • To the wells designated for total cholesterol (samples and standards), add 2 µL of Cholesterol Esterase.[9][13]

    • Do not add esterase to the wells designated for free cholesterol .

    • Incubate the plate for 30 minutes at 37°C.[9][13]

  • Colorimetric Reaction:

    • Prepare a Reaction Mix containing Cholesterol Oxidase, Cholesterol Probe, and Enzyme Mix in Assay Buffer as per the kit protocol.

    • Add 50 µL of the Reaction Mix to every well (standards and samples).

  • Incubation and Measurement:

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.[9]

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm or 570 nm, depending on the probe).[9][18]

  • Calculation:

    • Subtract the background reading (0 standard) from all measurements.

    • Calculate the amount of free cholesterol and total cholesterol in your samples using the standard curve.

    • Cholesteryl Ester Amount = (Total Cholesterol) - (Free Cholesterol) .[9][13]

Visualizations

G Workflow for Cholesteryl Ester Sample Preparation cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Collection 1. Collect Sample (e.g., Plasma preferred) Additives 2. Add Inhibitors/Antioxidants (e.g., PMSF, BHT) Collection->Additives Storage 3. Aliquot & Store (-80°C, minimal freeze-thaw) Additives->Storage Extraction 4. Lipid Extraction (Cold organic solvent) Storage->Extraction Drying 5. Solvent Evaporation (≤50°C, under vacuum) Extraction->Drying Reconstitution 6. Reconstitute Lipid Film (Assay Buffer) Drying->Reconstitution Quantification 7. Quantification Assay (e.g., LC-MS, Colorimetric) Reconstitution->Quantification

Caption: A recommended workflow to minimize cholesteryl ester degradation.

Caption: The two main pathways of cholesteryl ester degradation.

G Troubleshooting Low Cholesteryl Ester Recovery Start Start: Low CE Recovery Q_Enzyme Were enzyme inhibitors (e.g., PMSF) used? Start->Q_Enzyme A_Enzyme Action: Add inhibitors. Work on ice. Q_Enzyme->A_Enzyme No Q_Antioxidant Was an antioxidant (e.g., BHT) used? Q_Enzyme->Q_Antioxidant Yes A_Enzyme->Q_Antioxidant A_Antioxidant Action: Add antioxidant. Protect from light/air. Q_Antioxidant->A_Antioxidant No Q_Extraction Is extraction solvent and procedure optimal? Q_Antioxidant->Q_Extraction Yes A_Antioxidant->Q_Extraction A_Extraction Action: Use Chloroform/ Isopropanol. Ensure vigorous vortexing/sonication. Q_Extraction->A_Extraction No End Review analytical method (e.g., GC/MS conditions) Q_Extraction->End Yes A_Extraction->End

Caption: A logical flowchart for troubleshooting low recovery issues.

References

Optimization of collision energy for cholesteryl nonadecanoate fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of collision energy for cholesteryl nonadecanoate (B1228766) fragmentation in MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions for cholesteryl nonadecanoate in positive ion mode MS/MS?

A1: When analyzing cholesteryl esters, such as this compound, as ammonium (B1175870) adducts, a characteristic fragment ion is the cholestane (B1235564) cation at m/z 369.3.[1] If using lithiated adducts, the predominant fragmentation pathway is a neutral loss of the cholestane moiety (368.5 Da).[2]

Q2: What is a good starting point for collision energy (CE) optimization for this compound?

A2: A recommended starting point for collision energy optimization depends on the type of adduct formed. For lithiated adducts of cholesteryl esters, a collision energy of 25 eV has been shown to be effective.[2] For ammonium adducts, a similar range would be a reasonable starting point for optimization. It is crucial to perform a CE ramp experiment to determine the optimal value for your specific instrument and experimental conditions.

Q3: My signal for the precursor ion of this compound is weak. What can I do?

A3: The inherent hydrophobicity and chemically inert nature of cholesteryl esters can lead to poor ionization.[3][4][5][6] To enhance ionization efficiency, consider the formation of adducts. Lithiated adducts, for example, have been demonstrated to improve ionization for cholesteryl esters.[2] Ensure your sample preparation and mobile phase are optimized for lipid analysis.

Q4: I am not observing the expected fragment at m/z 369. What could be the issue?

A4: Several factors could contribute to this:

  • Incorrect Precursor Ion Selection: Double-check that you are selecting the correct m/z for the this compound adduct (e.g., [M+NH₄]⁺ or [M+Li]⁺).

  • Suboptimal Collision Energy: The collision energy may be too low to induce fragmentation or too high, leading to excessive fragmentation into smaller, uncharacteristic ions. Perform a collision energy optimization experiment.

  • Ion Source Conditions: The settings of your ion source, such as temperature and voltages, can influence the stability of the precursor ion and its subsequent fragmentation.

  • Adduct Formation: If you are expecting the m/z 369 fragment, ensure your mobile phase contains an ammonium salt (e.g., ammonium formate (B1220265) or acetate) to promote the formation of the [M+NH₄]⁺ adduct.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Precursor Ion Intensity Poor ionization of this compound.Enhance adduct formation by adding lithium or ammonium salts to the mobile phase. Optimize ion source parameters (e.g., spray voltage, capillary temperature).
No or Low Fragment Ion Intensity Collision energy is not optimized.Perform a collision energy ramp experiment to find the optimal CE for the desired fragmentation channel. A starting point of 25 eV can be used for lithiated adducts.[2]
Instability of the precursor ion.Optimize source conditions to minimize in-source fragmentation.
Inconsistent Fragmentation Pattern Fluctuations in collision cell pressure or energy.Ensure the mass spectrometer's collision cell is properly maintained and calibrated.
Complex sample matrix causing ion suppression or interferences.Improve sample cleanup procedures or chromatographic separation.
Observation of Unexpected Fragments In-source fragmentation.Reduce the energy in the ion source (e.g., decrease cone voltage).
Presence of contaminants or isobaric interferences.Run a blank and check for background ions. Improve chromatographic resolution to separate isobars.

Experimental Protocols

Collision Energy Optimization Protocol

This protocol outlines the steps for optimizing the collision energy for the fragmentation of this compound.

  • Sample Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1-10 µM) in a solvent compatible with your LC-MS system (e.g., isopropanol/acetonitrile/water mixture).

  • Adduct Formation: To facilitate ionization, add an appropriate salt to your mobile phase or infusion solvent. For ammonium adducts, use a concentration of ~5-10 mM ammonium formate. For lithiated adducts, use ~1 mM lithium acetate.

  • Mass Spectrometer Setup:

    • Infuse the standard solution directly into the mass spectrometer or use a stable LC flow.

    • Set the mass spectrometer to positive ion mode.

    • Select the m/z of the this compound adduct (e.g., [M+NH₄]⁺ or [M+Li]⁺) as the precursor ion for MS/MS.

  • Collision Energy Ramp:

    • Set up a series of experiments where the collision energy is systematically varied. A typical range would be from 5 eV to 50 eV in increments of 2-5 eV.

    • Monitor the intensity of the precursor ion and the key fragment ions (e.g., m/z 369 for ammonium adducts or the product ion from the neutral loss of 368.5 for lithiated adducts).

  • Data Analysis:

    • Plot the intensity of the fragment ion(s) of interest as a function of the collision energy.

    • The optimal collision energy is the value that produces the highest intensity for the desired fragment ion.

Quantitative Data Summary

Adduct TypePrecursor Ion (this compound)Major Fragmentation PathwayCharacteristic Fragment Ion / Neutral LossRecommended Starting Collision EnergyReference
Ammonium Adduct[M+NH₄]⁺Cleavage of the ester bondProduct ion at m/z 369.320-30 eV (requires optimization)[1]
Lithiated Adduct[M+Li]⁺Neutral loss of cholestaneNeutral loss of 368.5 Da25 eV[2]

Visualizations

experimental_workflow cluster_prep Sample & System Preparation cluster_ms Mass Spectrometry cluster_opt Optimization cluster_analysis Data Analysis prep_std Prepare Cholesteryl Nonadecanoate Standard add_salt Add Adduct-Forming Salt (e.g., NH4-formate or Li-acetate) prep_std->add_salt infuse Infuse Standard into MS add_salt->infuse select_precursor Select Precursor Ion ([M+Adduct]+) infuse->select_precursor ce_ramp Perform Collision Energy Ramp (e.g., 5-50 eV) select_precursor->ce_ramp monitor_ions Monitor Precursor and Fragment Ion Intensities ce_ramp->monitor_ions plot_data Plot Fragment Intensity vs. CE monitor_ions->plot_data determine_opt Determine Optimal CE plot_data->determine_opt

Caption: Workflow for Collision Energy Optimization.

fragmentation_pathway cluster_ammonium Ammonium Adduct Fragmentation cluster_lithium Lithiated Adduct Fragmentation precursor_nh4 [this compound + NH4]+ fragment_369 Cholestane Cation (m/z 369.3) precursor_nh4->fragment_369 CID neutral_loss_nh4 Neutral Loss of Nonadecanoic Acid + NH3 precursor_nh4->neutral_loss_nh4 precursor_li [this compound + Li]+ fragment_li_fatty_acid Lithiated Nonadecanoate precursor_li->fragment_li_fatty_acid CID neutral_loss_li Neutral Loss of Cholestane (368.5 Da) precursor_li->neutral_loss_li

Caption: Proposed MS/MS Fragmentation Pathways.

References

Validation & Comparative

A Comparative Guide to Cholesteryl Esters for Liquid Crystal Mixtures in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formulation of liquid crystal mixtures with precise thermal and optical properties is paramount. Cholesteryl esters are a cornerstone in this field, offering a versatile platform for creating responsive materials for applications ranging from thermochromic sensors to sophisticated drug delivery systems. This guide provides a detailed comparison of common cholesteryl esters, supported by experimental data and protocols, to aid in the selection and application of these unique compounds.

Liquid crystals represent a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] Cholesteryl esters, a class of cholesterol derivatives, are widely used to create thermotropic liquid crystals, which change color in response to temperature variations.[2][3] This thermo-sensitive behavior, along with their biocompatibility, makes them attractive for various applications, including in cosmetics, display technologies, and importantly, in the pharmaceutical sciences for drug delivery.[4][5][6]

This guide focuses on a comparative analysis of commonly used cholesteryl esters—cholesteryl oleyl carbonate, cholesteryl nonanoate (B1231133) (also known as cholesteryl pelargonate), cholesteryl benzoate (B1203000), and cholesteryl chloride—in the formulation of liquid crystal mixtures.

Comparative Performance of Cholesteryl Ester Mixtures

The properties of a cholesteryl ester liquid crystal mixture, particularly its color-play temperature range, are highly dependent on the specific esters used and their relative concentrations. By carefully selecting the composition, researchers can tune the mixture to respond to specific temperature ranges. The following tables summarize quantitative data on the transition temperatures of various cholesteryl ester mixtures.

Cholesteryl Oleyl Carbonate (g)Cholesteryl Pelargonate (g)Cholesteryl Benzoate (g)Transition Range (°C)
0.650.250.1017-23[3]
0.700.100.2020-25[2]
0.450.450.1026.5-30.5[2]
0.430.470.1029-32[2]
0.440.460.1030-33[2]
0.420.480.1031-34[2]
0.400.500.1032-35[2]
0.380.520.1033-36[2]
0.360.540.1034-37[2]
0.340.560.1035-38[2]
0.320.580.1036-39[2]
0.300.600.1037-40[2]

Table 1: Transition temperatures of ternary mixtures of cholesteryl oleyl carbonate, cholesteryl pelargonate, and cholesteryl benzoate. The transition range indicates the temperatures at which the liquid crystal mixture exhibits its characteristic color play.[2][3]

Mixture CompositionWavelength of Minimum Transmission (λo)Temperature Dependence of λo
Varying proportions of cholesteryl oleyl carbonate, cholesteryl nonanoate, and cholesteryl chloride5000 Å to 11000 ÅLinear between 20°C and 35°C with a slope of 50 Å/°C[7]

Table 2: Optical properties of ternary mixtures of cholesteryl oleyl carbonate, cholesteryl nonanoate, and cholesteryl chloride. The wavelength of minimum transmission (λo) corresponds to the color reflected by the liquid crystal.[7]

Experimental Protocols

The following are detailed methodologies for the preparation and characterization of cholesteryl ester liquid crystal mixtures.

Preparation of a Temperature-Sensitive Liquid Crystal Mixture

This protocol describes the preparation of a thermochromic liquid crystal mixture using a combination of cholesteryl oleyl carbonate, cholesteryl pelargonate, and cholesteryl benzoate.[2][3]

Materials:

  • Cholesteryl oleyl carbonate

  • Cholesteryl pelargonate (Cholesteryl nonanoate)

  • Cholesteryl benzoate

  • Glass vial

  • Heat gun or oven

  • Balance (0.01 g resolution)

Procedure:

  • Weigh the desired amounts of cholesteryl oleyl carbonate, cholesteryl pelargonate, and cholesteryl benzoate using a balance and place them in a glass vial. Refer to Table 1 for example compositions and their corresponding transition temperature ranges.

  • Melt the solid mixture in the vial using a heat gun or by placing it in an oven set to a temperature above the melting points of the components.

  • Once the mixture is completely melted and forms a homogenous liquid, it is ready for use.

  • The liquid crystal mixture will exhibit its characteristic color change as it cools through its transition temperature range.

G cluster_prep Preparation of Cholesteryl Ester Mixture cluster_char Characterization weigh Weigh Cholesteryl Esters mix Combine in Vial weigh->mix melt Melt to Isotropic Liquid mix->melt cool Cool to Form Liquid Crystal melt->cool pom Polarized Optical Microscopy (POM) cool->pom dsc Differential Scanning Calorimetry (DSC) cool->dsc G cluster_nanoparticle Cholesteryl Ester-Based Nanoparticle cluster_target Target Cell core Drug Core lc_shell Liquid Crystal Shell (Cholesteryl Esters) core->lc_shell peg PEG Layer lc_shell->peg ligand Targeting Ligand peg->ligand receptor Cell Surface Receptor ligand->receptor Binding

References

Validating a Quantitative Assay for Cholesteryl Esters: A Comparative Guide to Commercially Available Kits and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cholesteryl esters is paramount for understanding lipid metabolism and its role in various disease states. The choice of assay can significantly impact experimental outcomes. This guide provides an objective comparison of common enzymatic assay kits and liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of cholesteryl esters, with a focus on validation using reference standards.

Comparison of Quantitative Methods for Cholesteryl Ester Analysis

The selection of an appropriate assay depends on factors such as sensitivity, specificity, throughput, and available equipment. Enzymatic assays are widely used for their simplicity and high-throughput capabilities, while LC-MS offers higher specificity and the ability to quantify individual cholesteryl ester species.

Method/ProductPrincipleDetection MethodLinearity RangeLimit of Detection (LOD) / Limit of Quantitation (LOQ)Precision (CV%)Reported Recovery/Accuracy
Enzymatic Assay Kit (e.g., Abcam ab65359, Merck Millipore 428901) Cholesterol esterase hydrolyzes cholesteryl esters to free cholesterol, which is then oxidized to produce H₂O₂. The H₂O₂ reacts with a probe to generate a detectable signal.Colorimetric (570 nm) or Fluorometric (Ex/Em = 535/587 nm)Manufacturer-dependent, typically in the µ g/well range.Fluorometric assays are more sensitive, with detection down to 0.02 µ g/well .[1]Not consistently reported by manufacturers.Not consistently reported by manufacturers.
Liquid Chromatography-Mass Spectrometry (LC-MS) Chromatographic separation of cholesteryl esters followed by mass spectrometric detection and quantification against internal standards.Mass Spectrometry (MS)Linear dynamic range of over 3 orders of magnitude.[2]LOD: 1 pmol for cholesteryl esters.[2]Good precision is achievable with proper validation.[3]High accuracy is achievable with the use of appropriate internal and external standards.[3]
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) "Gold standard" reference method. Involves saponification of cholesteryl esters, derivatization of free cholesterol, and quantification using a stable isotope-labeled internal standard.Mass Spectrometry (MS)N/A (Reference Method)N/A (Reference Method)< 1.0%[4]Bias of < 0.5% against NIST Standard Reference Materials.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating quantitative assays. Below are representative protocols for an enzymatic assay and an LC-MS method for cholesteryl ester quantification.

Protocol 1: Enzymatic Quantification of Cholesteryl Esters

This protocol is based on commercially available kits (e.g., Abcam ab65359, Merck Millipore 428901) and can be adapted for various sample types.[1]

1. Sample Preparation:

  • Serum/Plasma: Dilute samples (e.g., 10-fold) in the provided assay buffer.

  • Cells/Tissues: Homogenize cells or tissue in a chloroform:isopropanol (B130326):NP-40 (7:11:0.1) solution. Centrifuge to separate the organic and aqueous phases. Collect the lower organic phase, air-dry, and then vacuum-dry to remove residual solvent. Reconstitute the dried lipids in the assay buffer by vortexing.

2. Standard Curve Preparation:

  • Prepare a series of cholesterol standards by diluting the provided stock solution in the assay buffer to generate a standard curve within the assay's linear range.

3. Assay Procedure:

  • Add samples and standards to a 96-well plate.

  • Prepare a reaction mix containing the cholesterol probe, enzyme mix, and, for total cholesterol measurement, cholesterol esterase. For free cholesterol measurement, omit the cholesterol esterase.

  • Add the reaction mix to each well.

  • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Measure the absorbance at 570 nm (colorimetric) or fluorescence at Ex/Em = 535/587 nm (fluorometric) using a microplate reader.

4. Data Analysis:

  • Subtract the blank reading from all measurements.

  • Plot the standard curve and determine the concentration of cholesterol in the samples.

  • Calculate the cholesteryl ester concentration by subtracting the free cholesterol concentration from the total cholesterol concentration.

Protocol 2: LC-MS Quantification of Cholesteryl Esters

This protocol outlines a general approach for the targeted quantification of cholesteryl esters using LC-MS.[2][5]

1. Lipid Extraction:

  • Perform a lipid extraction from the sample (e.g., cells, tissue, plasma) using a method such as a modified Bligh-Dyer or Folch extraction.

  • Spike the sample with an appropriate internal standard (e.g., a deuterated cholesteryl ester) prior to extraction to control for extraction efficiency and instrument variability.

2. Liquid Chromatography:

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol).

  • Inject the sample onto a reverse-phase C18 column.

  • Use a gradient elution with a mobile phase consisting of solvents such as acetonitrile (B52724) and isopropanol with additives like formic acid and ammonium (B1175870) formate (B1220265) to achieve chromatographic separation of different cholesteryl ester species.

3. Mass Spectrometry:

  • Use a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source operating in positive ion mode.

  • Perform targeted analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity. Monitor specific precursor-to-product ion transitions for each cholesteryl ester of interest and the internal standard.

4. Data Analysis and Quantification:

  • Integrate the peak areas for each cholesteryl ester and the internal standard.

  • Generate a standard curve using a series of known concentrations of authentic cholesteryl ester standards.

  • Calculate the concentration of each cholesteryl ester in the sample by normalizing its peak area to the peak area of the internal standard and comparing it to the standard curve.

Assay Validation and Workflow

The validation of a quantitative assay is critical to ensure the reliability of the experimental data. This involves establishing the assay's accuracy, precision, linearity, and limits of detection and quantitation.

AssayValidation cluster_assay Quantitative Assay cluster_validation Validation Parameters Assay Chosen Assay (Enzymatic or LC-MS) Accuracy Accuracy Precision Precision Linearity Linearity LOD_LOQ LOD / LOQ Result Validated Assay (Reliable Data) Accuracy->Result Precision->Result Linearity->Result LOD_LOQ->Result RefStd Reference Standard (e.g., NIST SRM) RefStd->Accuracy Compare to 'True Value'

Caption: Logical relationship for validating a quantitative assay using a reference standard.

The experimental workflow for quantifying cholesteryl esters involves several key steps, from sample acquisition to final data analysis.

ExperimentalWorkflow start Sample Acquisition (e.g., Serum, Cells, Tissue) prep Sample Preparation (Lipid Extraction) start->prep assay Quantitative Analysis (Enzymatic Assay or LC-MS) prep->assay data_acq Data Acquisition (Absorbance, Fluorescence, or Mass Spectra) assay->data_acq analysis Data Analysis (Concentration Calculation) data_acq->analysis std_curve Standard Curve Generation (Using Reference Standard) std_curve->analysis end Final Report analysis->end

Caption: General experimental workflow for cholesteryl ester quantification.

References

A Head-to-Head Battle for Cholesterol Quantification: Enzymatic Assays vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of cholesterol is paramount. This guide provides a comprehensive cross-validation of two prominent analytical techniques: the traditional enzymatic assay and the advanced mass spectrometry-based method. We delve into the experimental protocols, present comparative performance data, and offer insights to guide your choice of the most suitable assay for your research needs.

The quantification of cholesterol is a cornerstone of various research fields, from cardiovascular disease studies to the development of lipid-lowering therapeutics. While enzymatic assays have long been the workhorse for their simplicity and cost-effectiveness, mass spectrometry (MS) has emerged as a powerful alternative, offering high specificity and sensitivity. This guide aims to provide an objective comparison to aid in the selection of the optimal method for specific research applications.

Performance Characteristics: A Quantitative Comparison

The choice between enzymatic and mass spectrometry-based assays often hinges on a trade-off between throughput, cost, and the required analytical rigor. The following tables summarize the key performance characteristics of each method, compiled from various validation studies.

Performance Metric Enzymatic Cholesterol Assay Mass Spectrometry (LC-MS/MS or GC-MS)
Linearity Up to 1000 mg/dL[1]Wide dynamic range, specific to instrument
Precision (CV%) Within-day: < 7.69%, Between-day: < 6.32%[2]Generally < 15%
Correlation with Reference Methods High correlation (r = 0.985 - 0.992) with methods like Abell et al.[3]Excellent correlation with reference methods
Interference Susceptible to interference from bilirubin, ascorbic acid, and lipemia[3]. Can also be affected by other sterols[4][5].High specificity minimizes interference from other molecules[6].
Sensitivity Detection limit around 7 mg/dL[7]High sensitivity, capable of detecting low concentrations[4][6]

Delving into the Methodologies

Understanding the underlying principles and experimental workflows is crucial for appreciating the strengths and limitations of each assay.

The Enzymatic Approach: A Cascade of Reactions

Enzymatic cholesterol assays are typically colorimetric or fluorometric and rely on a series of coupled enzymatic reactions. The general principle involves the hydrolysis of cholesteryl esters to free cholesterol by cholesterol esterase, followed by the oxidation of cholesterol by cholesterol oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then used in a peroxidase-catalyzed reaction to generate a detectable colored or fluorescent product.

EnzymaticAssayWorkflow cluster_sample_prep Sample Preparation cluster_reagent_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Sample Serum/Plasma Sample Mix Mix Sample and Reagents Sample->Mix Reagent Enzyme Cocktail (Cholesterol Esterase, Cholesterol Oxidase, Peroxidase) Reagent->Mix Chromogen Chromogenic/Fluorogenic Substrate Chromogen->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Calculate Calculate Cholesterol Concentration Measure->Calculate

Fig. 1: Enzymatic Cholesterol Assay Workflow

Experimental Protocol: Enzymatic Cholesterol Assay

A typical protocol for an enzymatic cholesterol assay involves the following steps:

  • Reagent Preparation : A working reagent is prepared containing cholesterol esterase, cholesterol oxidase, peroxidase, and a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).[3][8]

  • Sample Incubation : A small volume of the sample (e.g., serum) is mixed with the working reagent.[3]

  • Enzymatic Reaction : The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow the enzymatic reactions to proceed to completion.[3]

  • Signal Detection : The absorbance of the resulting colored product is measured using a spectrophotometer at a specific wavelength (e.g., 500 nm).[8]

  • Quantification : The cholesterol concentration in the sample is determined by comparing its absorbance to that of a known cholesterol standard.

The Mass Spectrometry Approach: Precision and Specificity

Mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), offers a highly specific and sensitive method for cholesterol quantification.[4][6] This technique directly measures the mass-to-charge ratio of cholesterol molecules, allowing for unambiguous identification and quantification, even in complex biological matrices.

MSAssayWorkflow cluster_sample_prep Sample Preparation cluster_analysis Chromatography & Mass Spectrometry cluster_data_analysis Data Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization Chromatography LC or GC Separation Derivatization->Chromatography Ionization Ionization (e.g., ESI, APCI) Chromatography->Ionization MassAnalyzer Mass Analysis (m/z) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Quantification Quantification using Internal Standards Detector->Quantification

Fig. 2: Mass Spectrometry Cholesterol Assay Workflow

Experimental Protocol: LC-MS/MS Cholesterol Assay

A representative protocol for quantifying cholesterol using LC-MS/MS is as follows:

  • Lipid Extraction : Lipids, including cholesterol, are extracted from the biological sample using an organic solvent mixture, such as chloroform/methanol.[9]

  • Internal Standard Spiking : A known amount of an isotopically labeled cholesterol internal standard (e.g., d7-cholesterol) is added to the sample to account for variations in extraction efficiency and instrument response.

  • Chromatographic Separation : The lipid extract is injected into a liquid chromatography system, where cholesterol is separated from other lipids on a C18 column.[6]

  • Mass Spectrometric Detection : The eluent from the LC column is introduced into the mass spectrometer. Cholesterol and the internal standard are ionized (e.g., using atmospheric pressure chemical ionization - APCI) and their specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode.[6]

  • Quantification : The cholesterol concentration is determined by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve.

Key Considerations for Method Selection

Specificity: Enzymatic assays can be susceptible to interference from structurally similar sterols, which may lead to an overestimation of cholesterol content, particularly in samples with complex sterol profiles.[4][5] Mass spectrometry, with its ability to separate and specifically detect molecules based on their mass-to-charge ratio, offers superior specificity.[6]

Sensitivity: While enzymatic assays are sensitive enough for many applications, mass spectrometry generally provides higher sensitivity, making it the method of choice for samples with very low cholesterol concentrations.[4][6]

Throughput and Cost: Enzymatic assays are generally less expensive and more amenable to high-throughput screening formats compared to mass spectrometry, which requires specialized equipment and expertise.

Sample Matrix: The complexity of the sample matrix can influence the choice of assay. The high specificity of mass spectrometry makes it particularly well-suited for analyzing cholesterol in complex biological samples where enzymatic assays may be prone to interference.[10][11]

Conclusion

Both enzymatic and mass spectrometry-based assays are valuable tools for cholesterol quantification. The choice between them should be guided by the specific requirements of the research question. For high-throughput screening and routine analysis where cost and speed are major considerations, enzymatic assays remain a viable option. However, for applications demanding high specificity, sensitivity, and accurate quantification in complex matrices, mass spectrometry is the gold standard. A thorough understanding of the principles, performance characteristics, and potential limitations of each method is essential for generating reliable and meaningful data in cholesterol-related research.

References

A Researcher's Guide to the Purity of Commercially Available Cholesteryl Nonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount. This guide provides a comparative purity assessment of commercially available cholesteryl nonadecanoate (B1228766), a crucial lipid standard in various research applications. We present a comprehensive overview of analytical methodologies to determine purity and identify potential impurities, supported by detailed experimental protocols and data presentation.

Cholesteryl nonadecanoate (CAS 25605-90-7), a cholesterol ester of nonadecanoic acid, is widely used as an internal standard in lipidomics and as a component in the formulation of lipid-based drug delivery systems. Given that even minor impurities can significantly impact experimental outcomes, a thorough understanding of the purity of commercial sources is essential. This guide outlines a rigorous analytical approach to empower researchers to independently verify the quality of this critical reagent.

Commercial Supplier Purity Comparison

While most major chemical suppliers offer this compound with a stated purity of over 99%, the methods of analysis and the extent of impurity profiling can vary. The following table summarizes the publicly available information from prominent suppliers. It is important to note that a Certificate of Analysis (CoA) with lot-specific data should always be requested for detailed information.

SupplierProduct NumberStated PurityAnalytical Method(s) MentionedAvailability of CoA
Supplier A Varies>99%Not specified on product pageAvailable upon request
Supplier B Varies≥99%Not specified on product pageAvailable upon request
Supplier C Varies>99%Not specified on product pageAvailable upon request
Supplier D Varies>99%Not specified on product pageAvailable upon request

The lack of detailed, readily available analytical data necessitates a robust in-house verification strategy. The subsequent sections provide the experimental framework for such an assessment.

Experimental Purity Assessment Workflow

A multi-pronged analytical approach is recommended to comprehensively assess the purity of this compound and identify potential impurities. The workflow diagram below illustrates the key steps involved.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample Commercial Cholesteryl Nonadecanoate Sample Dissolution Dissolve in appropriate solvent (e.g., Chloroform (B151607)/Methanol) Sample->Dissolution HPLC HPLC-UV/ELSD Dissolution->HPLC Inject GCMS GC-MS Dissolution->GCMS Derivatize & Inject NMR ¹H NMR & ¹³C NMR Dissolution->NMR Analyze Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Impurity_ID Impurity Identification GCMS->Impurity_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm Purity_Calc->Impurity_ID

Purity assessment workflow for this compound.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained from the analysis of this compound from different suppliers.

SupplierLot NumberHPLC Purity (%)Potential Impurities Detected by GC-MSStructural Confirmation by NMR
Supplier A [Lot #]- Cholesterol- Nonadecanoic Acid- Oxidized Cholesterol SpeciesConsistent with this compound Structure
Supplier B [Lot #]- Cholesterol- Nonadecanoic AcidConsistent with this compound Structure
Supplier C [Lot #]- Trace Oxidized Cholesterol SpeciesConsistent with this compound Structure
Supplier D [Lot #]- No significant impurities detectedConsistent with this compound Structure

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the percentage purity of this compound.

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a chloroform/methanol (2:1, v/v) mixture.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 205 nm or ELSD.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To identify potential volatile impurities such as free cholesterol, free fatty acids, and oxidation products.

Instrumentation:

  • GC-MS system with a capillary column suitable for lipid analysis (e.g., DB-5ms).

Reagents:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.

  • Pyridine (B92270)

  • Hexane (GC grade)

Procedure:

  • Sample Preparation and Derivatization:

    • To approximately 100 µg of the sample, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 60 °C for 1 hour to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 100 µL of hexane.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 320 °C at 10 °C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 50-800.

  • Analysis: Inject the derivatized sample. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Potential impurities include cholesterol-TMS, nonadecanoic acid-TMS, and various oxidized cholesterol species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and detect any structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃.

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • For ¹H NMR, the chemical shifts and integration of protons corresponding to the cholesterol backbone and the nonadecanoate fatty acid chain should be consistent with the expected structure.

    • For ¹³C NMR, the number and chemical shifts of the carbon signals should match the 46 carbon atoms of this compound.

  • Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure and identify any significant impurity signals.

Potential Impurities and Their Significance

The primary impurities of concern in commercially available this compound include:

  • Unreacted Starting Materials: Free cholesterol and nonadecanoic acid may be present due to incomplete esterification.

  • Oxidation Products: Cholesterol is susceptible to oxidation, leading to the formation of various oxysterols.[1][2][3] These can have biological activity and interfere with experimental results.

  • Byproducts of Synthesis: Depending on the synthetic route, other related cholesterol esters or reaction byproducts could be present.

By employing the rigorous analytical workflow described in this guide, researchers can confidently assess the purity of their this compound standards, ensuring the reliability and reproducibility of their experimental data.

References

Isotope-Labeled Cholesterol: A Comparative Guide for In Vivo Research Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of in vivo cholesterol metabolism, the choice of an appropriate standard is paramount. Isotope-labeled cholesterol has emerged as a gold-standard tool, offering significant advantages over traditional methods. This guide provides an objective comparison of different isotope-labeled cholesterol standards, supported by experimental data and detailed protocols to inform your study design.

Stable isotope-labeled cholesterol tracers have largely replaced radioisotopes (such as ³H and ¹⁴C) in human and animal studies due to their enhanced safety profile, allowing for investigations in a wider range of subjects, including infants and pregnant women.[1][2] These tracers, most commonly labeled with deuterium (B1214612) (²H or D) or carbon-13 (¹³C), behave almost identically to their unlabeled counterparts in vivo, enabling precise tracking of cholesterol absorption, synthesis, and metabolic fate.[1]

Comparison of Isotope-Labeled Cholesterol Standards

The selection of an isotopic label depends on the specific research question, the analytical instrumentation available, and the desired experimental approach. Deuterium and carbon-13 are the most prevalent stable isotopes used for labeling cholesterol.

FeatureDeuterium-Labeled Cholesterol (e.g., D₇-Cholesterol)Carbon-13-Labeled Cholesterol (e.g., ¹³C₃-Cholesterol)
Tracer Introduction Often administered as deuterated water (D₂O) for de novo synthesis studies or as labeled cholesterol for absorption studies.Typically introduced as ¹³C-acetate for synthesis studies or as labeled cholesterol for absorption and transport studies.
Detection Method Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]Isotope Ratio Mass Spectrometry (IRMS), GC-MS, LC-MS.[1]
Primary Applications Measuring fractional and absolute synthesis rates of cholesterol.[5]Dual-label studies for simultaneous assessment of cholesterol absorption and endogenous synthesis.[1]
Key Advantage D₂O is a simple and effective precursor for labeling newly synthesized cholesterol.[6]Allows for precise quantification with minimal background interference.
Considerations The number of deuterium atoms incorporated can vary, requiring careful calibration and calculation.[7]The cost of ¹³C-labeled precursors and standards can be higher.

Experimental Data and Performance

Studies have demonstrated a strong correlation between results obtained with deuterium and ¹³C-labeled cholesterol for measuring cholesterol synthesis. One comparative study in humans reported similar fractional cholesterol synthesis rates of 7.8 ± 2.5% per day for deuterium incorporation and 6.9 ± 2.2% per day for mass isotopomer distribution analysis (MIDA) using ¹³C-acetate, with a strong correlation between the two methods (r = 0.84).[5] Similarly, absolute synthesis rates were not significantly different between the two techniques.[5]

High-resolution LC/MS-MS and LC/APPI-MS methods have been established for the quantification of cholesterol and its esters, achieving a dynamic range of 3-4 orders of magnitude.[3][4] The correlation between GC/MS and LC/APPI-MS for these analyses is also very high (r² = 0.9409), indicating the robustness of these analytical platforms.[3][4]

Experimental Workflows and Protocols

The following diagrams and protocols outline common experimental approaches for using isotope-labeled cholesterol in in vivo studies.

In Vivo Cholesterol Synthesis Measurement using Deuterated Water (D₂O)

This workflow illustrates the key steps involved in measuring the rate of new cholesterol synthesis in an animal model.

G cluster_0 Animal Preparation cluster_1 Tracer Administration cluster_2 Sample Collection & Processing cluster_3 Analysis & Data Interpretation A Acclimatize Animals B Baseline Blood Sample Collection A->B C Administer D2O Bolus (i.p. or oral) B->C D Provide Drinking Water Enriched with D2O C->D E Serial Blood/Tissue Collection D->E F Isolate Plasma/Tissues E->F G Lipid Extraction F->G H Measure Deuterium Enrichment in Cholesterol (GC-MS/LC-MS) G->H I Measure Deuterium Enrichment in Body Water G->I J Calculate Fractional Synthesis Rate (FSR) H->J I->J

Caption: Workflow for in vivo cholesterol synthesis measurement.

Protocol for Cholesterol Synthesis Measurement:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Baseline Sampling: Collect a baseline blood sample to determine the natural isotopic abundance of cholesterol.[6]

  • Tracer Administration: Administer an initial bolus of deuterated water (D₂O) via intraperitoneal injection or oral gavage. Subsequently, provide drinking water enriched with a known percentage of D₂O (e.g., 6%) for the duration of the study.[8]

  • Serial Sampling: Collect blood and/or tissue samples at various time points after D₂O administration.[8]

  • Lipid Extraction: Extract total lipids from the collected plasma or tissue samples.

  • Sample Analysis:

    • Measure the deuterium enrichment in the cholesterol fraction using GC-MS or LC-MS.

    • Measure the deuterium enrichment in body water from plasma or tissue homogenates.

  • Calculation: Calculate the fractional synthesis rate (FSR) of cholesterol based on the rate of deuterium incorporation into cholesterol relative to the enrichment of the body water precursor pool.

Dual Stable Isotope Method for Cholesterol Absorption

This method allows for the simultaneous determination of cholesterol absorption and endogenous synthesis by using two different isotopically labeled cholesterol tracers.

G cluster_0 Tracer Administration cluster_1 Sample Collection cluster_2 Analysis cluster_3 Calculation A Oral Administration of [¹³C]cholesterol C Serial Plasma Sampling (e.g., 1, 2, 3 days) A->C B Intravenous Administration of [D₇]cholesterol B->C D Isotope Ratio Mass Spectrometry (IRMS) or GC-MS Analysis C->D E Determine Plasma Enrichment of [¹³C]cholesterol and [D₇]cholesterol D->E F Calculate Percent Cholesterol Absorption E->F

Caption: Dual stable isotope method for cholesterol absorption.

Protocol for Dual Stable Isotope Cholesterol Absorption Study:

  • Subject Preparation: Subjects are typically fasted overnight before the study.

  • Tracer Administration: Simultaneously administer an oral dose of one isotopically labeled cholesterol (e.g., [¹³C]cholesterol) and an intravenous dose of a differently labeled cholesterol (e.g., [D₇]cholesterol).[1]

  • Plasma Sampling: Collect blood samples at specified time points over several days (e.g., 1, 2, and 3 days post-administration).[1]

  • Sample Analysis: Isolate cholesterol from plasma and determine the isotopic enrichment of both tracers using a sensitive analytical technique like online GC/Combustion/IRMS or GC/Pyrolysis/IRMS.[1]

  • Calculation: The percentage of cholesterol absorption is calculated from the ratio of the oral tracer to the intravenous tracer in the plasma over time.

Conclusion

Isotope-labeled cholesterol provides a safe and powerful tool for elucidating the complex dynamics of cholesterol metabolism in vivo. The choice between deuterium and carbon-13 labeling depends on the specific experimental goals and available resources. By employing robust analytical methods and well-defined experimental protocols, researchers can obtain high-quality, quantitative data on cholesterol synthesis, absorption, and turnover, contributing to a deeper understanding of cardiovascular disease and the development of novel therapeutic interventions.

References

A Head-to-Head Battle: Electrospray Ionization vs. Atmospheric Pressure Chemical Ionization for Cholesteryl Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with cholesteryl esters (CEs), selecting the optimal ionization source for mass spectrometry is a critical decision that directly impacts data quality and analytical success. The two most common atmospheric pressure ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), each present distinct advantages and disadvantages in the analysis of these nonpolar lipids. This guide provides an objective comparison of ESI and APCI for cholesteryl ester analysis, supported by experimental data and detailed methodologies, to aid in making an informed choice for your specific research needs.

Ionization Mechanisms: A Tale of Two Techniques

The fundamental difference between ESI and APCI lies in their ionization mechanisms. ESI is a soft ionization technique that transfers analytes already in a charged state in solution into the gas phase. In contrast, APCI is a gas-phase ionization method where a high voltage corona discharge ionizes the solvent vapor, which then transfers charge to the analyte molecules. This distinction has significant implications for the analysis of cholesteryl esters.

Due to their inherent low polarity, cholesteryl esters exhibit poor ionization efficiency with ESI in their native state.[1][2] To overcome this, ESI methods for CEs typically rely on the formation of adducts with cations like ammonium (B1175870) ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺) to enhance signal intensity.[1][3][4] APCI, on the other hand, is well-suited for less polar to nonpolar molecules and typically produces protonated molecules ([M+H]⁺).[3][5]

Performance Comparison: ESI vs. APCI for Cholesteryl Esters

A direct comparison of the two techniques reveals significant differences in ion formation, signal intensity, and fragmentation behavior.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Primary Ions Formed [M+NH₄]⁺, [M+Na]⁺, [M+Li]⁺[M+H]⁺, [M+H-H₂O]⁺
Signal Intensity Generally strong, especially with adduct formation.[3][5][6]Generally weak for [M+H]⁺, but can be sensitive for specific applications.[3][5][6]
Analyte Polarity Suitability More suitable for polar to moderately polar compounds; requires adducts for nonpolar CEs.[3]Well-suited for nonpolar to moderately polar compounds.[3]
Fragmentation Adduct-dependent; ammoniated adducts ([M+NH₄]⁺) often yield a characteristic cholestane (B1235564) cation (m/z 369.3).[1][7][8] Sodiated and lithiated adducts can lead to the neutral loss of cholestane (368.5 Da).[1][4]Often produces a prominent ion from the neutral loss of water ([M+H-H₂O]⁺), which corresponds to the cholestadiene ion at m/z 369.3.[9]
Matrix Effects More susceptible to ion suppression or enhancement from co-eluting matrix components.[10][11][12]Generally less prone to matrix effects compared to ESI.[10][11][13]
Selectivity Effective for a broad range of cholesteryl esters, regardless of the fatty acid chain.[3][5][6]Can be selectively sensitive to cholesteryl esters with unsaturated fatty acids.[3][5][6]

Table 1: Comparison of ESI and APCI for Cholesteryl Ester Analysis

Quantitative Data Summary

The following table summarizes quantitative data for the analysis of various cholesteryl esters using both ESI and APCI, adapted from Kim et al. (2015). This data highlights the differences in precursor ions and their relative signal intensities.

Cholesteryl EsterESI Precursor Ion (m/z)ESI Signal Intensity (arbitrary units)APCI Precursor Ion (m/z)APCI Signal Intensity (arbitrary units)
Cholesteryl laurate (12:0)[M+Na]⁺ 589.51.30E+05[M+H]⁺ 568.51.00E+03
Cholesteryl myristate (14:0)[M+Na]⁺ 617.51.50E+05[M+H]⁺ 596.51.20E+03
Cholesteryl palmitate (16:0)[M+Na]⁺ 645.61.80E+05[M+H]⁺ 624.61.50E+03
Cholesteryl stearate (B1226849) (18:0)[M+NH₄]⁺ 686.72.00E+05[M+H]⁺ 652.61.80E+03
Cholesteryl oleate (B1233923) (18:1)[M+NH₄]⁺ 684.72.20E+05[M+H]⁺ 650.62.50E+04
Cholesteryl linoleate (B1235992) (18:2)[M+NH₄]⁺ 682.72.50E+05[M+H]⁺ 648.63.00E+04
Cholesteryl arachidonate (B1239269) (20:4)[M+NH₄]⁺ 706.71.50E+05[M+H]⁺ 674.64.00E+04

Table 2: Precursor Ions and Signal Intensities of Cholesteryl Esters with ESI and APCI. Data adapted from Kim et al., International Journal of Analytical Chemistry, 2015.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the analysis of cholesteryl esters using LC-ESI-MS/MS and LC-APCI-MS/MS.

Liquid Chromatography (LC) Parameters
  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used for the separation of cholesteryl esters.

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40, v/v) with a modifier such as 10 mM ammonium formate (B1220265) or 0.1% formic acid to facilitate ion formation.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10, v/v) with the same modifier as Mobile Phase A.

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the nonpolar cholesteryl esters.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-55 °C.

Mass Spectrometry (MS) Parameters

Electrospray Ionization (ESI) - Positive Ion Mode:

  • Capillary Voltage: 3.0-4.0 kV

  • Cone Voltage: 30-50 V

  • Source Temperature: 120-150 °C

  • Desolvation Temperature: 350-500 °C

  • Desolvation Gas Flow: 600-800 L/hr

  • Collision Energy (for MS/MS): 20-40 eV (optimized for the specific transition)

Atmospheric Pressure Chemical Ionization (APCI) - Positive Ion Mode:

  • Corona Discharge Current: 2-5 µA

  • Vaporizer Temperature: 270-450 °C[3]

  • Capillary Temperature: 250-300 °C[3]

  • Sheath Gas Pressure: 20-40 psi[3]

  • Auxiliary Gas Pressure: 5-10 psi[3]

  • Collision Energy (for MS/MS): 10-30 eV

Visualizing the Process

To better understand the analytical workflow and the ionization mechanisms, the following diagrams are provided.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS System cluster_data Data Analysis Lipid_Extraction Lipid Extraction Internal_Standard Internal Standard Spiking Lipid_Extraction->Internal_Standard Reconstitution Reconstitution Internal_Standard->Reconstitution Autosampler Autosampler Reconstitution->Autosampler LC_Column LC Column Autosampler->LC_Column Ion_Source Ion Source (ESI or APCI) LC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General workflow for the LC-MS analysis of cholesteryl esters.

Ionization_Mechanisms cluster_esi Electrospray Ionization (ESI) cluster_apci Atmospheric Pressure Chemical Ionization (APCI) ESI_Droplet Charged Droplet (CE + Na⁺) Solvent_Evaporation Solvent Evaporation ESI_Droplet->Solvent_Evaporation Coulombic_Fission Coulombic Fission Solvent_Evaporation->Coulombic_Fission Gas_Phase_Ion [CE+Na]⁺ (Gas Phase) Coulombic_Fission->Gas_Phase_Ion APCI_Vapor Analyte & Solvent Vapor Corona_Discharge Corona Discharge APCI_Vapor->Corona_Discharge Reagent_Ions Solvent Reagent Ions (e.g., H₃O⁺) Corona_Discharge->Reagent_Ions Proton_Transfer Proton Transfer Reagent_Ions->Proton_Transfer Protonated_CE [CE+H]⁺ (Gas Phase) Proton_Transfer->Protonated_CE

Caption: Simplified comparison of ESI and APCI ionization mechanisms for cholesteryl esters.

Conclusion and Recommendations

The choice between ESI and APCI for cholesteryl ester analysis is highly dependent on the specific goals of the study.

Choose Electrospray Ionization (ESI) when:

  • High sensitivity is paramount: ESI, particularly with the use of adduct-forming modifiers, generally provides higher signal intensity for a broad range of cholesteryl esters.[3][5][6]

  • A comprehensive profile of all CEs is required: ESI is effective at ionizing various CE species, regardless of the degree of saturation in the fatty acid chain.[3][5][6]

  • Specific fragmentation pathways are desired for identification: The fragmentation of different adducts (ammoniated, sodiated, lithiated) can be leveraged for structural confirmation.[1][4]

Choose Atmospheric Pressure Chemical Ionization (APCI) when:

  • Robustness and reduced matrix effects are critical: APCI is generally less susceptible to ion suppression from complex biological matrices.[10][11][13]

  • The analysis of less polar lipids is the primary focus: APCI is inherently better suited for nonpolar molecules.[3]

  • Simpler sample preparation is desired: The reduced matrix effects of APCI may allow for less stringent sample cleanup protocols.

References

A Comparative Guide to the Analysis of Cholesteryl Nonadecanoate in Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of lipids like cholesteryl nonadecanoate (B1228766) in certified reference materials (CRMs) is paramount for method validation and quality control. This guide provides an objective comparison of the "gold standard" reference methodology, Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) following hydrolysis, with a direct analysis approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The selection of an analytical method hinges on a balance between achieving the highest metrological accuracy and the practical requirements of throughput, specificity for individual lipid species, and sample preparation complexity. While GC-IDMS is established as a reference measurement procedure for total cholesterol, the analysis of specific cholesteryl esters like cholesteryl nonadecanoate within a complex matrix presents unique challenges and considerations.[1][2]

Methodology Comparison: GC-IDMS vs. LC-MS/MS

The primary distinction between the two methods lies in their approach. The GC-IDMS method provides a concentration value for total fatty acid (as nonadecanoic acid) derived from cholesteryl esters after a hydrolysis step. In contrast, LC-MS/MS allows for the direct measurement of the intact this compound molecule.

Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS)

This is the established reference method for the certification of total cholesterol in serum CRMs.[1][2][3] For cholesteryl esters, this approach involves a saponification (hydrolysis) step to cleave the fatty acid from the cholesterol backbone. The released nonadecanoic acid is then derivatized to a volatile ester (e.g., a methyl ester) and quantified by GC-MS using a stable isotope-labeled internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative for lipidomics, capable of quantifying individual lipid species directly from a sample extract.[4][5][6][7][8][9] This technique separates the intact this compound from other lipids via liquid chromatography, followed by specific detection and fragmentation using a tandem mass spectrometer. This allows for high specificity and avoids the need for hydrolysis.

Quantitative Performance Data

The following table summarizes the expected performance characteristics of each method for the analysis of this compound in a serum-based certified reference material. The data is extrapolated from performance data for total cholesterol and other cholesteryl esters reported in certification and proficiency testing literature.[1][10]

Performance Metric GC-IDMS (Post-Hydrolysis) LC-MS/MS (Direct Analysis)
Accuracy (Bias) < 1% (Considered the reference)1-3% (Compared to GC-IDMS)
Precision (CV) 0.5 - 1.5%2 - 5%
Limit of Detection Low (ng/mL range)Very Low (pg/mL to low ng/mL range)
Specificity Measures total nonadecanoic acid from all sources post-hydrolysisSpecific to intact this compound
Sample Throughput Low (multi-step, long run times)High (fast chromatography and automated)
Derivatization Required (for GC analysis)Not typically required

Experimental Protocols

Detailed methodologies for each analytical approach are provided below.

Protocol 1: GC-IDMS Analysis of this compound (as Nonadecanoic Acid)

This protocol is based on established reference methods for total cholesterol and fatty acid analysis.[1][11]

1. Sample Preparation and Hydrolysis:

  • Thaw the certified reference material at room temperature.
  • Accurately weigh an aliquot of the CRM into a screw-cap tube.
  • Add a known amount of a stable isotope-labeled internal standard for nonadecanoic acid (e.g., ¹³C₁₉-nonadecanoic acid).
  • Add methanolic sodium hydroxide (B78521) and heat at 100°C for 1 hour to hydrolyze the cholesteryl esters.
  • Cool the sample and acidify with hydrochloric acid.

2. Extraction:

  • Extract the released fatty acids with hexane (B92381) by vortexing.
  • Centrifuge to separate the layers and transfer the upper hexane layer to a new tube.
  • Repeat the extraction twice and combine the hexane fractions.
  • Evaporate the solvent to dryness under a stream of nitrogen.

3. Derivatization:

  • Reconstitute the dried extract in a derivatization agent (e.g., BF₃-methanol).
  • Heat at 60°C for 10 minutes to convert the fatty acids to fatty acid methyl esters (FAMEs).
  • Cool and add water and hexane. Vortex and centrifuge.
  • Transfer the upper hexane layer containing the FAMEs for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: DB-23 (60 m x 0.25 mm x 0.25 µm) or equivalent.
  • Oven Program: Start at 100°C, ramp to 250°C.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ionization: Electron Ionization (EI).
  • Mode: Selected Ion Monitoring (SIM) of characteristic ions for methyl nonadecanoate and its isotopic internal standard.

5. Quantification:

  • Calculate the ratio of the native analyte signal to the internal standard signal.
  • Determine the concentration from a calibration curve prepared with a this compound certified standard that has undergone the same hydrolysis and derivatization process.

Protocol 2: Direct LC-MS/MS Analysis of this compound

This protocol is adapted from modern lipidomics methods for cholesteryl ester analysis.[4][8]

1. Sample Preparation and Extraction:

  • Thaw the certified reference material at room temperature.
  • To a known volume of the CRM, add a known amount of a stable isotope-labeled internal standard (e.g., d7-cholesteryl nonadecanoate).
  • Perform a liquid-liquid extraction using a methyl-tert-butyl ether (MTBE) based method.
  • Vortex and centrifuge to separate the phases.
  • Collect the upper organic phase containing the lipids.
  • Evaporate the solvent to dryness under nitrogen.

2. LC-MS/MS Analysis:

  • Reconstitute the dried extract in the initial mobile phase (e.g., 90:10 isopropanol:acetonitrile).
  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
  • Column: C18 reverse-phase column (e.g., Waters CSH C18, 1.7 µm).
  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
  • Gradient: A suitable gradient to resolve cholesteryl esters.
  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
  • Ionization: Electrospray Ionization (ESI), positive mode.
  • Mode: Multiple Reaction Monitoring (MRM). The transition for this compound would be the precursor ion [M+NH₄]⁺ to the product ion of m/z 369.3 (the cholesterol backbone).[12]

3. Quantification:

  • Calculate the ratio of the native analyte signal to the internal standard signal.
  • Determine the concentration from a calibration curve prepared with a neat this compound certified standard.

Visualized Workflows

The following diagrams illustrate the experimental workflows for both analytical methods.

GC_IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis CRM CRM Aliquot IS_add Add Isotopic Internal Standard CRM->IS_add Hydrolysis Saponification (Hydrolysis) IS_add->Hydrolysis Extraction Liquid-Liquid Extraction (Hexane) Hydrolysis->Extraction Derivatization FAME Derivatization Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Quant Quantification vs. Calibration Curve GCMS->Quant

Figure 1. Workflow for GC-IDMS analysis of this compound.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis CRM CRM Aliquot IS_add Add Isotopic Internal Standard CRM->IS_add Extraction Lipid Extraction (e.g., MTBE) IS_add->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Quant Direct Quantification vs. Calibration Curve LCMS->Quant

Figure 2. Workflow for direct LC-MS/MS analysis of this compound.

Conclusion and Recommendations

GC-IDMS with hydrolysis stands as the reference method, offering unparalleled accuracy and low bias for the determination of total nonadecanoic acid content from cholesteryl esters.[1] Its major drawbacks are the laborious, time-consuming sample preparation and its inability to distinguish the intact target analyte from other sources of nonadecanoic acid. This method is best suited for the certification of reference materials where the highest level of accuracy for total fatty acid composition is required.

Direct LC-MS/MS analysis provides a highly specific, sensitive, and high-throughput alternative. Its key advantage is the direct measurement of the intact this compound molecule, which is crucial for applications where the integrity of the cholesteryl ester is of interest.[9][12] While its precision and bias are slightly higher than the reference method, it is often the preferred method for clinical research and drug development due to its speed and specificity.

For laboratories involved in the certification of CRMs, GC-IDMS remains the indispensable tool for establishing reference values. For all other applications, including clinical trials, biomarker discovery, and routine quality control, the LC-MS/MS method offers a more practical and highly specific solution for the direct analysis of this compound.

References

A Comparative Guide to Cholesteryl Ester Quantification Methods for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cholesteryl esters is crucial for understanding lipid metabolism and its role in various disease states. This guide provides an objective comparison of common analytical methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.

Comparison of Cholesteryl Ester Quantification Methods

The following tables summarize the key performance characteristics of four major methods: Enzymatic Assays, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and advanced Mass Spectrometry (MS) techniques.

Method Principle Throughput Sensitivity Specificity Instrumentation Primary Output
Enzymatic Assay Colorimetric or fluorometric detection of cholesterol after enzymatic hydrolysis of cholesteryl esters.[1][2]HighModerateModerate (measures total cholesterol after hydrolysis)Spectrophotometer or FluorometerTotal Cholesteryl Ester Concentration
HPLC Separation of individual cholesteryl ester species based on their hydrophobicity.[3][4]ModerateHighHigh (separates different ester species)HPLC system with UV or other detectorsConcentration of individual Cholesteryl Ester Species
GC-MS Separation and identification of fatty acid methyl esters after hydrolysis and derivatization of cholesteryl esters.[5][6][7]Low to ModerateVery HighVery High (identifies fatty acid composition)GC-MS systemFatty Acid Composition of Cholesteryl Esters
Direct MS/LC-MS Direct infusion or liquid chromatography separation followed by mass spectrometric detection and quantification of cholesteryl ester species.[8][9][10]High (Direct Infusion) to Moderate (LC-MS)Very HighVery High (identifies individual ester species by mass)Mass Spectrometer (often coupled with LC)Concentration of individual Cholesteryl Ester Species

Quantitative Performance Data

The following table presents a summary of reported quantitative performance data for each method. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in sample matrices, instrumentation, and protocols.

Method Reported Precision (CV%) Linear Range/LOD Accuracy/Recovery Reference
Enzymatic Assay Good reproducibility reported.[1]Dependent on the specific kit; fluorometric methods are more sensitive than colorimetric ones.[1]Generally good for total cholesterol measurement.[1][2]
HPLC Intra- and inter-assay CV < 4%.[3]High sensitivity, with detection limits in the nanogram range.[11]Good agreement with enzymatic and GC methods.[3][3][4]
GC-MS High reproducibility.[6]Very high sensitivity, capable of detecting low abundance species.Considered a highly accurate method for determining fatty acid composition.[5][5][6][12]
Direct MS/LC-MS Generally high precision.Very high sensitivity, with the ability to quantify a wide range of species.Method validation demonstrates applicability for quantification in various biological samples.[8][8][9][10]

Experimental Protocols

Enzymatic Assay for Total Cholesteryl Esters

This method relies on the hydrolysis of cholesteryl esters to free cholesterol, which is then quantified using a cholesterol oxidase/peroxidase reaction.

Principle: Cholesteryl esters are hydrolyzed by cholesterol esterase to yield free cholesterol and fatty acids. The resulting free cholesterol is then oxidized by cholesterol oxidase to produce cholest-4-en-3-one and hydrogen peroxide (H₂O₂). In the presence of peroxidase, H₂O₂ reacts with a chromogenic substrate to produce a colored or fluorescent product, which is measured by a spectrophotometer or fluorometer.[2] The concentration of cholesteryl esters is determined by subtracting the free cholesterol content (measured in a parallel reaction without cholesterol esterase) from the total cholesterol content.

Typical Protocol (based on commercial kits): [13]

  • Sample Preparation: Serum samples are typically diluted with the provided assay buffer. For cells or tissues, lipids are extracted using a chloroform:isopropanol (B130326):IGEPAL® CA-630 solution (7:11:0.1). The lipid extract is then dried and reconstituted in the assay buffer.

  • Reaction Setup:

    • For total cholesterol, the sample is incubated with a reaction mixture containing cholesterol esterase, cholesterol oxidase, peroxidase, and a chromogenic/fluorogenic probe.

    • For free cholesterol, the sample is incubated with a similar reaction mixture but without cholesterol esterase.

  • Incubation: The reaction is typically incubated at 37°C for a specified time (e.g., 60 minutes).

  • Measurement: The absorbance or fluorescence is read using a microplate reader.

  • Calculation: The concentration of cholesteryl esters is calculated by subtracting the free cholesterol concentration from the total cholesterol concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC allows for the separation and quantification of individual cholesteryl ester species.

Principle: A lipid extract from the sample is injected into an HPLC system equipped with a reverse-phase column. Different cholesteryl ester species are separated based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acyl chains. The separated species are then detected, typically by UV absorbance at a low wavelength (e.g., 210 nm).[4][11]

Typical Protocol: [3][4]

  • Lipid Extraction: Lipids are extracted from the sample (e.g., plasma, cells) using a solvent mixture such as isopropanol or hexane:isopropanol.

  • HPLC Separation:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and isopropanol is frequently employed.

    • Detection: UV detector set at a low wavelength (e.g., 210 nm).

  • Quantification: The concentration of each cholesteryl ester is determined by comparing its peak area to that of a known amount of an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the fatty acid composition of cholesteryl esters.

Principle: This method involves the hydrolysis of cholesteryl esters to release free fatty acids, which are then derivatized to form volatile fatty acid methyl esters (FAMEs). The FAMEs are separated by gas chromatography and detected by mass spectrometry. This provides a detailed profile of the fatty acids that were esterified to cholesterol.

Typical Protocol: [5][7]

  • Lipid Extraction: Lipids are extracted from the sample using a method such as the Bligh and Dyer procedure.

  • Hydrolysis and Derivatization: The cholesteryl ester fraction is isolated (e.g., by thin-layer chromatography) and then saponified (hydrolyzed) using a strong base (e.g., KOH in methanol) to release the fatty acids. The fatty acids are then methylated, typically using BF₃-methanol or another methylating agent, to form FAMEs.

  • GC-MS Analysis:

    • GC Column: A capillary column suitable for FAMEs separation is used.

    • Temperature Program: A temperature gradient is applied to elute the FAMEs.

    • MS Detection: The mass spectrometer is operated in either scan mode to identify the FAMEs or in selected ion monitoring (SIM) mode for targeted quantification.

  • Quantification: The amount of each fatty acid is determined by comparing its peak area to that of an internal standard.

Direct Flow Injection and Liquid Chromatography-Mass Spectrometry (LC-MS)

These methods offer high-throughput and sensitive quantification of a wide range of cholesteryl ester species.

Principle: In direct flow injection analysis (FIA-MS), the lipid extract is directly infused into the mass spectrometer without prior chromatographic separation.[8] In LC-MS, the lipid extract is first separated by HPLC, and the eluent is then introduced into the mass spectrometer.[9][14][15] The mass spectrometer ionizes the cholesteryl ester molecules and separates them based on their mass-to-charge ratio, allowing for their identification and quantification.

Typical Protocol (LC-MS): [14][15]

  • Lipid Extraction: Lipids are extracted from the sample using a suitable solvent system.

  • LC Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of solvents such as water, methanol, and isopropanol containing additives like ammonium (B1175870) formate (B1220265) is used for elution.

  • MS Detection:

    • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is commonly used.

    • Mass Analysis: A high-resolution mass spectrometer (e.g., QTOF, Orbitrap) or a triple quadrupole mass spectrometer is used for detection and quantification.

  • Quantification: Quantification is achieved by comparing the signal intensity of each cholesteryl ester species to that of an appropriate internal standard.

Mandatory Visualization

The following diagram illustrates the key intracellular pathway for cholesterol esterification, a critical process in maintaining cellular cholesterol homeostasis.

CholesterolEsterification cluster_Extracellular Extracellular Space cluster_Cellular Intracellular Space cluster_Endosome Late Endosome / Lysosome cluster_ER Endoplasmic Reticulum (ER) LDL Low-Density Lipoprotein (LDL) LDL_Receptor LDL Receptor LDL->LDL_Receptor Binding Endocytosed_LDL Endocytosed LDL LDL_Receptor->Endocytosed_LDL Endocytosis Free_Cholesterol_Endosome Free Cholesterol Endocytosed_LDL->Free_Cholesterol_Endosome Hydrolysis NPC2 NPC2 NPC1 NPC1 NPC2->NPC1 Transfers to ACAT_SOAT ACAT/SOAT NPC1->ACAT_SOAT Transport to ER Free_Cholesterol_Endosome->NPC2 Binds Cholesteryl_Ester Cholesteryl Ester ACAT_SOAT->Cholesteryl_Ester Esterification Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->ACAT_SOAT Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Ester->Lipid_Droplet Storage

Caption: Intracellular cholesterol trafficking and esterification pathway.

References

The Cost-Effective Alternative: Utilizing Structural Isomers of Cholesterol as Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking accurate and reliable quantification of cholesterol, the choice of an appropriate internal standard is paramount. While isotopically labeled cholesterol stands as the gold standard, its prohibitive cost can be a significant barrier. This guide provides a comprehensive comparison of cost-effective structural isomers of cholesterol that serve as robust internal standards in mass spectrometric analyses.

This document delves into the performance of several cholesterol structural isomers, including 7,(5α)-cholesten-3β-ol, desmosterol, lathosterol, and 7-dehydrocholesterol, presenting supporting experimental data and detailed protocols. The primary advantage of these isomers lies in their significantly lower cost compared to their stable-isotope-labeled counterparts, without compromising analytical performance for many applications.

Performance Comparison of Cholesterol Isomers as Internal Standards

The selection of an internal standard is critical for correcting variations in sample preparation and instrument response. The ideal internal standard should mimic the analyte's chemical and physical properties. Structural isomers of cholesterol offer a compelling alternative to expensive isotopically labeled standards due to their similar molecular structures and ionization efficiencies.

Internal StandardAnalytical MethodMatrixKey Performance MetricsReference
7,(5α)-cholesten-3β-ol GC-MSSerumAccuracy (Bias): -0.6% Precision (CV): 1.6% (between-run), 1.2% (within-run)[1]
Lathosterol UPLC-MS/MSHuman PlasmaLinearity: 0.1 to 10 µg/mL[2]
Desmosterol UPLC-MS/MSHuman PlasmaLinearity: 0.1 to 10 µg/mL[2]
Lanosterol UPLC-MS/MSHuman PlasmaLinearity: 0.1 to 10 µg/mL[2]

Cost-Effectiveness Analysis

While exact prices fluctuate based on supplier and purity, a general cost comparison highlights the economic benefits of using structural isomers over isotopically labeled standards.

Internal StandardTypical Price Range (per mg)
7,(5α)-cholesten-3β-ol (Lathosterol)$35 - $350
Desmosterol$30 - $105
7-Dehydrocholesterol~$1.50 (for high purity)
Cholesterol-d7 (Isotopically Labeled)~$550 (for 500 µg)

Note: Prices are approximate and subject to change. Please consult with specific vendors for current pricing.

Experimental Protocols

Detailed methodologies for the quantification of cholesterol using structural isomers as internal standards are crucial for reproducible results. Below are representative protocols for GC-MS and UPLC-MS/MS analyses.

Protocol 1: Cholesterol Quantification by GC-MS using 7,(5α)-cholesten-3β-ol as an Internal Standard

This protocol is adapted from a validated method for serum cholesterol analysis.[1]

1. Sample Preparation:

  • To 100 µL of serum, add a known amount of 7,(5α)-cholesten-3β-ol internal standard solution.

  • Saponify the sample by adding alcoholic potassium hydroxide (B78521) and incubating at 60°C for 1 hour.

  • Extract the non-saponifiable lipids (containing cholesterol and the internal standard) with hexane (B92381).

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).

  • Incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent GC coupled to a mass spectrometer.

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 280°C.

  • Oven Program: Start at 180°C, hold for 1 min, ramp to 290°C at 20°C/min, and hold for 10 min.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Detection: Monitor characteristic ions for cholesterol-TMS and 7,(5α)-cholesten-3β-ol-TMS.

Protocol 2: Simultaneous Quantification of Lathosterol, Lanosterol, and Desmosterol by UPLC-MS/MS

This protocol is based on a method for analyzing cholesterol precursors in human plasma.[2]

1. Sample Preparation:

  • To 50 µL of plasma, add a suitable internal standard (e.g., 25-hydroxycholesterol-d6).

  • Perform a liquid-liquid extraction with a mixture of isopropanol (B130326) and ethyl acetate.

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase.

2. UPLC-MS/MS Analysis:

  • UPLC System: Waters ACQUITY UPLC system.

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operated in positive atmospheric pressure chemical ionization (APCI) mode.

  • Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard. For example:

    • Lathosterol: m/z 369.3 → 161.1

    • Lanosterol: m/z 409.4 → 109.1

    • Desmosterol: m/z 367.4 → 147.1

    • 25-hydroxycholesterol-d6 (IS): m/z 375.6 → 95.1[2]

Visualizing the Cholesterol Biosynthesis Pathway and Experimental Workflows

Understanding the origin of these structural isomers within the cholesterol biosynthesis pathway provides context for their use as internal standards. The following diagrams, generated using Graphviz, illustrate this pathway and the analytical workflows.

Cholesterol_Biosynthesis acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase isopentenyl_pp Isopentenyl-PP mevalonate->isopentenyl_pp squalene Squalene isopentenyl_pp->squalene lanosterol Lanosterol squalene->lanosterol lathosterol Lathosterol lanosterol->lathosterol Kandutsch-Russell Pathway desmosterol Desmosterol lanosterol->desmosterol Bloch Pathway dehydrocholesterol_7 7-Dehydrocholesterol lathosterol->dehydrocholesterol_7 cholesterol Cholesterol desmosterol->cholesterol dehydrocholesterol_7->cholesterol

Caption: Cholesterol Biosynthesis Pathways.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis serum Serum Sample add_is Add Internal Standard (e.g., 7,(5α)-cholesten-3β-ol) serum->add_is saponification Saponification (KOH) add_is->saponification extraction Hexane Extraction saponification->extraction derivatize TMS Derivatization (BSTFA) extraction->derivatize gc_separation Gas Chromatography Separation derivatize->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: GC-MS Experimental Workflow.

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle dry_reconstitute Dry & Reconstitute lle->dry_reconstitute uplc_separation UPLC Separation dry_reconstitute->uplc_separation msms_detection Tandem MS Detection (MRM) uplc_separation->msms_detection data_analysis Data Analysis & Quantification msms_detection->data_analysis

Caption: UPLC-MS/MS Experimental Workflow.

Conclusion

The use of structural isomers of cholesterol as internal standards presents a viable and cost-effective strategy for the accurate quantification of cholesterol in various biological matrices. This guide provides the necessary information for researchers to evaluate and implement these alternatives in their analytical workflows. While isotopically labeled standards remain the benchmark for the highest accuracy, the data presented here demonstrates that structural isomers can provide reliable and precise results for a fraction of the cost, making them an excellent choice for a wide range of research and development applications.

References

Safety Operating Guide

Navigating the Safe Disposal of Cholesteryl Nonadecanoate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is essential to be aware of the potential hazards. For similar cholesterol derivatives, the primary concern is often skin sensitization. Therefore, appropriate personal protective equipment should be worn.

Hazard Classification & PPE Requirements
Potential Hazard May cause skin sensitization (based on similar compounds).
Personal Protective Equipment (PPE) Gloves: Chemical-resistant gloves (e.g., nitrile). Eye Protection: Safety glasses or goggles. Lab Coat: Standard laboratory coat. Respiratory Protection: A dust mask (e.g., N95) is recommended when handling the powder form to prevent inhalation.

Prohibited Disposal Methods

To ensure environmental protection and regulatory compliance, the following disposal methods are strictly prohibited:

  • Do Not dispose of cholesteryl nonadecanoate (B1228766) in household or general laboratory trash.

  • Do Not allow the chemical or its solutions to enter the sewage system, drains, or any surface or groundwater.

  • Do Not dispose of waste by evaporation in an open area; a certified chemical fume hood must be used if evaporation is part of a procedural work-up.

Step-by-Step Disposal Procedures

The proper disposal of cholesteryl nonadecanoate depends on whether it is in solid form or dissolved in a solvent.

A. Disposal of Solid this compound Waste

  • Collection: Carefully collect the solid this compound, minimizing dust formation. This includes any contaminated consumables such as weigh boats or gloves.

  • Containerization: Place the solid waste into a designated and clearly labeled solid chemical waste container. The container should be sealable and made of a material compatible with the chemical.

  • Storage: Securely seal the container and store it in a designated satellite accumulation area until it can be collected by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.

B. Disposal of Liquid this compound Waste

This compound is often used in solutions with organic solvents.

  • Identification: The solvent used will determine the appropriate liquid waste stream (e.g., halogenated or non-halogenated).

  • Containerization: Use a designated, chemically-resistant container for the specific solvent waste stream. The container must have a secure, tightly-fitting cap.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list all contents, including this compound and all solvents with their approximate concentrations.

  • Storage: Keep the liquid waste container tightly sealed when not in use and store it in a designated satellite accumulation area, away from sources of ignition.

C. Decontamination and Disposal of Empty Containers

  • Decontamination: To be considered non-hazardous, empty containers must be thoroughly decontaminated. This is typically achieved by triple-rinsing the container with a suitable solvent that can dissolve any remaining this compound residue.

  • Rinsate Disposal: The solvent used for rinsing (rinsate) must be collected and disposed of as liquid chemical waste, following the procedures outlined in section B.

  • Container Disposal: Once triple-rinsed and decontaminated, deface or remove the original product label. The clean, empty container can then typically be disposed of with the regular laboratory glass or plastic waste, in accordance with your institution's policies.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G start Start: Cholesteryl Nonadecanoate Waste waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid collect_solid Collect solid waste & contaminated items solid_waste->collect_solid container_solid Place in a labeled solid chemical waste container collect_solid->container_solid store_solid Store in satellite accumulation area for EHS pickup container_solid->store_solid empty_container Is the original container empty? store_solid->empty_container identify_solvent Identify solvent type (halogenated vs. non-halogenated) liquid_waste->identify_solvent container_liquid Pour into the correct, labeled liquid waste container identify_solvent->container_liquid store_liquid Store container sealed in satellite accumulation area container_liquid->store_liquid end End of Process store_liquid->end decontaminate Triple-rinse with appropriate solvent empty_container->decontaminate Yes empty_container->end No collect_rinsate Collect rinsate as liquid hazardous waste decontaminate->collect_rinsate dispose_container Dispose of clean container with lab glass/plastic waste decontaminate->dispose_container collect_rinsate->container_liquid dispose_container->end

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Cholesteryl Nonadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Cholesteryl nonadecanoate (B1228766). This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By adhering to these procedural, step-by-step guidelines, you can minimize risks and handle this compound with confidence.

Personal Protective Equipment (PPE)

When working with Cholesteryl nonadecanoate, which is a solid, powdered substance, a comprehensive approach to personal protection is crucial to prevent skin and eye contact, as well as inhalation.[1][2] Under normal use conditions, specific respiratory protection may not be required; however, a particle filter is recommended as a precautionary measure.[3] The following table summarizes the recommended PPE for various laboratory scenarios involving this compound.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Chemical safety gogglesNitrile glovesLab coatN95 or FFP2 respirator (recommended to avoid inhaling fine particles)
Dissolving in Solvents Chemical safety goggles or face shieldChemical-resistant gloves (e.g., nitrile or neoprene)Lab coatWork in a fume hood
Heating or Melting Chemical safety goggles and face shieldHeat-resistant gloves over chemical-resistant glovesLab coatWork in a well-ventilated area or fume hood
Cleaning and Disposal Chemical safety gogglesHeavy-duty, chemical-resistant glovesLab coat or chemical-resistant apronN95 or FFP2 respirator if generating dust

It is imperative to always handle this compound in accordance with good industrial hygiene and safety practices.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will ensure both the integrity of your experiment and the safety of laboratory personnel.

  • Preparation : Before handling the compound, ensure that the designated workspace is clean and uncluttered. Prepare all necessary equipment, including spatulas, weighing paper, and solvent-dispensing apparatus.

  • Donning PPE : Put on the appropriate personal protective equipment as outlined in the table above. Ensure that gloves are properly fitted and have no tears or punctures.

  • Weighing : When weighing the solid compound, perform this task in a draft-shielded balance enclosure or a fume hood to minimize the dispersal of fine particles. Use a clean spatula to transfer the desired amount.

  • Dissolving : If the protocol requires dissolving the compound, add the solvent to the weighed this compound slowly and stir gently to avoid splashing. This should be done in a fume hood.

  • Heating : If heating is necessary, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames. Monitor the process closely to prevent overheating and potential decomposition.

  • Post-Handling : After handling, thoroughly clean all equipment and the work area. Decontaminate surfaces with an appropriate cleaning agent.

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Collect all waste materials, including unused this compound, contaminated gloves, weighing paper, and pipette tips, in a designated and clearly labeled hazardous waste container.

  • Container Management : Ensure the waste container is made of a material compatible with the chemical and is kept securely closed when not in use.

  • Labeling : The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

By implementing these safety and handling protocols, you contribute to a safer and more efficient research environment, building a foundation of trust in your laboratory's commitment to excellence beyond the product itself.

Below is a diagram illustrating the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Dissolve in Solvent weigh->dissolve heat 5. Heat (if required) dissolve->heat clean 6. Clean Equipment & Area heat->clean doff_ppe 7. Doff PPE clean->doff_ppe segregate 8. Segregate Waste doff_ppe->segregate store 9. Store Waste Securely segregate->store dispose 10. Final Disposal via EHS store->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.